molecular formula C19H16ClF4N3O4 B15584194 ART899

ART899

Katalognummer: B15584194
Molekulargewicht: 464.8 g/mol
InChI-Schlüssel: YJJOABOMFPGRED-YQCADYNBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

ART899 is a useful research compound. Its molecular formula is C19H16ClF4N3O4 and its molecular weight is 464.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C19H16ClF4N3O4

Molekulargewicht

464.8 g/mol

IUPAC-Name

(2S,3S,4S)-N-(3-chloro-4-fluorophenyl)-3,4-dihydroxy-1-[6-methyl-4-(trifluoromethyl)-2-pyridinyl]-5-oxo-N-(trideuteriomethyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C19H16ClF4N3O4/c1-8-5-9(19(22,23)24)6-13(25-8)27-14(15(28)16(29)18(27)31)17(30)26(2)10-3-4-12(21)11(20)7-10/h3-7,14-16,28-29H,1-2H3/t14-,15-,16-/m0/s1/i2D3

InChI-Schlüssel

YJJOABOMFPGRED-YQCADYNBSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

Unveiling ART899: A Precision Tool in DNA Repair Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Core Abstract: ART899 is a potent and specific, orally bioavailable, allosteric inhibitor of the DNA polymerase theta (Polθ) enzyme. Polθ is a critical component of the microhomology-mediated end joining (MMEJ) pathway, an error-prone DNA double-strand break (DSB) repair mechanism that is frequently overexpressed in cancer cells and plays a crucial role in tumor survival, particularly in the context of homologous recombination deficiency. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by preclinical data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Mechanism of Action: Targeting the MMEJ Pathway

This compound functions by specifically inhibiting the polymerase activity of Polθ. This inhibition is allosteric, meaning this compound binds to a site on the enzyme distinct from the active site, inducing a conformational change that inactivates the enzyme. By inhibiting Polθ, this compound effectively blocks the MMEJ pathway.[1][2][3] This pathway is a crucial alternative repair mechanism for DNA double-strand breaks, especially in cancer cells that have deficiencies in other repair pathways like homologous recombination (HR). The dependency of many tumors on MMEJ for survival makes Polθ an attractive therapeutic target.

The inhibition of MMEJ by this compound leads to an accumulation of unrepaired DNA damage, which can trigger cell cycle arrest and ultimately lead to apoptosis (programmed cell death).[1] This mechanism is particularly effective when combined with DNA-damaging agents like ionizing radiation, where the synergistic effect of induced DNA damage and inhibited repair leads to enhanced cancer cell killing.

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Caption: Mechanism of action of this compound in inhibiting the MMEJ pathway.

Quantitative Data Summary

The preclinical efficacy of this compound has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Parameter Value Assay Cell Line
IC50 (MMEJ Activity) ~180 nMNano-luciferase MMEJ assayHEK293
Radiosensitization Factor 4 and 5Clonogenic Survival AssayHuman Colon Cancer Cells

Table 1: In Vitro Efficacy of this compound.

Animal Model Treatment Regimen Outcome
HCT116 Xenografts This compound (150 mg/kg, twice daily) + Fractionated Radiation (10 x 2 Gy)Significant tumor growth delay compared to radiation alone.

Table 2: In Vivo Efficacy of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

Nano-luciferase MMEJ Assay

This assay quantifies the efficiency of the MMEJ pathway in cells.

Protocol:

  • Cell Culture: HEK293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Transfection: Cells are co-transfected with a reporter plasmid containing a nano-luciferase gene disrupted by an intervening sequence flanked by microhomology regions, and a control plasmid expressing a different luciferase (e.g., firefly luciferase) for normalization.

  • Treatment: Following transfection, cells are treated with varying concentrations of this compound or vehicle control (DMSO).

  • Lysis and Luciferase Measurement: After the desired incubation period, cells are lysed, and the activities of both nano-luciferase and the control luciferase are measured using a luminometer and appropriate substrates.

  • Data Analysis: The nano-luciferase signal is normalized to the control luciferase signal to account for variations in transfection efficiency and cell number. The IC50 value is calculated from the dose-response curve.

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MMEJ_Assay_Workflow Start Start: Culture HEK293 Cells Transfect Co-transfect with Nano-luciferase reporter and Control plasmids Start->Transfect Treat Treat with this compound (various concentrations) Transfect->Treat Incubate Incubate Treat->Incubate Lyse Lyse Cells Incubate->Lyse Measure Measure Nano-luciferase and Control Luciferase Activity Lyse->Measure Analyze Normalize and Calculate IC50 Measure->Analyze End End Analyze->End

Caption: Experimental workflow for the Nano-luciferase MMEJ assay.

Clonogenic Survival Assay

This assay assesses the ability of single cells to proliferate and form colonies after treatment, a measure of cytotoxicity and radiosensitization.

Protocol:

  • Cell Seeding: Human colon cancer cells (e.g., HCT116) are seeded at a low density in 6-well plates to allow for colony formation.

  • Treatment: Cells are treated with a non-toxic concentration of this compound or vehicle control.

  • Irradiation: Plates are exposed to fractionated doses of ionizing radiation (e.g., 5 x 2 Gy).

  • Incubation: Plates are incubated for a period sufficient for colony formation (typically 10-14 days).

  • Staining and Counting: Colonies are fixed and stained with crystal violet. Colonies containing at least 50 cells are counted.

  • Data Analysis: The surviving fraction is calculated as the ratio of the number of colonies formed in the treated group to the number of colonies in the control group. The radiosensitization factor is determined by comparing the survival curves of cells treated with radiation alone versus radiation with this compound.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of this compound in a living organism.

Protocol:

  • Tumor Implantation: Human cancer cells (e.g., HCT116) are subcutaneously injected into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into treatment groups: vehicle control, this compound alone, radiation alone, and the combination of this compound and radiation. This compound is administered orally (e.g., 150 mg/kg, twice daily). Radiation is delivered in fractionated doses (e.g., 10 x 2 Gy).

  • Monitoring: Tumor volume and body weight are measured regularly throughout the study.

  • Data Analysis: Tumor growth curves are plotted for each treatment group to assess the delay in tumor growth. Statistical analysis is performed to determine the significance of the observed differences.

Xenograft_Study_Workflow Start Start: Implant HCT116 cells in mice Tumor_Growth Allow tumors to grow Start->Tumor_Growth Randomize Randomize mice into four treatment groups: 1. Vehicle 2. This compound 3. Radiation 4. This compound + Radiation Tumor_Growth->Randomize Treat Administer treatments Randomize->Treat Monitor Monitor tumor volume and body weight Treat->Monitor Analyze Analyze tumor growth delay Monitor->Analyze Regular intervals End End Analyze->End

References

The Function of ART899: A Technical Guide to a Novel Polθ Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ART899 is a potent and selective allosteric inhibitor of DNA Polymerase Theta (Polθ), a key enzyme in the microhomology-mediated end joining (MMEJ) pathway of DNA double-strand break (DSB) repair.[1][2][3] Due to the frequent overexpression of Polθ in various cancer types and its limited expression in normal tissues, this compound presents a promising strategy for tumor-specific radiosensitization.[3] This document provides a detailed technical overview of this compound's function, including its mechanism of action, preclinical efficacy, and the experimental protocols used for its characterization.

Introduction to this compound

This compound is an optimized derivative of ART558, designed for improved metabolic stability.[3][4] As a specific inhibitor of the Polθ polymerase domain, this compound effectively blocks the MMEJ pathway, an error-prone DNA repair mechanism that becomes critical for the survival of cancer cells, particularly in the context of therapies that induce DNA damage, such as ionizing radiation (IR).[3][4]

Mechanism of Action: Inhibition of MMEJ

DNA double-strand breaks are among the most cytotoxic forms of DNA damage. Cells have evolved multiple pathways to repair these breaks, primarily non-homologous end joining (NHEJ) and homologous recombination (HR). MMEJ, also known as alternative end-joining, serves as a backup pathway, particularly when NHEJ or HR are compromised.[3] The MMEJ pathway relies on short stretches of sequence homology (microhomology) to align and join the broken DNA ends. This process is inherently mutagenic, often leading to deletions.[3]

Polθ is the central enzyme in the MMEJ pathway.[3] this compound acts as an allosteric inhibitor of Polθ, preventing it from carrying out its polymerase activity, which is essential for filling the DNA gaps that arise during MMEJ. By inhibiting Polθ, this compound effectively cripples the MMEJ pathway.

MMEJ_Pathway DSB DNA Double-Strand Break Resection 5'-3' End Resection (exposes microhomology) DSB->Resection Microhomology Microhomology Annealing Resection->Microhomology PolQ DNA Polymerase Theta (Polθ) Gap Filling Microhomology->PolQ Ligation Ligation PolQ->Ligation Repaired_DNA Repaired DNA (with potential deletions) Ligation->Repaired_DNA This compound This compound This compound->PolQ Inhibition

Figure 1: Simplified signaling pathway of the Microhomology-Mediated End Joining (MMEJ) pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Activity and Metabolic Stability
ParameterThis compoundART558Reference
Polθ MMEJ Inhibition IC50 180 nM150 nM[1][2][5]
Mouse Liver Microsome Clearance 130 µL/min/mg>1500 µL/min/mg[3][4]
Rat Liver Microsome Clearance 200 µL/min/mg>1500 µL/min/mg[3][4]
Table 2: In Vivo Efficacy (HCT116 Xenograft Model)
Treatment GroupTumor GrowthReference
VehicleBaseline[3]
This compound aloneNo significant effect[3]
10 x 2 Gy Radiation + VehicleSignificant delay[3]
10 x 2 Gy Radiation + this compound Significantly improved tumor growth delay compared to radiation alone [3]
Table 3: In Vivo Pharmacokinetics in Mice (Oral Administration)
ParameterValueReference
Plasma Concentration ≥1 µmol/L for several hours[3]

Experimental Protocols

Microsome Stability Assay
  • Objective: To determine the metabolic stability of this compound and ART558.

  • Methodology:

    • The test compounds (1 µM) were incubated with pooled liver microsomes (0.5 mg/mL) from mice and rats in a 100 mM potassium phosphate (B84403) buffer (pH 7.4).[3][4]

    • The reaction was initiated by adding NADPH and incubated at 37°C.[3][4]

    • The concentration of the parent compound was measured at different time points using LC-MS/MS to determine the rate of metabolism.

    • The in vitro intrinsic clearance was then calculated.[3][4]

Microsome_Stability_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Compound This compound / ART558 (1 µM) Incubation Incubate at 37°C Compound->Incubation Microsomes Mouse/Rat Liver Microsomes (0.5 mg/mL) Microsomes->Incubation Buffer Potassium Phosphate Buffer Buffer->Incubation NADPH Add NADPH to initiate reaction Incubation->NADPH Sampling Sample at multiple time points NADPH->Sampling LCMS LC-MS/MS Analysis Sampling->LCMS Calculation Calculate Clearance Rate LCMS->Calculation

Figure 2: Experimental workflow for the liver microsome stability assay.
Nano-luciferase MMEJ Reporter Assay

  • Objective: To measure the inhibition of cellular MMEJ activity by this compound.

  • Methodology:

    • HEK-293 cells were transiently transfected with a nano-luciferase based MMEJ reporter plasmid. This plasmid is designed such that a functional nano-luciferase gene is only expressed upon successful MMEJ-mediated repair of a pre-engineered DNA break.

    • A control firefly luciferase plasmid was co-transfected to normalize for transfection efficiency.

    • Cells were treated with varying concentrations of this compound.

    • Luciferase activity was measured, and the ratio of nano-luciferase to firefly luciferase was calculated to determine the extent of MMEJ inhibition.[5]

    • The IC50 value was determined from the dose-response curve.[5]

Clonogenic Survival Assay
  • Objective: To assess the ability of this compound to radiosensitize cancer cells.

  • Methodology:

    • HCT116 and H460 cells were seeded as single cells in multi-well plates.

    • Cells were treated with this compound (e.g., 1 µM and 3 µM) or vehicle control.[2]

    • Cells were then irradiated with fractionated doses of ionizing radiation (e.g., 5 x 2 Gy).[2]

    • Following treatment, cells were incubated for 10-14 days to allow for colony formation.

    • Colonies (defined as ≥50 cells) were fixed, stained with crystal violet, and counted.

    • The surviving fraction was calculated by normalizing the number of colonies in the treated groups to that in the untreated control group.

In Vivo Xenograft Studies
  • Objective: To evaluate the in vivo efficacy of this compound in combination with radiation.

  • Methodology:

    • Human colorectal carcinoma HCT116 cells were subcutaneously implanted into immunocompromised mice.

    • Once tumors reached a palpable size, mice were randomized into treatment groups: vehicle, this compound alone, radiation alone, and the combination of this compound and radiation.[3]

    • This compound was administered orally.[3]

    • Fractionated radiotherapy (e.g., 10 x 2 Gy) was delivered to the tumors.[3]

    • Tumor volume was measured regularly to assess treatment efficacy.[3]

    • Animal well-being, including body weight, was monitored throughout the study.[3]

Xenograft_Study_Workflow Implantation Subcutaneous Implantation of HCT116 cells in mice Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment Administration: - Vehicle - this compound (oral) - Radiation (10x2 Gy) - this compound + Radiation Randomization->Treatment Monitoring Tumor Volume and Body Weight Monitoring Treatment->Monitoring Endpoint Study Endpoint and Data Analysis Monitoring->Endpoint

Figure 3: Logical workflow of the in vivo xenograft efficacy study.

Conclusion

This compound is a promising, metabolically stable, and specific inhibitor of Polθ that demonstrates significant potential as a tumor-specific radiosensitizer. Its ability to selectively target the MMEJ pathway, which is often upregulated in cancer cells, provides a clear rationale for its further development in combination with radiotherapy. The preclinical data strongly support the advancement of this compound into clinical trials.

References

The Role of ART899 in Microhomology-Mediated End Joining: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The integrity of our genome is under constant threat from both endogenous and exogenous sources of DNA damage. Double-strand breaks (DSBs) are among the most cytotoxic forms of DNA damage, and their improper repair can lead to genomic instability, a hallmark of cancer. Mammalian cells have evolved multiple pathways to repair DSBs, including the high-fidelity homologous recombination (HR) and the more error-prone non-homologous end joining (NHEJ). A third, alternative pathway, known as microhomology-mediated end joining (MMEJ), has gained significant attention as a therapeutic target in oncology. MMEJ is an error-prone repair mechanism that utilizes short stretches of homologous DNA sequences (microhomologies) to align and ligate broken DNA ends. A key enzymatic player in this pathway is DNA Polymerase Theta (Polθ), encoded by the POLQ gene.

Polθ is frequently overexpressed in a wide range of human cancers, particularly in tumors with deficiencies in the HR pathway, such as those with BRCA1/2 mutations. This dependency of HR-deficient cancers on MMEJ for survival has led to the concept of synthetic lethality, where the inhibition of Polθ in the context of a pre-existing HR defect leads to cancer cell death. ART899 is a potent and specific small-molecule inhibitor of the polymerase activity of Polθ. This technical guide provides an in-depth overview of the role of this compound in MMEJ, summarizing key preclinical data, detailing experimental methodologies, and visualizing the underlying molecular pathways.

This compound: A Specific Inhibitor of Polθ-Mediated MMEJ

This compound is an allosteric inhibitor of the DNA polymerase domain of Polθ. Its specificity and potency make it a valuable tool for dissecting the role of MMEJ in DNA repair and an attractive candidate for cancer therapy.

Quantitative Data on this compound Activity

The efficacy of this compound has been demonstrated in various preclinical models. The following tables summarize key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

Assay TypeCell LineParameterValueReference
Nano-luciferase MMEJ AssayHEK-293IC50~180 nM[1]
Clonogenic Survival (in combination with 5 x 2 Gy IR)HCT116Survival Reduction4-fold[1]
Clonogenic Survival (in combination with 5 x 2 Gy IR)H460Survival Reduction5-fold[1]
Clonogenic SurvivalU2OS (Polθ KO)RadiosensitizationNone observed[1]
Cell ViabilityMRC-5 (normal fibroblast)RadiosensitizationNone observed[1]
Cell ViabilityAG01552 (normal fibroblast)RadiosensitizationNone observed[1]

Table 2: In Vivo Efficacy of this compound in HCT116 Xenograft Model

Treatment GroupDosing ScheduleOutcomeQuantitative ResultReference
Vehicle Control-Tumor Growth-[2]
This compound150 mg/kg, twice daily for 12 daysTumor Growth DelaySignificant[2]
10 x 2 Gy Irradiation + Vehicle2 Gy/day for days 1-5 and 8-12Tumor Growth DelaySignificant[2]
10 x 2 Gy Irradiation + this compound150 mg/kg, twice daily for 12 days + 2 Gy/day for days 1-5 and 8-12Tumor Growth DelaySignificantly greater than either treatment alone[2]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of this compound, it is crucial to visualize the MMEJ pathway and the experimental workflows used to study it.

Microhomology-Mediated End Joining (MMEJ) Pathway

The MMEJ pathway is a multi-step process initiated by the resection of a DNA double-strand break. The following diagram illustrates the key steps and the point of intervention by this compound.

MMEJ_Pathway cluster_0 DNA Double-Strand Break cluster_1 End Resection cluster_2 Microhomology Annealing cluster_3 DNA Synthesis & Ligation DSB DSB MRN MRN Complex (MRE11/RAD50/NBS1) DSB->MRN recruits CtIP CtIP MRN->CtIP activates Resected_Ends 3' Single-Strand Overhangs CtIP->Resected_Ends initiates resection PARP1 PARP1 Resected_Ends->PARP1 recruits PolQ_Helicase Polθ (Helicase Domain) PARP1->PolQ_Helicase facilitates recruitment of Annealed Annealed Microhomologies PolQ_Helicase->Annealed mediates annealing PolQ_Polymerase Polθ (Polymerase Domain) Annealed->PolQ_Polymerase primes LIG1_3 LIG1 / LIG3 PolQ_Polymerase->LIG1_3 creates substrate for Repaired_DNA Repaired DNA (with deletions/insertions) PolQ_Polymerase->Repaired_DNA synthesizes & extends This compound This compound This compound->PolQ_Polymerase inhibits LIG1_3->Repaired_DNA ligates nicks

Caption: The MMEJ pathway, highlighting the inhibitory action of this compound on the Polθ polymerase domain.

Synthetic Lethality with PARP Inhibitors

The inhibition of Polθ by this compound exhibits synthetic lethality in cancer cells with deficient homologous recombination, a state often targeted by PARP inhibitors. The following diagram illustrates this concept.

Synthetic_Lethality cluster_0 Normal Cell cluster_1 HR-Deficient Cancer Cell cluster_2 HR-Deficient Cancer Cell + this compound cluster_3 HR-Deficient Cancer Cell + PARP Inhibitor HR_Normal Homologous Recombination (HR) (Functional) Viable_Normal Cell Viable HR_Normal->Viable_Normal MMEJ_Normal MMEJ (Functional) MMEJ_Normal->Viable_Normal backup HR_Deficient HR (Defective) MMEJ_Cancer MMEJ (Upregulated) Viable_Cancer Cell Viable MMEJ_Cancer->Viable_Cancer primary repair HR_Deficient2 HR (Defective) Apoptosis Cell Death (Apoptosis) HR_Deficient2->Apoptosis MMEJ_Inhibited MMEJ (Inhibited by this compound) MMEJ_Inhibited->Apoptosis HR_Deficient3 HR (Defective) Apoptosis2 Cell Death (Apoptosis) HR_Deficient3->Apoptosis2 PARPi PARP Inhibitor MMEJ_PARPi MMEJ (partially inhibited) PARPi->MMEJ_PARPi inhibits PARP1 MMEJ_PARPi->Apoptosis2

Caption: The principle of synthetic lethality with this compound in HR-deficient cancer cells.

Experimental Workflow for In Vitro Analysis

A typical workflow for evaluating the in vitro effects of a DNA repair inhibitor like this compound is depicted below.

in_vitro_workflow start Start: Cancer Cell Lines (e.g., HCT116, H460, U2OS) treatment Treatment with this compound (various concentrations) +/- Ionizing Radiation (IR) start->treatment mmej_assay MMEJ Reporter Assay (Nano-luciferase or EJ2-GFP) treatment->mmej_assay clonogenic_assay Clonogenic Survival Assay treatment->clonogenic_assay comet_assay Alkaline Comet Assay treatment->comet_assay western_blot Western Blot Analysis treatment->western_blot data_analysis Data Analysis and Interpretation mmej_assay->data_analysis clonogenic_assay->data_analysis comet_assay->data_analysis western_blot->data_analysis end End: Determine IC50, radiosensitization, DNA damage, pathway modulation data_analysis->end

Caption: A generalized workflow for the in vitro characterization of this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of this compound.

Nano-luciferase MMEJ Reporter Assay

This assay quantitatively measures the efficiency of MMEJ in living cells.

Principle: A reporter plasmid is used that contains a Nano-luciferase gene disrupted by a sequence that, upon cleavage and repair by MMEJ, restores the open reading frame of the luciferase, leading to light emission. A second, constitutively expressed luciferase (e.g., Firefly luciferase) is co-transfected to normalize for transfection efficiency and cell number.

Protocol:

  • Cell Culture and Transfection:

    • Plate HEK-293 cells in a 96-well plate to achieve 50-70% confluency on the day of transfection.

    • Co-transfect the cells with the MMEJ Nano-luciferase reporter plasmid and a Firefly luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Drug Treatment:

    • 24 hours post-transfection, treat the cells with a serial dilution of this compound or vehicle control (DMSO).

  • Luciferase Activity Measurement:

    • 48 hours post-transfection, measure luciferase activity using a dual-luciferase reporter assay system.

    • First, add the Firefly luciferase substrate and measure the luminescence.

    • Then, add a quenching reagent and the Nano-luciferase substrate to the same well and measure the Nano-luciferase luminescence.

  • Data Analysis:

    • Normalize the Nano-luciferase signal to the Firefly luciferase signal for each well.

    • Further normalize the data to the vehicle-treated control to determine the percent inhibition of MMEJ.

    • Calculate the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.[3]

EJ2-GFP Reporter Assay

This assay is another method to assess MMEJ activity by monitoring the restoration of a functional Green Fluorescent Protein (GFP).

Principle: The EJ2-GFP reporter construct contains a GFP gene that is inactivated by an I-SceI endonuclease recognition site and a stop codon. Flanking the I-SceI site are short microhomology sequences. Upon expression of I-SceI, a DSB is introduced, and repair by MMEJ using the microhomologies leads to the excision of the stop codon and restoration of the GFP reading frame, resulting in fluorescent cells.[4]

Protocol:

  • Generation of Stable Cell Lines:

    • Establish stable cell lines (e.g., U2OS) expressing the EJ2-GFP reporter by transfection and selection with an appropriate antibiotic.

  • Induction of DSBs and Drug Treatment:

    • Transfect the stable cell line with an I-SceI expression vector to induce DSBs.

    • Simultaneously treat the cells with this compound or vehicle control.

  • Flow Cytometry Analysis:

    • 48-72 hours after transfection, harvest the cells.

    • Analyze the percentage of GFP-positive cells using a flow cytometer.

  • Data Analysis:

    • The percentage of GFP-positive cells in the treated samples is compared to the vehicle control to determine the effect of this compound on MMEJ efficiency.

Alkaline Comet Assay

The comet assay is a sensitive method for detecting DNA single- and double-strand breaks at the level of individual cells.[5][6]

Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis under alkaline conditions. Damaged DNA, containing breaks, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.

Protocol:

  • Cell Preparation and Treatment:

    • Treat cultured cells (e.g., HCT116) with this compound and/or ionizing radiation.

    • Harvest the cells and resuspend them in ice-cold PBS.

  • Slide Preparation:

    • Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide.

    • Allow the agarose to solidify on ice.

  • Lysis:

    • Immerse the slides in cold lysis buffer (containing high salt and detergent) for at least 1 hour at 4°C to lyse the cells and unfold the DNA.

  • Alkaline Unwinding and Electrophoresis:

    • Place the slides in a horizontal gel electrophoresis tank filled with cold alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind.

    • Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.

  • Neutralization and Staining:

    • Neutralize the slides with a neutralization buffer.

    • Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide).

  • Visualization and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Quantify the DNA damage by measuring the percentage of DNA in the comet tail using specialized software.

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the MMEJ and DNA damage response pathways.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest.

Protocol:

  • Protein Extraction:

    • Treat cells with this compound and/or other agents.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA assay.

  • Gel Electrophoresis and Transfer:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against proteins of interest (e.g., Polθ, γH2AX, PARP1) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

This compound is a potent and specific inhibitor of Polθ, a key enzyme in the microhomology-mediated end joining pathway. Preclinical studies have demonstrated its ability to inhibit MMEJ, induce synthetic lethality in HR-deficient cancer cells, and radiosensitize tumors. The data presented in this technical guide underscore the therapeutic potential of targeting Polθ with inhibitors like this compound, both as a monotherapy in specific genetic contexts and in combination with other DNA-damaging agents such as radiation and PARP inhibitors.

Further research is warranted to fully elucidate the mechanisms of resistance to Polθ inhibitors and to identify predictive biomarkers for patient stratification. The ongoing and future clinical trials of this compound and other Polθ inhibitors will be crucial in determining their safety and efficacy in cancer patients. The detailed experimental protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers and clinicians working to advance this promising area of cancer therapy.

References

In-Depth Technical Guide to ART899: A Novel Polymerase Theta Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ART899 is a potent and specific allosteric inhibitor of DNA Polymerase Theta (Polθ), a key enzyme in the microhomology-mediated end joining (MMEJ) DNA repair pathway. Due to its role in promoting genomic instability in cancer cells, particularly those with deficiencies in other DNA repair pathways like BRCA-mutated tumors, Polθ has emerged as a promising therapeutic target. This compound, a deuterated derivative of the earlier Polθ inhibitor ART558, demonstrates improved metabolic stability and significant potential as a tumor-sensitizing agent to radiation therapy. This document provides a comprehensive technical overview of the discovery, chemical structure, mechanism of action, and preclinical evaluation of this compound.

Discovery and Chemical Structure

The development of this compound stemmed from the optimization of a prior Polθ inhibitor, ART558. While potent, ART558 exhibited high clearance in preclinical models, limiting its in vivo efficacy.[1] This led to further medicinal chemistry efforts to enhance its pharmacokinetic profile.

This compound is a deuterated form of the intermediate compound ART812.[2] The strategic incorporation of deuterium (B1214612) at a metabolically susceptible position on the methyl group reduces the rate of enzymatic metabolism, thereby improving the compound's stability and exposure in vivo.

Chemical Structure of this compound:

(Image of the chemical structure of this compound would be placed here in a formal whitepaper. For this text-based format, a description is provided.)

The chemical formula for this compound is C20H14D3ClF4N2O4, and its molecular weight is 463.83 g/mol .[3]

Mechanism of Action: Targeting the MMEJ Pathway

This compound functions as a specific allosteric inhibitor of the polymerase domain of Polθ.[4] This inhibition disrupts the MMEJ pathway, an error-prone DNA double-strand break (DSB) repair mechanism.

The Role of Polymerase Theta in MMEJ

In healthy cells, high-fidelity DNA repair pathways such as homologous recombination (HR) and non-homologous end joining (NHEJ) are the primary mechanisms for repairing DSBs. However, in many cancer cells, particularly those with mutations in genes like BRCA1 and BRCA2, the HR pathway is deficient. These cells become heavily reliant on alternative, more error-prone pathways like MMEJ for survival.[5]

Polθ is a critical enzyme in the MMEJ pathway. It recognizes and binds to the broken DNA ends, utilizes its helicase domain to unwind the DNA and search for short stretches of microhomology (5-25 base pairs), and then uses its polymerase activity to anneal these microhomologous sequences and fill in the gaps, ultimately leading to the ligation of the broken ends.[5][6] This process is inherently mutagenic, often resulting in deletions and other genomic rearrangements that can contribute to cancer progression.

This compound-Mediated Inhibition of Polθ

This compound binds to an allosteric site on the polymerase domain of Polθ, inducing a conformational change that inhibits its enzymatic activity.[4] This prevents Polθ from effectively carrying out its functions in the MMEJ pathway. The inhibition of Polθ by this compound leads to an accumulation of unrepaired DNA damage, particularly in cancer cells that are dependent on MMEJ for survival. This accumulation of damage can trigger cell cycle arrest and apoptosis, leading to cancer cell death.

The following diagram illustrates the central role of Polθ in the MMEJ pathway and the point of intervention for this compound.

MMEJ_Pathway DSB DNA Double-Strand Break Resection End Resection DSB->Resection PolQ_Binding Polθ Binding and Microhomology Search Resection->PolQ_Binding Annealing Microhomology Annealing PolQ_Binding->Annealing Synthesis DNA Synthesis (Gap Filling) Annealing->Synthesis Ligation Ligation Synthesis->Ligation Repaired_DNA Repaired DNA (with deletions) Ligation->Repaired_DNA This compound This compound This compound->PolQ_Binding Inhibits

Figure 1: this compound Inhibition of the MMEJ Pathway

Preclinical Data

In Vitro Efficacy

This compound has demonstrated potent and selective inhibition of Polθ-mediated MMEJ activity.

ParameterValueReference
IC50 (MMEJ Activity) 180 nM[3]

This compound has also been shown to effectively radiosensitize cancer cells, enhancing the cell-killing effects of ionizing radiation.[3]

Pharmacokinetics

The deuteration of this compound significantly improves its metabolic stability compared to its non-deuterated precursors.

CompoundIn Vitro Intrinsic Clearance (Rat Liver Microsomes)In Vitro Intrinsic Clearance (Mouse Liver Microsomes)Reference
ART558 High (>1500 mL/min/mg)Very High (>1500 mL/min/mg)[1]
This compound Improved Stability (data not quantified in source)Improved Stability (data not quantified in source)[7]

In vivo pharmacokinetic studies in mice have shown that oral administration of this compound achieves plasma concentrations sufficient for therapeutic efficacy.

DoseCmax (µM)Tmax (hours)Half-life (hours)AUC (µM*h)Reference
50 mg/kg ~2.5~2~4>10[8]
150 mg/kg ~8~2~4>40[8]

(Note: The values in the table above are estimated from graphical data presented in the cited source and should be considered approximate.)

In Vivo Efficacy

In preclinical xenograft models using the HCT116 human colon cancer cell line, the combination of this compound with fractionated radiation resulted in a significant delay in tumor growth compared to radiation alone.[8] This demonstrates the potential of this compound to enhance the efficacy of radiotherapy in a clinically relevant setting.

The following diagram outlines a typical workflow for an in vivo xenograft study to evaluate the efficacy of this compound.

Xenograft_Workflow Cell_Culture HCT116 Cell Culture Implantation Subcutaneous Implantation in Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment Administration (Vehicle, this compound, Radiation, Combination) Randomization->Treatment Monitoring Tumor Volume and Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis (Tumor Growth Delay, Survival) Monitoring->Endpoint

Figure 2: In Vivo Xenograft Study Workflow

Experimental Protocols

Nano-luciferase MMEJ Assay

This assay is used to quantify the inhibition of MMEJ activity by compounds like this compound. A detailed protocol would involve the use of a reporter plasmid system where a functional NanoLuc luciferase gene is reconstituted only upon successful MMEJ-mediated repair of a double-strand break induced by an endonuclease like I-SceI.

General Steps:

  • Cell Transfection: HEK-293 or other suitable cells are co-transfected with the MMEJ reporter plasmid and an I-SceI expression plasmid. A control plasmid (e.g., expressing firefly luciferase) is often included for normalization.

  • Compound Treatment: Following transfection, cells are treated with varying concentrations of this compound or a vehicle control.

  • Lysis and Luminescence Measurement: After an appropriate incubation period, cells are lysed, and the luminescence from both NanoLuc and the control luciferase is measured using a luminometer.

  • Data Analysis: The NanoLuc signal is normalized to the control luciferase signal to account for variations in transfection efficiency and cell number. The normalized values are then compared to the vehicle control to determine the percent inhibition of MMEJ activity.

Clonogenic Survival Assay

This assay assesses the ability of single cells to proliferate and form colonies after treatment with cytotoxic agents, such as radiation, with or without a radiosensitizer like this compound.

General Steps:

  • Cell Plating: A known number of cells (e.g., HCT116) are seeded into multi-well plates.

  • Compound and Radiation Treatment: Cells are pre-treated with this compound or vehicle for a specified time before being exposed to various doses of ionizing radiation.

  • Incubation: The plates are incubated for 1-3 weeks to allow for colony formation.

  • Fixing and Staining: Colonies are fixed with a solution like methanol/acetic acid and stained with crystal violet.

  • Colony Counting: Colonies containing at least 50 cells are counted.

  • Data Analysis: The surviving fraction of cells for each treatment condition is calculated by normalizing the number of colonies to that of the untreated control. This data is then used to generate cell survival curves.

In Vivo Xenograft Study

This protocol is designed to evaluate the anti-tumor efficacy of this compound in combination with radiation in a living organism.

General Steps:

  • Animal Model: Immunocompromised mice (e.g., nude or NSG mice) are used to prevent rejection of the human tumor cells.

  • Tumor Cell Implantation: A suspension of HCT116 cells is injected subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³), after which the mice are randomized into different treatment groups (e.g., vehicle, this compound alone, radiation alone, this compound + radiation).

  • Treatment Administration: this compound is typically administered orally on a defined schedule. Radiation is delivered locally to the tumor site in fractionated doses.

  • Monitoring: Tumor volume is measured regularly using calipers, and the body weight of the mice is monitored as an indicator of toxicity.

  • Endpoint: The study is concluded when tumors reach a predetermined maximum size or at a specified time point. The primary endpoint is often tumor growth delay, and secondary endpoints can include overall survival.

Conclusion

This compound is a promising, novel inhibitor of Polymerase Theta with an improved pharmacokinetic profile. Its ability to specifically target the MMEJ DNA repair pathway, which is often upregulated in HR-deficient cancers, makes it an attractive candidate for synthetic lethality-based cancer therapies. The preclinical data strongly support its potential as a radiosensitizer, offering a new strategy to enhance the efficacy of radiation treatment for a range of solid tumors. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound.

References

The Impact of ART899 on Genomic Stability: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ART899 is a potent and specific allosteric inhibitor of DNA polymerase theta (Polθ), a key enzyme in the microhomology-mediated end joining (MMEJ) pathway of DNA double-strand break repair.[1][2] Polθ is frequently overexpressed in cancer cells and plays a critical role in their survival under genomic stress, making it a promising therapeutic target.[3][4] This document provides a detailed technical guide on the mechanism of action of this compound, its impact on genomic stability, and the experimental protocols used to characterize its effects. The inhibition of Polθ by this compound leads to defects in DNA repair, resulting in increased genomic instability and sensitization of tumor cells to DNA-damaging agents such as radiotherapy.[2]

Mechanism of Action: Targeting the MMEJ Pathway

This compound functions by specifically inhibiting the MMEJ activity of Polθ.[1] The MMEJ pathway is an alternative, error-prone mechanism for repairing DNA double-strand breaks (DSBs), which is often utilized by cancer cells, particularly those with deficiencies in other repair pathways like homologous recombination (HR).[3] By blocking Polθ, this compound prevents the repair of DSBs, leading to the accumulation of DNA damage and subsequent genomic instability. This targeted inhibition of a crucial DNA repair pathway in cancer cells forms the basis of its therapeutic potential.

cluster_0 DNA Double-Strand Break (DSB) cluster_1 MMEJ Pathway cluster_2 Cellular Outcome DNA_DSB DNA Double-Strand Break Polθ DNA Polymerase Theta (Polθ) DNA_DSB->Polθ engages MMEJ_Repair MMEJ Repair Polθ->MMEJ_Repair mediates Genomic_Instability Increased Genomic Instability Polθ->Genomic_Instability inhibition leads to MMEJ_Repair->Genomic_Stability maintains This compound This compound This compound->Polθ inhibits

Caption: Mechanism of this compound action on the MMEJ pathway.

Quantitative Data on this compound's Effects

The following tables summarize the key quantitative data on the activity and effects of this compound from preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

AssayCell LineEndpointValueReference
MMEJ ActivityHEK293IC50180 nM[1][2]

Table 2: Radiosensitization Effect of this compound on Cancer Cell Lines

Cell LineTreatmentSurvival Decrease vs. IR aloneReference
HCT1163 µM this compound + 5 x 2 Gy IR4-fold[2][3]
H4603 µM this compound + 5 x 2 Gy IR5-fold[2]

Table 3: In Vivo Pharmacokinetics and Efficacy of this compound

Animal ModelTreatmentEndpointObservationReference
Mouse50 mg/kg or 150 mg/kg (oral)Plasma ConcentrationDose-dependent increase[4]
HCT116 Xenograft150 mg/kg this compound + 10 x 2 Gy IRTumor GrowthSignificant delay vs. IR alone[2][4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to evaluate this compound.

Nano-Luciferase MMEJ Assay

This assay quantifies the MMEJ activity in cells.

  • Cell Line: HEK293 cells are typically used.

  • Reporter System: A dual-luciferase reporter system is employed, where one luciferase gene's expression is dependent on MMEJ-mediated repair of a pre-engineered DNA break. A second luciferase (e.g., firefly) serves as a normalization control.

  • Procedure:

    • Cells are transfected with the reporter plasmids.

    • Following transfection, cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO).

    • After a suitable incubation period, cell lysates are prepared.

    • Luciferase activity is measured using a luminometer.

  • Data Analysis: The nano-luciferase readings are normalized to the control luciferase readings. These normalized values are then further normalized to the vehicle control to determine the percent inhibition of MMEJ activity. The IC50 is calculated from the dose-response curve.[2]

Clonogenic Survival Assay

This assay assesses the ability of single cells to proliferate and form colonies after treatment, a measure of cytotoxicity and radiosensitization.

  • Cell Plating: Single cells (e.g., HCT116, H460) are seeded in 6-well or 24-well plates at densities determined to yield a countable number of colonies.

  • Treatment: After allowing cells to attach, they are treated with this compound at various concentrations, radiation (often fractionated, e.g., 5 x 2 Gy), or a combination of both. A vehicle-treated, non-irradiated group serves as a control.

  • Incubation: Plates are incubated for a period sufficient for colony formation (typically 7-14 days).

  • Staining and Counting: Colonies are fixed and stained (e.g., with crystal violet), and those containing at least 50 cells are counted.

  • Data Analysis: The plating efficiency and surviving fraction for each treatment group are calculated relative to the untreated control. This allows for the determination of the radiosensitizing effect of this compound.[2]

start Start: Seed Single Cells treatment Treat with this compound and/or Radiation start->treatment incubation Incubate for 7-14 Days treatment->incubation stain Fix and Stain Colonies incubation->stain count Count Colonies (>50 cells) stain->count analyze Calculate Surviving Fraction count->analyze end_node End: Assess Radiosensitization analyze->end_node

Caption: Workflow for a clonogenic survival assay.

In Vivo Xenograft Studies

These studies evaluate the efficacy of this compound in a living organism.

  • Model: Immunocompromised mice are subcutaneously injected with human cancer cells (e.g., HCT116) to establish tumors.

  • Treatment Groups: Once tumors reach a specified volume, mice are randomized into treatment groups, such as:

    • Vehicle control

    • This compound alone

    • Radiation alone

    • This compound in combination with radiation

  • Dosing and Administration: this compound is administered orally (e.g., twice daily at 150 mg/kg). Radiation is delivered locally to the tumor in a fractionated schedule (e.g., 10 x 2 Gy).[4]

  • Monitoring: Tumor volume and mouse weight are measured regularly throughout the study. Animal well-being is closely monitored for any signs of toxicity.[2][4]

  • Endpoint: The study may conclude when tumors in the control group reach a predetermined size. The primary endpoint is often tumor growth delay or an increase in survival time.[4]

Impact on Cell Cycle and Genomic Stability

The inhibition of Polθ by this compound has profound effects on the cell cycle and overall genomic stability, particularly in the context of exogenous DNA damage.

  • Cell-Cycle Dependent Effects: The radiosensitization induced by Polθ inhibition is cell-cycle dependent.[2] This suggests that cells are most vulnerable to the combination of this compound and radiation during specific phases of the cell cycle, likely when DNA replication and repair are most active.

  • Increased DNA Damage: By preventing MMEJ-mediated repair, this compound leads to an accumulation of unrepaired DSBs. This can be visualized and quantified by markers of DNA damage, such as γH2AX foci. In combination with radiation, this effect is significantly enhanced.

  • Promotion of Genomic Instability: The persistence of unrepaired DNA breaks promotes genomic instability.[2][3] This can manifest as chromosomal aberrations, micronucleus formation, and ultimately, mitotic catastrophe and cell death, especially in cancer cells that are heavily reliant on alternative repair pathways like MMEJ.[3]

Radiation Radiation DSB_Repair_Defect DSB Repair Defect Radiation->DSB_Repair_Defect induces DSBs This compound This compound Polθ_Inhibition Polθ Inhibition This compound->Polθ_Inhibition Polθ_Inhibition->DSB_Repair_Defect exacerbates Genomic_Instability Genomic Instability DSB_Repair_Defect->Genomic_Instability Cell_Death Tumor Cell Death Genomic_Instability->Cell_Death

Caption: Logical flow from this compound treatment to tumor cell death.

Conclusion and Future Directions

This compound represents a promising therapeutic strategy by targeting the Polθ-mediated MMEJ pathway, a vulnerability in many cancers. Its ability to induce genomic instability and potently radiosensitize tumor cells, while sparing non-cancerous cells, highlights its potential for combination therapies.[2] Future research will likely focus on identifying predictive biomarkers for this compound sensitivity, exploring its efficacy in combination with other DNA-damaging agents beyond radiation, and further elucidating the specific cellular contexts in which Polθ inhibition is most effective.

References

Foundational Research on ART899: A Potent Polθ Inhibitor for Tumor Radiosensitization

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational preclinical research on ART899, a novel and specific allosteric inhibitor of DNA polymerase theta (Polθ). The document focuses on its mechanism of action and efficacy as a radiosensitizing agent, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows. This guide is intended to serve as a core resource for professionals in oncology research and drug development.

Core Concept: Targeting Polθ for Tumor-Specific Radiosensitization

DNA polymerase theta, encoded by the POLQ gene, is a key enzyme in the microhomology-mediated end joining (MMEJ) pathway, an error-prone DNA double-strand break (DSB) repair mechanism.[1][2][3] While Polθ expression is limited in most normal tissues, it is frequently overexpressed in various cancer types, making it an ideal target for tumor-specific therapies.[1][2][3] Radiotherapy, a cornerstone of cancer treatment, induces DSBs in cells. By inhibiting Polθ, this compound compromises the ability of cancer cells to repair this radiation-induced damage, leading to increased cell death and enhanced therapeutic efficacy.[1][2][4] A significant advantage of this approach is the potential for a wide therapeutic window, as noncancerous cells with low Polθ expression are not radiosensitized.[1][2][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound and its predecessor, ART558, demonstrating their efficacy in inhibiting Polθ and sensitizing cancer cells to radiation.

Table 1: In Vitro Inhibition of MMEJ Activity

CompoundCell LineAssay TypeIC50 (nM)
This compound-Cellular MMEJ Luciferase Assay~180

Data sourced from studies demonstrating this compound's potent inhibition of the MMEJ DNA repair pathway.[5]

Table 2: In Vitro Radiosensitization of Cancer Cell Lines

Cell LineTreatmentRadiation RegimenFold Decrease in Survival (vs. IR alone)
HCT1163 µmol/L this compound5 x 2 Gy4-fold
H4603 µmol/L this compound5 x 2 Gy5-fold
H460ART5585 x 2 GyUp to 14-fold
HCT116ART5585 x 2 GyUp to 10-fold

This table highlights the significant enhancement of radiation-induced cell killing in the presence of Polθ inhibitors.[1][4]

Table 3: In Vivo Tumor Growth Delay

Treatment GroupAnimal ModelOutcome
This compound + Fractionated Irradiation (10 x 2 Gy)HCT116 XenograftsSignificant tumor growth delay compared to radiation alone

In vivo studies confirm the translational potential of this compound as a radiosensitizer, demonstrating its efficacy in a preclinical tumor model.[1][4][6]

Signaling Pathway and Mechanism of Action

This compound's primary mechanism of action is the inhibition of the MMEJ pathway for DNA double-strand break repair. The following diagram illustrates this process.

ART899_Mechanism_of_Action IR Ionizing Radiation (IR) DSB DNA Double-Strand Breaks (DSBs) IR->DSB PolQ Polymerase Theta (Polθ) (MMEJ Pathway) DSB->PolQ NoRepair Impaired DNA Repair & Genomic Instability DSB->NoRepair Repair DNA Repair PolQ->Repair PolQ->NoRepair This compound This compound This compound->PolQ Survival Cell Survival & Proliferation Repair->Survival Death Cell Death (Apoptosis/Mitotic Catastrophe) NoRepair->Death

Caption: this compound inhibits Polθ, impairing MMEJ-mediated DNA repair of radiation-induced DSBs, leading to tumor cell death.

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies used to evaluate the efficacy of this compound as a radiosensitizer.

Cell Lines and Culture Conditions
  • Human Cancer Cell Lines: HCT116 (colorectal), H460 (lung), and T24 (bladder) were utilized.[4]

  • Polθ Knockout Validation: U2OS wild-type and Polθ knockout cells were used to confirm the specificity of the inhibitor.[1]

  • Noncancerous Cell Lines: Human fibroblast lines MRC5 and AG01552, and the noncancerous epithelial cell line HIEC-6 were used to assess tumor specificity.[1]

  • Culture Medium: Cells were maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics, and cultured at 37°C in a humidified atmosphere with 5% CO2.

In Vitro MMEJ Luciferase Assay

This assay quantifies the MMEJ activity within cells.

  • Vector System: A reporter plasmid containing a luciferase gene disrupted by a specific sequence flanked by microhomologies is used.

  • Transfection: Cancer cell lines are transfected with the reporter plasmid.

  • Induction of DSBs: A site-specific endonuclease is introduced to create DSBs within the reporter gene.

  • Treatment: Cells are treated with varying concentrations of this compound.

  • Measurement: MMEJ-mediated repair of the DSB reconstitutes the luciferase gene. The resulting luminescence is measured using a luminometer, with a decrease in signal indicating inhibition of MMEJ. The IC50 value is calculated from the dose-response curve.[5]

MMEJ_Luciferase_Assay_Workflow start Start transfect Transfect Cells with Luciferase Reporter Plasmid start->transfect dsb Induce DSBs (e.g., with I-SceI) transfect->dsb treat Treat with this compound (Dose-Response) dsb->treat incubate Incubate treat->incubate measure Measure Luciferase Activity incubate->measure analyze Analyze Data & Calculate IC50 measure->analyze end End analyze->end

Caption: Workflow for the in vitro MMEJ luciferase assay to determine the IC50 of Polθ inhibitors like this compound.
Clonogenic Survival Assay

This assay is the gold standard for measuring the reproductive viability of cells after treatment with ionizing radiation.

  • Cell Seeding: A known number of cells are seeded into multi-well plates.

  • Treatment: Cells are treated with this compound or a vehicle control (DMSO) for a specified duration before irradiation.

  • Irradiation: Cells are exposed to varying doses of ionizing radiation (e.g., 0, 2, 4, 6 Gy) using a licensed irradiator. Fractionated radiation schedules (e.g., 5 x 2 Gy) are also employed to mimic clinical protocols.[1][4]

  • Incubation: Plates are incubated for 7-14 days to allow for colony formation (a colony being defined as a cluster of at least 50 cells).

  • Staining and Counting: Colonies are fixed with methanol (B129727) and stained with crystal violet. The number of colonies is counted.

  • Analysis: The surviving fraction is calculated for each dose and treatment condition, normalized to the plating efficiency of untreated controls.

Clonogenic_Survival_Assay_Workflow seed Seed Cells at Low Density treat Treat with this compound or Vehicle seed->treat irradiate Expose to Ionizing Radiation (IR) treat->irradiate incubate Incubate for 7-14 Days irradiate->incubate fix_stain Fix and Stain Colonies incubate->fix_stain count Count Colonies (>50 cells) fix_stain->count analyze Calculate Surviving Fraction & Plot Curves count->analyze

Caption: Standard workflow for a clonogenic survival assay to assess radiosensitization.
In Vivo Xenograft Studies

These studies evaluate the efficacy of this compound in a living organism.

  • Tumor Implantation: Human cancer cells (e.g., HCT116) are subcutaneously injected into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a specified size.

  • Treatment Groups: Mice are randomized into groups: vehicle control, this compound alone, radiation alone, and this compound plus radiation.

  • Drug Administration: this compound is administered orally, typically twice daily.[1]

  • Irradiation: Tumors are treated with a fractionated radiation schedule (e.g., 10 x 2 Gy).[1][6]

  • Monitoring: Tumor volume and mouse body weight are measured regularly. Signs of toxicity are monitored.

  • Endpoint: The study concludes when tumors reach a predetermined maximum size or at a specified time point. Tumor growth delay is a key endpoint.

Conclusion and Future Directions

The foundational research on this compound provides compelling evidence for its role as a potent and tumor-specific radiosensitizer.[1][2][3][4] By targeting the Polθ-dependent MMEJ pathway, this compound effectively impairs DNA damage repair in cancer cells, leading to enhanced cell killing when combined with radiation.[1][2] The improved metabolic stability of this compound and its demonstrated in vivo efficacy and tolerability in preclinical models strongly support its further development.[1][4][6] These promising results pave the way for future clinical trials to evaluate the combination of Polθ inhibitors like this compound with radiotherapy for the treatment of a wide range of solid tumors.[1][2][3][4]

References

The Antitumor Potential of ART899: A Technical Guide to a Novel Polθ Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical antitumor effects of ART899, a novel and potent inhibitor of DNA Polymerase Theta (Polθ). This compound represents a promising therapeutic strategy, particularly in combination with radiotherapy, by targeting the DNA Damage Response (DDR) in cancer cells. This document outlines the mechanism of action, summarizes key preclinical data, provides detailed experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

Introduction to this compound and the Role of Polθ in Cancer

This compound is a deuterated form of the Polθ inhibitor ART812, which itself is a derivative of ART558.[1] Polθ, encoded by the POLQ gene, is a key enzyme in the microhomology-mediated end joining (MMEJ) pathway, an alternative and error-prone DNA double-strand break (DSB) repair mechanism.[2][3] While Polθ expression is limited in most normal tissues, it is frequently overexpressed in a variety of cancers, including those with deficiencies in the high-fidelity homologous recombination (HR) repair pathway.[3][4] This overexpression makes Polθ an attractive and selective target for cancer therapy. By inhibiting Polθ, this compound can induce synthetic lethality in HR-deficient tumors and potentiate the cytotoxic effects of DNA-damaging agents like ionizing radiation (IR).[2][4]

Mechanism of Action: Targeting the MMEJ Pathway

This compound exerts its antitumor effects by inhibiting the enzymatic activity of Polθ. This disruption of the MMEJ pathway leads to an accumulation of unrepaired DNA damage, genomic instability, and ultimately, cancer cell death.[2][3] The MMEJ pathway is particularly crucial for the survival of cancer cells undergoing replication stress or those with defects in other DDR pathways. The inhibition of Polθ by this compound has been shown to be particularly effective in sensitizing cancer cells to radiation, a cornerstone of cancer treatment that induces DNA DSBs.[1][2]

Below is a diagram illustrating the central role of Polθ in the MMEJ pathway and the therapeutic intervention by this compound.

Caption: this compound inhibits Polθ, a key enzyme in the MMEJ pathway for DNA DSB repair.

Preclinical Antitumor Effects of this compound

Preclinical studies have demonstrated the potent antitumor activity of this compound, both as a single agent and in combination with radiation. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vitro Efficacy of this compound
Cell LineAssay TypeEndpointValueCombinationNotes
Human Colon CancerRadiosensitizationSensitization Factor4 to 5Fractionated IR (5 x 2 Gy)This compound was used at a non-toxic concentration.[2][3]
GlioblastomaCell Viability% Viability DecreaseSignificantN/AThis compound induced apoptosis and reduced cell proliferation.[2][3]
N/AMMEJ Luciferase AssayCellular IC50~180 nMN/ADemonstrates potent and specific inhibition of Polθ activity.[5]
Table 2: In Vivo Efficacy of this compound in HCT116 Xenograft Model
Treatment GroupDosing ScheduleMean Tumor VolumeTumor Growth DelayMean Survival
VehicleN/A-Baseline-
This compound150 mg/kg, oral, twice daily for 12 days---
10 x 2 Gy + VehicleDays 1-5 and 8-12---
10 x 2 Gy + this compoundThis compound: 150 mg/kg, oral, twice daily for 12 daysIR: Days 1-5 and 8-12Significantly ReducedSignificantly ImprovedSignificantly Improved

Note: Specific numerical values for tumor volume and survival were not available in the public documents. The combination therapy showed statistically significant improvements over single treatments.[1][2]

Table 3: Pharmacokinetics of this compound in Mice
DoseTime Post-DoseMean Plasma Concentration (µM)
50 mg/kg (oral)0.5 h~1.5
1 h~2.0
2 h~1.8
4 h~1.0
8 h~0.5
12 h~0.2
150 mg/kg (oral)0.5 h~4.0
1 h~5.5
2 h~5.0
4 h~3.0
8 h~1.5
12 h~0.8

Data are estimated from the graphical representation in the source.[1]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are protocols for key experiments conducted to evaluate the antitumor effects of this compound.

In Vivo Xenograft Study

This protocol describes the evaluation of this compound in combination with fractionated radiotherapy in a human colon cancer xenograft model.[1]

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase (12 Days) cluster_monitoring Monitoring & Endpoints cell_prep 1. HCT116 Cell Culture & Harvest injection 2. Subcutaneous Injection (5x10^6 cells in female athymic nude mice) cell_prep->injection tumor_growth 3. Tumor Growth to ~100-150 mm^3 injection->tumor_growth randomization 4. Randomization into Treatment Groups tumor_growth->randomization art899_dosing 5a. This compound Administration (150 mg/kg, p.o., BID) randomization->art899_dosing radiation 5b. Fractionated Irradiation (10 x 2 Gy on days 1-5 & 8-12) randomization->radiation tumor_measurement 6. Tumor Volume Measurement (e.g., twice weekly) body_weight 7. Body Weight Monitoring (Tolerability) tumor_measurement->body_weight survival 8. Survival Analysis body_weight->survival cluster_treatment cluster_treatment cluster_treatment->tumor_measurement

References

The Impact of ART899 on Cell Cycle Progression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ART899 is a novel, potent, and specific small-molecule inhibitor of DNA Polymerase Theta (Polθ), a key enzyme in the microhomology-mediated end joining (MMEJ) DNA repair pathway. Emerging preclinical data suggest that by targeting Polθ, this compound can induce synthetic lethality in tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations. A significant aspect of its mechanism of action appears to be its influence on cell cycle progression, particularly in sensitizing cancer cells to DNA damaging agents like radiation. This technical guide provides an in-depth analysis of the current understanding of this compound's effects on the cell cycle, supported by quantitative data from studies on related Polθ inhibitors, detailed experimental protocols, and visualizations of the pertinent signaling pathways and experimental workflows.

Introduction to this compound and DNA Polymerase Theta (Polθ)

This compound is a deuterated form of the Polθ inhibitor ART812, optimized for improved metabolic stability and in vivo applications.[1] Polθ, encoded by the POLQ gene, is an A-family DNA polymerase that plays a critical role in MMEJ, an alternative DNA double-strand break (DSB) repair pathway.[1] While Polθ expression is limited in most normal tissues, it is frequently overexpressed in various cancer types, making it an attractive target for cancer therapy.[1] MMEJ is an error-prone repair mechanism that utilizes short homologous sequences to ligate broken DNA ends. In the absence of high-fidelity repair pathways like homologous recombination (HR), cancer cells can become dependent on MMEJ for survival, a vulnerability that this compound is designed to exploit.

The Role of Polθ in Cell Cycle Regulation

The choice of DNA repair pathway is intricately linked to the cell cycle. MMEJ, and therefore Polθ activity, is predominantly active during the S and G2 phases of the cell cycle.[2] This cell cycle-dependent activity suggests that inhibiting Polθ could have a profound impact on how cells respond to DNA damage at different stages of their division cycle. The primary therapeutic strategy for Polθ inhibitors like this compound is to act as radiosensitizers. The rationale is that by inhibiting a key DNA repair pathway, the cytotoxic effects of ionizing radiation, which induces DSBs, will be amplified, particularly in rapidly dividing cancer cells.

Quantitative Analysis of Polθ Inhibition on Cell Cycle Progression

Direct, publicly available quantitative data on the effect of this compound alone on cell cycle phase distribution is limited. However, studies on the closely related Polθ inhibitor, ART558, and another Polθ inhibitor, novobiocin, provide valuable insights into the likely effects of this compound.

A study on ART558 in combination with fractionated ionizing radiation (IR) in HCT116 cells showed a notable alteration in cell cycle distribution.[2] Compared to IR alone, the combination treatment resulted in a decrease in the proportion of cells in the S phase and a significant increase in the percentage of polyploid cells .[2] Polyploidy is indicative of cells that have undergone DNA replication but failed to complete mitosis, a hallmark of mitotic catastrophe or senescence.

Another study investigating novobiocin , which also inhibits Polθ, demonstrated a block at the G1-S boundary in synchronized cell populations.[1] This suggests that inhibiting Polθ may prevent cells from initiating DNA synthesis.

The collective evidence from these related compounds suggests that Polθ inhibition by this compound likely disrupts normal cell cycle progression, potentially leading to an arrest at the G1/S transition or, in the context of DNA damage, a failure to properly navigate the S and G2/M phases, leading to polyploidy and cell death.

Table 1: Summary of Cell Cycle Effects of Polθ Inhibitors

CompoundCell LineTreatmentEffect on Cell CycleReference
ART558 HCT116Fractionated IR (3x2 Gy) + 10 µM ART558Decrease in S phase population, Increase in polyploid cells[2]
Novobiocin A431, HEp3, MLS, CHO0.3 mM NovobiocinBlock at the G1-S boundary[1]

Signaling Pathways and Experimental Workflows

DNA Damage Response and Polθ-Mediated MMEJ Pathway

The following diagram illustrates the central role of Polθ in the MMEJ pathway for repairing DNA double-strand breaks, a process that is particularly active in the S and G2 phases of the cell cycle.

MMEJ_Pathway cluster_cell_cycle Cell Cycle Context cluster_ds_break DNA Double-Strand Break (DSB) cluster_repair MMEJ Repair Pathway G1 G1 Phase S_G2 S/G2 Phases Resection 5'-3' End Resection S_G2->Resection DSB DSB DSB->Resection Microhomology Microhomology Annealing Resection->Microhomology PolQ Polθ (DNA Polymerase Theta) Microhomology->PolQ Gap filling & Flap removal Ligation Ligation PolQ->Ligation This compound This compound This compound->PolQ Repaired_DNA Repaired DNA (with deletions/insertions) Ligation->Repaired_DNA

MMEJ pathway and this compound's point of intervention.
Experimental Workflow for Cell Cycle Analysis

The following diagram outlines the typical workflow for analyzing cell cycle distribution using flow cytometry with propidium (B1200493) iodide (PI) staining.

Cell_Cycle_Workflow start Start: Cancer Cell Culture treatment Treatment with this compound (and/or Radiation) start->treatment harvest Harvest Cells (e.g., Trypsinization) treatment->harvest fixation Fixation (e.g., 70% Ethanol) harvest->fixation staining Staining (RNase A + Propidium Iodide) fixation->staining flow_cytometry Flow Cytometry Analysis staining->flow_cytometry data_analysis Data Analysis: Cell Cycle Phase Distribution (G1, S, G2/M) flow_cytometry->data_analysis

Workflow for cell cycle analysis via flow cytometry.

Detailed Experimental Protocols

Cell Cycle Analysis by Flow Cytometry with Propidium Iodide

This protocol is a standard method for assessing the distribution of cells in the G1, S, and G2/M phases of the cell cycle.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A solution (100 µg/mL in PBS)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Procedure:

  • Cell Preparation: Culture cells to the desired confluency and treat with this compound and/or other agents for the specified duration.

  • Harvesting: Aspirate the culture medium and wash the cells with PBS. Detach adherent cells using trypsin-EDTA. Collect cells in a centrifuge tube.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of PBS.

  • Fixation: While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension to achieve a final concentration of 70%. Incubate the cells on ice or at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.

  • Staining: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer. Excite PI with a 488 nm laser and collect the emission fluorescence at approximately 617 nm.

  • Data Analysis: Use appropriate software to deconvolute the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Clonogenic Survival Assay

This assay measures the ability of a single cell to proliferate and form a colony, providing an assessment of cytotoxicity.

Materials:

  • Complete cell culture medium

  • 6-well plates

  • Crystal Violet staining solution (0.5% w/v in methanol)

  • PBS

Procedure:

  • Cell Seeding: Harvest and count the cells. Seed a known number of cells (e.g., 200-1000 cells/well) into 6-well plates and allow them to attach overnight.

  • Treatment: Treat the cells with varying concentrations of this compound and/or radiation.

  • Incubation: Incubate the plates for 10-14 days, allowing colonies to form.

  • Fixation and Staining: Aspirate the medium, wash the wells with PBS, and then fix the colonies with 100% methanol (B129727) for 15 minutes. Stain the fixed colonies with Crystal Violet solution for 15-30 minutes.

  • Washing and Drying: Gently wash the plates with water to remove excess stain and allow them to air dry.

  • Colony Counting: Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition.

AlamarBlue Cell Viability Assay

This assay uses the redox indicator resazurin (B115843) to measure the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

  • AlamarBlue reagent

  • 96-well plates

  • Plate reader (fluorescence or absorbance)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Treatment: Treat the cells with the desired concentrations of this compound.

  • Incubation with AlamarBlue: Add AlamarBlue reagent to each well (typically 10% of the culture volume) and incubate for 1-4 hours at 37°C.

  • Measurement: Measure the fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (570 nm and 600 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to an untreated control.

Conclusion

This compound, as a specific inhibitor of Polθ, holds significant promise as a targeted cancer therapy, particularly in combination with DNA-damaging agents. While direct evidence of its sole effect on cell cycle progression is still emerging, data from related Polθ inhibitors strongly suggest that it disrupts the normal cell cycle, likely through interference with DNA replication and repair processes in the S and G2 phases. This disruption appears to be a key component of its radiosensitizing effect. Further research is warranted to fully elucidate the precise molecular mechanisms by which this compound modulates cell cycle checkpoints and to quantify its impact on cell cycle distribution in various cancer models. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of this compound.

References

Initial Studies of ART899 in Cancer Cell Lines: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial preclinical studies on ART899, a novel small-molecule inhibitor of DNA Polymerase Theta (Polθ), in various cancer cell lines. The data presented herein demonstrates the potential of this compound as a tumor-specific radiosensitizer.

Core Findings

This compound is a potent and specific allosteric inhibitor of the Polθ DNA polymerase domain.[1] It has demonstrated significant efficacy in radiosensitizing tumor cells, particularly when administered with fractionated radiation.[1][2] Notably, this radiosensitization effect was not observed in noncancerous cells, suggesting a favorable therapeutic window.[1] The mechanism of action is attributed to the impairment of DNA damage repair, with the most pronounced effects in replicating cells and under hypoxic conditions, a common feature of solid tumors.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the initial preclinical evaluations of this compound.

Parameter Cell Line Value Notes
MMEJ Inhibition IC50 HEK-293~180 nMMeasured using a nano-luciferase microhomology-mediated end joining (MMEJ) assay. This value is comparable to the parent compound ART558.[3][4]
Metabolic Stability (Intrinsic Clearance) Mouse Liver MicrosomesGreatly improvedThis compound, a deuterated form of ART812, shows enhanced metabolic stability compared to the earlier compound ART558.[3]
Metabolic Stability (Intrinsic Clearance) Rat Liver MicrosomesGreatly improvedConsistent with the findings in mouse liver microsomes, demonstrating improved stability.[4]
Cancer Cell Line Treatment Outcome
HCT116 (Colon Cancer)This compound + 5 x 2 Gy IRSignificant reduction in clonogenic survival.[1]
H460 (Lung Cancer)This compound + 5 x 2 Gy IRSignificant reduction in clonogenic survival.[1]
U2OS (Osteosarcoma) Wild-TypeThis compound + 5 x 2 Gy IRSignificant reduction in clonogenic survival.[1]
U2OS Polθ KOThis compound + 5 x 2 Gy IRNo significant reduction in clonogenic survival, confirming target specificity.[1]
MRC-5 (Normal Lung Fibroblast)This compound + 5 x 2 Gy IRNo significant radiosensitization.[1]
AG01552 (Normal Fibroblast)This compound + 5 x 2 Gy IRNo significant radiosensitization.[3]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its evaluation.

ART899_Mechanism_of_Action cluster_0 DNA Double-Strand Break (DSB) Induced by Ionizing Radiation (IR) cluster_1 Polθ-Mediated Microhomology-Mediated End Joining (MMEJ) Repair Pathway cluster_2 This compound Inhibition cluster_3 Cellular Outcome IR Ionizing Radiation DSB DNA Double-Strand Break (DSB) IR->DSB PolQ Polθ (DNA Polymerase Theta) DSB->PolQ MMEJ MMEJ Repair PolQ->MMEJ MMEJ_inhibition Impaired DSB Repair Cell_Survival Cell Survival & Radioresistance MMEJ->Cell_Survival Repaired DNA This compound This compound This compound->PolQ Inhibits Cell_Death Cell Death & Radiosensitization MMEJ_inhibition->Cell_Death

Caption: Mechanism of this compound-induced radiosensitization.

Experimental_Workflow cluster_cell_culture In Vitro Studies cluster_in_vivo In Vivo Studies start Cancer Cell Lines (e.g., HCT116, H460) treatment Treat with this compound +/- Ionizing Radiation start->treatment clonogenic Clonogenic Survival Assay treatment->clonogenic western Western Blot (DNA Repair Proteins) treatment->western flow Flow Cytometry (Cell Cycle, DNA Damage) treatment->flow xenograft Establish Tumor Xenografts in Mice (e.g., HCT116) clonogenic->xenograft Promising Results in_vivo_treatment Treat with this compound + Fractionated Radiation xenograft->in_vivo_treatment tumor_growth Monitor Tumor Growth and Survival in_vivo_treatment->tumor_growth

Caption: Preclinical evaluation workflow for this compound.

Experimental Protocols

Cell Culture
  • Cell Lines: HCT116, H460, U2OS (Wild-Type and Polθ KO), MRC-5, and AG01552 cells were utilized.[1][3]

  • Culture Conditions: Cells were maintained in appropriate media supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Clonogenic Survival Assay
  • Cell Seeding: Optimize seeding densities for each cell line to ensure the formation of distinct colonies. Plate cells in multi-well plates.

  • Drug Treatment: One hour prior to irradiation, add this compound to the culture medium to achieve the desired final concentration (e.g., 1 µM or 3 µM).[3]

  • Irradiation: Irradiate cells using a Cesium-137 irradiator at specified doses (e.g., single dose or fractionated doses of 5 x 2 Gy).[3]

  • Drug Removal: Three days post-irradiation, remove the drug-containing medium and replace it with fresh medium.[3]

  • Colony Formation: Incubate the plates for 8-14 days to allow for colony formation.[3]

  • Staining and Counting: Fix the colonies with a solution of glutaraldehyde (B144438) and stain with crystal violet. Count the colonies using an automated colony counter.[3][5]

Western Blot Analysis
  • Cell Lysis: After treatment with this compound and/or radiation, harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against DNA damage response proteins (e.g., γH2AX, RAD51, 53BP1) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Flow Cytometry for DNA Damage and Cell Cycle Analysis
  • Cell Preparation: Harvest and fix cells with ice-cold 70% ethanol.

  • Permeabilization: Permeabilize the cells with a suitable buffer.

  • Staining:

    • For DNA Damage: Stain with an antibody against a DNA damage marker, such as phosphorylated histone H2AX (γH2AX), followed by a fluorescently labeled secondary antibody.

    • For Cell Cycle: Stain with a DNA-intercalating dye like propidium (B1200493) iodide (PI) or DAPI.

  • Analysis: Analyze the stained cells using a flow cytometer to quantify the intensity of the DNA damage marker and to determine the distribution of cells in different phases of the cell cycle.

In Vivo Xenograft Studies
  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 HCT116 cells in PBS) into the flank of immunodeficient mice (e.g., Nu/Nu mice).[3]

  • Tumor Growth: Allow tumors to reach a palpable size.

  • Treatment:

    • This compound Administration: Administer this compound orally. The formulation may consist of 5% DMSO, 5% Ethanol, 20% TPGS, 30% PEG400, and 40% water.[3]

    • Irradiation: Deliver fractionated radiation to the tumors.

  • Monitoring: Monitor tumor volume and the overall health of the mice regularly.

  • Efficacy Endpoint: The primary endpoint is a significant reduction in tumor growth in the combination treatment group compared to the control and single-agent groups.[1]

This guide summarizes the foundational preclinical research on this compound, highlighting its promise as a targeted radiosensitizing agent for cancer therapy. Further investigation and clinical trials are warranted to fully elucidate its therapeutic potential.[1]

References

Methodological & Application

ART899 In Vitro Assay Protocols: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of ART899, a potent and specific allosteric inhibitor of DNA polymerase theta (Polθ). The following protocols are intended for researchers, scientists, and drug development professionals working on novel cancer therapeutics targeting DNA damage response pathways.

Introduction

This compound is a small molecule inhibitor that specifically targets the polymerase activity of Polθ, a critical enzyme in the microhomology-mediated end joining (MMEJ) pathway.[1] The MMEJ pathway is an error-prone DNA double-strand break (DSB) repair mechanism that is often upregulated in cancer cells, particularly those with deficiencies in other repair pathways like homologous recombination. By inhibiting Polθ, this compound can induce synthetic lethality in cancer cells and sensitize them to DNA damaging agents such as radiation.[2][3]

These application notes describe three fundamental in vitro assays for characterizing the activity of this compound: a Nano-luciferase MMEJ reporter assay to measure direct inhibition of the MMEJ pathway, a clonogenic survival assay to assess long-term cytotoxic effects, and an AlamarBlue cell viability assay for determining dose-dependent effects on cell proliferation.

Data Presentation

The following table summarizes the key quantitative data for this compound derived from the described in vitro assays.

Parameter Cell Line Value Assay
IC50 HEK-293180 nMNano-luciferase MMEJ Assay
Radiosensitization HCT116, H460Effective at 1 µM and 3 µMClonogenic Survival Assay

Experimental Protocols

Nano-luciferase MMEJ Reporter Assay

This assay quantitatively measures the MMEJ activity in cells by detecting the reconstitution of a functional Nano-luciferase reporter gene.

Principle: A linearized plasmid containing a Nano-luciferase gene disrupted by a selectable marker is introduced into cells. The ends of the linearized plasmid possess microhomology sequences. MMEJ-mediated repair of the plasmid results in the removal of the marker and the reconstitution of a functional Nano-luciferase gene, leading to a luminescent signal upon addition of the substrate.

Experimental Workflow:

MMEJ_Workflow cluster_prep Preparation cluster_cell_culture Cell Culture & Transfection cluster_measurement Measurement plasmid MMEJ Reporter Plasmid linearize Linearize Plasmid plasmid->linearize purify Purify Linear DNA linearize->purify transfect Transfect with Linear DNA + this compound/Control purify->transfect seed Seed HEK-293 Cells seed->transfect incubate Incubate for 48h transfect->incubate lyse Lyse Cells incubate->lyse measure Measure Luminescence lyse->measure

Nano-luciferase MMEJ Assay Workflow.

Materials:

  • HEK-293 cells

  • MMEJ reporter plasmid (e.g., with NanoLuc® luciferase)

  • Restriction enzyme (e.g., I-SceI)

  • Transfection reagent (e.g., Lipofectamine)

  • Nano-Glo® Luciferase Assay System

  • 96-well white, clear-bottom plates

  • Luminometer

Protocol:

  • Plasmid Preparation:

    • Linearize the MMEJ reporter plasmid using a suitable restriction enzyme to generate DNA double-strand breaks with microhomology ends.

    • Purify the linearized DNA fragment.

  • Cell Seeding:

    • Seed HEK-293 cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well.

    • Incubate overnight at 37°C, 5% CO2.

  • Transfection and Treatment:

    • Prepare a transfection mix containing the linearized reporter plasmid and a control plasmid (e.g., expressing Firefly luciferase for normalization).

    • Add varying concentrations of this compound or vehicle control (DMSO) to the cells.

    • Add the transfection mix to the wells and incubate for 48 hours.

  • Luminescence Measurement:

    • Equilibrate the plate to room temperature.

    • Add Nano-Glo® Luciferase Assay Reagent to each well.

    • Incubate for 3 minutes at room temperature.

    • Measure luminescence using a luminometer.

    • Normalize the Nano-luciferase signal to the Firefly luciferase signal to account for transfection efficiency.

Clonogenic Survival Assay

This assay assesses the ability of single cells to proliferate and form colonies after treatment with this compound, alone or in combination with radiation.

Experimental Workflow:

Clonogenic_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_incubation_staining Incubation & Staining cluster_analysis Analysis culture Culture HCT116 Cells trypsinize Trypsinize & Count Cells culture->trypsinize seed Seed Cells in 6-well Plates trypsinize->seed treat Treat with this compound +/- Radiation seed->treat incubate Incubate for 10-14 Days treat->incubate fix Fix Colonies incubate->fix stain Stain with Crystal Violet fix->stain count Count Colonies stain->count calculate Calculate Surviving Fraction count->calculate

Clonogenic Survival Assay Workflow.

Materials:

  • HCT116 or other suitable cancer cell lines

  • Complete cell culture medium

  • 6-well plates

  • This compound

  • Irradiator (for combination studies)

  • Crystal Violet staining solution (0.5% in methanol)

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed a known number of cells (e.g., 200-1000 cells/well) into 6-well plates. The exact number will depend on the cell line and treatment conditions.

  • Treatment:

    • Allow cells to attach for at least 5 hours.

    • Treat the cells with varying concentrations of this compound.

    • For combination studies, irradiate the cells with the desired dose of radiation.

  • Incubation:

    • Incubate the plates at 37°C, 5% CO2 for 10-14 days, or until colonies of at least 50 cells are visible.

  • Staining and Counting:

    • Aspirate the medium and wash the wells with PBS.

    • Fix the colonies with methanol (B129727) for 15 minutes.

    • Stain with 0.5% crystal violet solution for 15 minutes.

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of colonies in each well.

  • Data Analysis:

    • Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:

      • PE = (Number of colonies formed / Number of cells seeded) x 100%

      • SF = PE of treated cells / PE of control cells

AlamarBlue Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation in response to this compound treatment.

Principle: The active ingredient in AlamarBlue, resazurin, is a blue, non-fluorescent dye that is reduced by metabolically active cells to the pink, highly fluorescent resorufin. The amount of fluorescence is proportional to the number of viable cells.

Experimental Workflow:

AlamarBlue_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay seed Seed Cells in 96-well Plate treat Treat with this compound seed->treat add_reagent Add AlamarBlue Reagent treat->add_reagent incubate Incubate for 1-4 hours add_reagent->incubate measure Measure Fluorescence incubate->measure

AlamarBlue Cell Viability Assay Workflow.

Materials:

  • Cancer cell lines (e.g., HCT116, H460)

  • 96-well plates

  • This compound

  • AlamarBlue reagent

  • Fluorescence plate reader

Protocol:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate overnight to allow for cell attachment.

  • Treatment:

    • Treat the cells with a serial dilution of this compound. Include a vehicle-only control.

    • Incubate for the desired treatment duration (e.g., 72 hours).

  • Assay:

    • Add AlamarBlue reagent to each well (typically 10% of the culture volume).

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis:

    • Subtract the background fluorescence from wells containing medium and AlamarBlue only.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Signaling Pathway

This compound inhibits the MMEJ pathway, which is a crucial DNA double-strand break repair mechanism.

MMEJ_Pathway DSB DNA Double-Strand Break Resection DNA End Resection DSB->Resection Microhomology Exposure of Microhomologies Resection->Microhomology PolQ Polymerase Theta (Polθ) Microhomology->PolQ Annealing Microhomology Annealing PolQ->Annealing Synthesis DNA Synthesis Annealing->Synthesis Ligation Ligation Synthesis->Ligation Repaired_DNA Repaired DNA (with deletions/insertions) Ligation->Repaired_DNA This compound This compound This compound->PolQ Inhibition

This compound Mechanism of Action in the MMEJ Pathway.

Conclusion

The in vitro assays described in this application note provide a robust framework for the preclinical evaluation of this compound. The Nano-luciferase MMEJ assay offers a direct measure of Polθ inhibition, while the clonogenic survival and AlamarBlue assays provide critical data on the compound's cytotoxic and cytostatic effects. These protocols can be adapted for screening other Polθ inhibitors and for investigating their potential in combination with other anti-cancer therapies.

References

Application Note: Clonogenic Survival Assay for Evaluating the Radiosensitizing Effects of ART899

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The clonogenic survival assay is a fundamental in vitro method used to determine the reproductive integrity of cells after exposure to cytotoxic agents. This application note provides a detailed protocol for utilizing the clonogenic survival assay to assess the radiosensitizing potential of ART899, a potent and specific allosteric inhibitor of DNA polymerase theta (Polθ). Polθ is a key enzyme in the microhomology-mediated end joining (MMEJ) pathway, an error-prone DNA double-strand break (DSB) repair mechanism often upregulated in cancer cells.[1][2] By inhibiting Polθ, this compound is expected to enhance the cytotoxic effects of ionizing radiation (IR), particularly in tumor cells that rely on MMEJ for survival after DNA damage.

This document outlines the experimental workflow, data analysis, and expected outcomes when evaluating this compound in combination with radiation in cancer cell lines such as HCT116 (colorectal carcinoma) and H460 (non-small cell lung cancer), where its efficacy has been demonstrated.[1]

Principle of the Assay

The clonogenic assay measures the ability of a single cell to undergo unlimited division and form a colony of at least 50 cells. The survival fraction is calculated by comparing the plating efficiency of treated cells to that of untreated controls. A reduction in the survival fraction of cells treated with this compound and radiation, compared to radiation alone, indicates a radiosensitizing effect.

Data Presentation

The following tables present illustrative quantitative data based on preclinical studies of this compound. This data demonstrates the radiosensitizing effect of this compound on HCT116 and H460 cancer cell lines.

Table 1: Clonogenic Survival of HCT116 Cells Treated with this compound and a Single Dose of Ionizing Radiation

Treatment GroupPlating Efficiency (%)Survival Fraction at 2 GySurvival Fraction at 4 GySurvival Fraction at 6 GySurvival Fraction at 8 Gy
Control (0 Gy, no this compound)551.001.001.001.00
Vehicle + Radiation550.600.250.080.02
1 µM this compound + Radiation540.420.120.030.005
3 µM this compound + Radiation530.300.070.01< 0.001

Table 2: Clonogenic Survival of H460 Cells Treated with this compound and a Single Dose of Ionizing Radiation

Treatment GroupPlating Efficiency (%)Survival Fraction at 2 GySurvival Fraction at 4 GySurvival Fraction at 6 GySurvival Fraction at 8 Gy
Control (0 Gy, no this compound)621.001.001.001.00
Vehicle + Radiation620.700.350.120.04
1 µM this compound + Radiation610.500.180.050.01
3 µM this compound + Radiation600.380.100.02< 0.001

Table 3: Clonogenic Survival of HCT116 and H460 Cells with Fractionated Radiation (5 x 2 Gy) and this compound

Cell LineTreatment GroupPlating Efficiency (%)Survival Fraction (after 5 x 2 Gy)
HCT116Vehicle550.15
HCT1161 µM this compound540.05
HCT1163 µM this compound530.02
H460Vehicle620.20
H4601 µM this compound610.08
H4603 µM this compound600.04

Experimental Protocols

Materials
  • HCT116 or H460 cells

  • Complete growth medium (e.g., McCoy's 5A for HCT116, RPMI-1640 for H460) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • 6-well tissue culture plates

  • Crystal Violet staining solution (0.5% w/v in 50% methanol)

  • X-ray irradiator

Protocol
  • Cell Culture: Maintain HCT116 and H460 cells in their respective complete growth media in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Harvest cells using Trypsin-EDTA and prepare a single-cell suspension.

    • Count the cells and determine viability (e.g., using a hemocytometer and trypan blue).

    • Seed the appropriate number of cells into 6-well plates. The seeding density should be adjusted for the expected level of cell kill to yield approximately 50-100 colonies per well. Suggested seeding densities are provided in Table 4.

  • This compound Treatment:

    • Allow cells to attach for at least 5 hours post-seeding.

    • Prepare working concentrations of this compound (e.g., 1 µM and 3 µM) in complete growth medium. Also, prepare a vehicle control (DMSO at the same final concentration as the this compound-treated wells).

    • Replace the medium in the wells with the medium containing this compound or vehicle.

  • Irradiation:

    • After a pre-incubation period with this compound (e.g., 2-4 hours), irradiate the plates with the desired doses of X-rays (e.g., 0, 2, 4, 6, 8 Gy).

    • For fractionated radiation experiments, irradiate the cells with 2 Gy daily for 5 consecutive days, replacing the medium with fresh this compound or vehicle-containing medium each day before irradiation.

  • Incubation: Return the plates to the incubator and allow colonies to form for 10-14 days.

  • Colony Staining and Counting:

    • Aspirate the medium and gently wash the wells with PBS.

    • Fix the colonies with 100% methanol (B129727) for 10-15 minutes.

    • Aspirate the methanol and stain with Crystal Violet solution for 15-30 minutes.

    • Gently wash the wells with water and allow them to air dry.

    • Count the number of colonies containing ≥50 cells.

Table 4: Suggested Seeding Densities for Clonogenic Survival Assay

Radiation Dose (Gy)HCT116 Cells per wellH460 Cells per well
0200200
2400300
41000800
630002000
880005000
Data Analysis
  • Plating Efficiency (PE): PE (%) = (Number of colonies in control wells / Number of cells seeded in control wells) x 100

  • Survival Fraction (SF): SF = (Number of colonies in treated wells / (Number of cells seeded in treated wells x (PE / 100)))

Visualizations

Signaling Pathway

Caption: this compound inhibits Polθ, a key enzyme in the MMEJ pathway for DNA repair.

Experimental Workflow

Clonogenic_Workflow Clonogenic Survival Assay Workflow with this compound start Start seed Seed Cells (HCT116 or H460) start->seed attach Allow Cell Attachment (>5 hours) seed->attach treat Treat with this compound or Vehicle attach->treat irradiate Irradiate (0, 2, 4, 6, 8 Gy) treat->irradiate incubate Incubate (10-14 days) irradiate->incubate stain Fix and Stain Colonies (Crystal Violet) incubate->stain count Count Colonies (>=50 cells) stain->count analyze Calculate Plating Efficiency and Survival Fraction count->analyze end End analyze->end

Caption: Workflow for assessing this compound radiosensitization using a clonogenic assay.

References

Application Notes and Protocols for Establishing an ART899-Treated Xenograft Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for establishing a subcutaneous xenograft model to evaluate the in vivo efficacy of ART899, a potent and specific small-molecule inhibitor of DNA Polymerase Theta (Polθ), particularly in combination with radiotherapy.

Introduction to this compound and Polθ Inhibition

This compound is a novel allosteric inhibitor of the Polθ DNA polymerase domain.[1][2] Polθ, encoded by the POLQ gene, is a key enzyme in the microhomology-mediated end-joining (MMEJ) pathway, a crucial but error-prone DNA double-strand break (DSB) repair mechanism.[1][3] While Polθ expression is limited in most normal tissues, it is frequently overexpressed in various cancer types.[1][3] This differential expression makes Polθ an attractive therapeutic target. By inhibiting Polθ, this compound can induce synthetic lethality in cancer cells with existing DNA repair defects (e.g., BRCA mutations) and can act as a potent radiosensitizer, enhancing the efficacy of radiation therapy.[1][3][4][5] Preclinical studies have demonstrated that this compound, especially in combination with fractionated radiation, leads to significant tumor growth delay in xenograft models and is well-tolerated.[1][3]

Signaling Pathway of Polθ in DNA Repair

The following diagram illustrates the role of Polymerase Theta (Polθ) in the Microhomology-Mediated End-Joining (MMEJ) pathway for DNA double-strand break (DSB) repair and the mechanism of action for this compound.

PolQ_Pathway cluster_0 DNA Double-Strand Break (DSB) cluster_1 MMEJ Pathway cluster_2 Therapeutic Intervention DSB DNA DSB Resection 5'-3' Resection DSB->Resection Microhomology Microhomology Annealing Resection->Microhomology Exposes microhomologies PolQ Polθ-mediated DNA Synthesis Microhomology->PolQ Ligation Ligation PolQ->Ligation Fills gaps Repaired_DNA Repaired DNA (with deletions/insertions) Ligation->Repaired_DNA This compound This compound This compound->PolQ Inhibits polymerase activity

Caption: Role of Polθ in MMEJ and inhibition by this compound.

Experimental Protocols

This section provides detailed protocols for cell culture, establishing the xenograft model, and evaluating the efficacy of this compound.

Cell Line Selection and Culture

A variety of human cancer cell lines can be utilized for establishing xenograft models. The choice of cell line should be guided by the specific research question and the expression levels of Polθ. The human colorectal carcinoma cell line HCT116 has been successfully used in preclinical studies with this compound.[3][6] Other potential cell lines for xenograft models are listed in the table below.

Table 1: Recommended Cancer Cell Lines for Xenograft Models

Cancer TypeCell LineRationale
Colon CancerHCT-116Validated in this compound preclinical studies.[3][6]
Breast CancerMCF-7, MDA-MB-231Commonly used in xenograft models.[7]
MelanomaA-375Standard for skin cancer xenografts.[7]
Brain TumorsU87 MGEstablished model for glioblastoma studies.[7]

Cell Culture Protocol:

  • Culture the selected cancer cell line in the recommended growth medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Passage the cells every 2-3 days or when they reach 80-90% confluency to ensure they are in the logarithmic growth phase for implantation.

  • Routinely test for mycoplasma contamination.

Xenograft Model Establishment

Animal Models:

Immunocompromised mice, such as athymic nude (nu/nu) or NOD/SCID mice, are suitable for establishing xenograft models as they lack a functional immune system to reject human cells.[8] Mice should be 6-8 weeks old at the time of cell implantation.

Experimental Workflow:

Xenograft_Workflow cluster_0 Preparation cluster_1 Implantation & Tumor Growth cluster_2 Treatment & Evaluation Cell_Culture Cell Culture (e.g., HCT116) Cell_Harvest Harvest & Count Cells Cell_Culture->Cell_Harvest Cell_Suspension Prepare Cell Suspension Cell_Harvest->Cell_Suspension Implantation Subcutaneous Implantation Cell_Suspension->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Treatment This compound +/- Radiation Treatment Tumor_Growth->Treatment Tumors reach ~100-150 mm³ Measurement Tumor Volume Measurement Treatment->Measurement Analysis Data Analysis Measurement->Analysis

Caption: Experimental workflow for this compound xenograft study.

Tumor Implantation Protocol:

  • Harvest cells during their logarithmic growth phase and perform a cell count using a hemocytometer. Assess cell viability using Trypan Blue exclusion.

  • Centrifuge the cells and resuspend the pellet in a sterile, serum-free medium or phosphate-buffered saline (PBS) at a concentration of 1 x 10^7 cells/mL.

  • Anesthetize the mice using an appropriate anesthetic agent (e.g., isoflurane).

  • Inject 100 µL of the cell suspension (containing 1 x 10^6 cells) subcutaneously into the right flank of each mouse using a 27-gauge needle.

  • Monitor the mice for tumor growth. Tumors should become palpable within 7-14 days.

This compound Formulation and Administration

This compound Formulation:

For in vivo oral administration, this compound can be dissolved in a vehicle solution consisting of 5% DMSO, 5% ethanol, 20% TPGS (d-α-tocopheryl polyethylene (B3416737) glycol 1000 succinate), 30% PEG400, and 40% water.[2]

Treatment Protocol:

  • Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle control, this compound alone, Radiation alone, this compound + Radiation).

  • Administer this compound orally via gavage at a dose of 150 mg/kg twice daily.[3]

  • For combination therapy, administer this compound approximately 1 hour before each radiation fraction.

  • For radiotherapy, a fractionated schedule of 2 Gy per day for 5 consecutive days, repeated for a second week (total of 10 fractions), has been shown to be effective in combination with this compound.[3]

Efficacy Evaluation

Tumor Volume Measurement:

  • Measure tumor dimensions (length and width) two to three times per week using digital calipers.

  • Calculate the tumor volume using the modified ellipsoid formula: Volume = (Width² x Length) / 2 .[9]

  • Continue measurements until the tumors in the control group reach the predetermined endpoint (e.g., 1500-2000 mm³).

Data Analysis:

  • Plot the mean tumor volume ± SEM for each treatment group over time.

  • Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100 .

  • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the differences between treatment groups.

Table 2: Key Parameters from a Preclinical Study of this compound with HCT116 Xenografts [2][3]

ParameterValueConditions
Cellular IC50 ~180 nmol/LMMEJ activity in HEK293 cells
In Vivo Dosage 150 mg/kgOral gavage, twice daily
Radiation Schedule 10 x 2 GyFractionated over 2 weeks
Tumor Growth Delay Significantly improvedThis compound + Radiation vs. Radiation alone

In Vitro Supporting Assays: Clonogenic Survival Assay

A clonogenic survival assay is recommended to determine the radiosensitizing effect of this compound in vitro before proceeding to in vivo studies. This assay assesses the ability of single cells to form colonies after treatment.[3][6]

Clonogenic Survival Assay Protocol:

  • Plate cells at a low density in 6-well plates and allow them to attach overnight.

  • Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 hours).

  • Irradiate the cells with different doses of radiation (e.g., 0, 2, 4, 6 Gy).

  • Remove the drug-containing medium, wash with PBS, and add fresh medium.

  • Incubate the plates for 10-14 days to allow for colony formation.

  • Fix and stain the colonies with crystal violet.

  • Count the colonies (containing ≥50 cells) and calculate the surviving fraction for each treatment condition.

By following these detailed protocols, researchers can effectively establish and utilize a xenograft model to investigate the therapeutic potential of this compound as a novel anticancer agent.

References

Oral Administration of ART899 in Mouse Models: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ART899 is a potent and specific allosteric inhibitor of DNA polymerase theta (Polθ), a key enzyme in the microhomology-mediated end joining (MMEJ) DNA repair pathway.[1][2] With an IC50 of 180 nM for Polθ MMEJ activity and improved in vivo stability over its predecessors, this compound presents a promising therapeutic agent, particularly as a radiosensitizer in cancer therapy.[1] Preclinical studies in mouse models have demonstrated that oral administration of this compound in combination with fractionated radiation significantly inhibits tumor growth and enhances survival in human colon cancer xenografts.[2][3][4] Notably, this combination therapy is well-tolerated, showing no significant signs of toxicity in the treated animals.[3][4] This document provides detailed application notes and protocols for the oral administration of this compound in mouse models, based on available preclinical data, to guide researchers in designing and executing further studies.

Data Presentation

Table 1: In Vivo Efficacy of Orally Administered this compound with Radiation
Mouse ModelTumor TypeTreatment GroupDosing RegimenOutcome
HCT116 XenograftHuman Colon CarcinomaVehicleNot ApplicableTumor Growth
This compound150 mg/kg, twice daily for 12 daysMinimal effect on tumor growth alone
10 x 2 Gy Radiation + VehicleDays 1-5 and 8-12Tumor growth delay
10 x 2 Gy Radiation + this compound150 mg/kg, twice daily for 12 daysSignificant tumor growth delay and improved survival

Source: Data compiled from preclinical studies on HCT116 tumor-bearing mice.[3][4]

Table 2: Pharmacokinetic Profile of Oral this compound in Mice
DoseTime Point (post-last dose)Mean Plasma Concentration (ng/mL)
50 mg/kg0.5 hr~1000
1 hr~1500
2 hr~1200
4 hr~500
8 hr~100
12 hr<100
150 mg/kg0.5 hr~3000
1 hr~4500
2 hr~4000
4 hr~2000
8 hr~500
12 hr~200

Note: Plasma concentrations are approximated from graphical data presented in cited literature.[3][4]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Analytical balance

Procedure:

  • Calculate the required amount of this compound and vehicle based on the desired concentration and the number of animals to be dosed. For a 150 mg/kg dose in a 20g mouse, with a dosing volume of 10 mL/kg, the required concentration is 15 mg/mL.

  • Weigh the precise amount of this compound powder using an analytical balance.

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add the calculated volume of vehicle to the tube.

  • Vortex the mixture vigorously for 2-3 minutes to ensure a homogenous suspension.

  • If necessary, sonicate the suspension for 5-10 minutes to aid in dispersion.

  • Visually inspect the suspension to ensure there are no large aggregates.

  • Prepare the formulation fresh daily and store at room temperature, protected from light, until use.

Protocol 2: Oral Gavage Administration of this compound in Mice

Materials:

  • Prepared this compound suspension

  • Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch curved)

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Weigh each mouse to determine the precise volume of this compound suspension to be administered. The volume is calculated as: (Body Weight in kg) x (Dose in mg/kg) / (Concentration in mg/mL).

  • Gently restrain the mouse, ensuring a firm but not restrictive grip to prevent injury.

  • Measure the correct volume of the this compound suspension into a 1 mL syringe fitted with a gavage needle.

  • Carefully insert the gavage needle into the mouse's mouth, passing it along the roof of the mouth and down the esophagus. Caution: Ensure the needle does not enter the trachea.

  • Slowly dispense the contents of the syringe into the stomach.

  • Gently remove the gavage needle.

  • Monitor the mouse for a few minutes post-administration for any signs of distress, such as choking or difficulty breathing.

  • Return the mouse to its cage.

  • For studies involving repeated dosing, this procedure is typically performed twice daily.[3][4]

Protocol 3: In Vivo Efficacy Study in a Xenograft Mouse Model

Materials:

  • HCT116 human colon carcinoma cells

  • Immunocompromised mice (e.g., nude or SCID)

  • Matrigel or similar basement membrane matrix

  • Calipers

  • This compound suspension

  • Radiation source

Procedure:

  • Tumor Implantation:

    • Harvest HCT116 cells and resuspend them in a 1:1 mixture of serum-free media and Matrigel.

    • Subcutaneously inject the cell suspension (e.g., 1 x 10^6 cells in 100 µL) into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to establish and grow to a palpable size (e.g., 100-150 mm³).

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Treatment Initiation:

    • Randomize mice into treatment groups (e.g., Vehicle, this compound alone, Radiation + Vehicle, Radiation + this compound).

    • Begin oral administration of this compound or vehicle as described in Protocol 2. A typical regimen is 150 mg/kg twice daily.[3][4]

  • Radiation Treatment:

    • For combination therapy groups, administer fractionated radiation (e.g., 2 Gy per fraction for 10 fractions over 12 days, with a weekend break).[3][4]

  • Continued Monitoring:

    • Continue to monitor tumor volume, body weight, and overall animal health throughout the study.

    • Euthanize mice when tumors reach a predetermined endpoint size or if signs of significant toxicity are observed.

  • Data Analysis:

    • Compare tumor growth rates and survival times between the different treatment groups to assess the efficacy of this compound as a radiosensitizer.

Visualizations

ART899_Mechanism_of_Action cluster_0 DNA Double-Strand Break cluster_1 MMEJ Pathway DNA_DSB DNA Double-Strand Break Polθ Polymerase Theta (Polθ) DNA_DSB->Polθ Recruitment MMEJ Microhomology-Mediated End Joining (MMEJ) Polθ->MMEJ Mediates Aberrant Repair/\nCell Death Aberrant Repair/ Cell Death MMEJ->Aberrant Repair/\nCell Death Leads to This compound This compound This compound->Polθ Inhibits

Caption: Mechanism of action of this compound in inhibiting the Polθ-mediated MMEJ pathway.

ART899_Experimental_Workflow Start Start: HCT116 Xenograft Mouse Model Tumor_Growth Tumor Growth to 100-150 mm³ Start->Tumor_Growth Randomization Randomize into Treatment Groups Tumor_Growth->Randomization Treatment Treatment Period (12 days) Randomization->Treatment Group1 Vehicle Treatment->Group1 Group2 This compound (150 mg/kg, BID) Treatment->Group2 Group3 Radiation (10x2 Gy) + Vehicle Treatment->Group3 Group4 Radiation (10x2 Gy) + this compound Treatment->Group4 Monitoring Monitor Tumor Volume, Body Weight, Survival Group1->Monitoring Group2->Monitoring Group3->Monitoring Group4->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint

Caption: Experimental workflow for evaluating the in vivo efficacy of oral this compound.

References

Application Notes and Protocols: Determining ART899 Dosage for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ART899 is a potent and specific small-molecule inhibitor of DNA polymerase theta (Polθ), a key enzyme in the microhomology-mediated end joining (MMEJ) pathway of DNA double-strand break repair.[1][2][3] Polθ is frequently overexpressed in cancer cells and has limited expression in normal tissues, making it an attractive target for tumor-specific radiosensitization.[1][2][3] These application notes provide a comprehensive guide for determining the optimal dosage of this compound for in vitro cell culture experiments, particularly in the context of combination therapies with DNA damaging agents such as ionizing radiation (IR).

Mechanism of Action

This compound functions as an allosteric inhibitor of the Polθ DNA polymerase domain.[1][2][3] By inhibiting Polθ, this compound disrupts the MMEJ pathway, an error-prone DNA repair mechanism that cancer cells can rely on, especially in the context of homologous recombination deficiency.[2] This inhibition leads to an accumulation of DNA damage, ultimately resulting in enhanced cell killing, particularly when combined with agents that induce DNA double-strand breaks.

Data Presentation

In Vitro Efficacy of this compound

The following table summarizes the key quantitative data regarding the in vitro activity of this compound from preclinical studies.

ParameterCell LineValueReference
Cellular IC50 (MMEJ Inhibition)HEK293~180 nM[2][4]
Effective Radiosensitizing ConcentrationHCT116, H4601 µM and 3 µM[4][5]
Clonogenic Survival Assay: Radiosensitization Effect

This table illustrates the significant reduction in cancer cell survival when this compound is combined with fractionated ionizing radiation.

Cell LineTreatmentSurviving Fraction Reduction (Compared to IR alone)Concentration of this compoundReference
HCT1165 x 2 Gy IR + this compound4-fold3 µM[4]
H4605 x 2 Gy IR + this compound5-fold3 µM[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a stock solution of this compound by dissolving the powder in DMSO. A concentration of 12 mM is recommended based on preclinical studies.[2][4]

  • Ensure the powder is completely dissolved by gentle vortexing.

  • Store the stock solution at room temperature in the dark.[2][4]

  • For cell culture experiments, dilute the stock solution to the desired final concentration in the cell culture medium. It is crucial to ensure the final DMSO concentration does not exceed a level that is toxic to the cells (typically <0.1%).

Protocol 2: Determination of Optimal this compound Dosage using a Clonogenic Survival Assay

This protocol is designed to assess the ability of this compound to radiosensitize cancer cells.

Materials:

  • Cancer cell line of interest (e.g., HCT116, H460)

  • Non-cancerous cell line (e.g., MRC-5, AG01552) for specificity testing[6]

  • Complete cell culture medium

  • This compound stock solution (12 mM in DMSO)

  • 6-well or 24-well cell culture plates

  • Ionizing radiation source

  • Crystal violet staining solution

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Plate single cells in 6-well or 24-well plates at a density that will result in approximately 50-100 colonies per well at the end of the experiment. Seeding densities will need to be optimized for each cell line and radiation dose.

    • Allow cells to attach for at least 5 hours.[2][4]

  • This compound Treatment:

    • Prepare serial dilutions of this compound in a complete culture medium from the stock solution. Recommended starting concentrations are 1 µM and 3 µM.[4][5] Include a vehicle control (DMSO only).

    • Remove the medium from the wells and add the medium containing the different concentrations of this compound or vehicle control.

  • Irradiation:

    • After a desired pre-incubation time with this compound (e.g., 24 hours), irradiate the cells with the desired dose of ionizing radiation. A fractionated radiation schedule (e.g., 5 daily doses of 2 Gy) has been shown to be effective.[4][6]

    • A control group of cells should be treated with this compound but not irradiated to assess the compound's toxicity alone.

  • Colony Formation:

    • Incubate the plates for a period that allows for colony formation (typically 7-14 days), depending on the cell line's growth rate.

    • The medium can be changed every 3-4 days if necessary.

  • Staining and Quantification:

    • Wash the wells with PBS.

    • Fix the colonies with a suitable fixative (e.g., methanol).

    • Stain the colonies with crystal violet solution.

    • Wash the plates with water and allow them to air dry.

    • Count the number of colonies (containing ≥50 cells) in each well.

    • Calculate the surviving fraction for each treatment condition relative to the untreated control.

Mandatory Visualizations

This compound Mechanism of Action and Impact on DNA Repair

ART899_Mechanism cluster_0 DNA Damage Response cluster_1 Experimental Outcome DNA_Damage DNA Double-Strand Break (DSB) MMEJ Microhomology-Mediated End Joining (MMEJ) DNA_Damage->MMEJ activates PolQ DNA Polymerase Theta (Polθ) MMEJ->PolQ requires Repair Error-Prone Repair PolQ->Repair Radiosensitization Tumor Cell Radiosensitization Apoptosis Cell Death (Apoptosis) This compound This compound This compound->PolQ inhibits

Caption: Mechanism of this compound in inhibiting the MMEJ pathway.

Experimental Workflow for Determining this compound Dosage

ART899_Workflow cluster_workflow Dosage Determination Workflow start Start: Seed Cells add_this compound Add this compound (Varying Concentrations) start->add_this compound irradiate Irradiate Cells (Fractionated Dosing) add_this compound->irradiate incubate Incubate for Colony Formation irradiate->incubate stain Fix and Stain Colonies incubate->stain analyze Analyze Surviving Fraction and Determine Optimal Dose stain->analyze end End analyze->end

Caption: Workflow for optimal this compound dosage determination.

References

Application Notes and Protocols for ART899, a DNA Polymerase Theta (Polθ) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

ART899 is a potent and specific allosteric inhibitor of the DNA polymerase theta (Polθ) enzyme, a critical component of the microhomology-mediated end joining (MMEJ) pathway.[1] The MMEJ pathway is a crucial mechanism for the repair of DNA double-strand breaks (DSBs), particularly in cancer cells that are deficient in other repair pathways like homologous recombination (HR). By inhibiting Polθ, this compound disrupts DNA repair in these vulnerable cancer cells, leading to increased sensitivity to DNA-damaging agents such as radiation.[1] These application notes provide detailed information on the solubility of this compound and protocols for its preparation for in vivo studies.

Physicochemical Properties and Solubility

This compound is a solid compound with a molecular weight of 463.83 g/mol and a formula of C₂₀H₁₄D₃ClF₄N₂O₄.[1] Understanding its solubility is critical for the design of both in vitro and in vivo experiments. The available solubility data for this compound is summarized in the table below. It is important to note that this compound is insoluble in water.[2]

Table 1: Solubility of this compound

SolventConcentrationNotes
Dimethyl Sulfoxide (DMSO)10 mM[1]
Dimethyl Sulfoxide (DMSO)100 mg/mL (215.13 mM)Use fresh, moisture-free DMSO as absorbed moisture can reduce solubility.[2]
Ethanol (B145695)100 mg/mL[2]
WaterInsoluble[2]

Preparation for In Vivo Studies

The formulation of this compound for in vivo administration is crucial for achieving desired exposure levels and therapeutic effects. Due to its poor aqueous solubility, this compound requires a specific vehicle for oral administration.

Recommended In Vivo Formulation

A commonly used and effective formulation for the oral administration of this compound in mice is a suspension.[3]

Table 2: Recommended Vehicle for Oral Gavage of this compound in Mice

ComponentPercentage
DMSO5%
Ethanol5%
TPGS (d-α-tocopheryl polyethylene (B3416737) glycol 1000 succinate)20%
PEG400 (Polyethylene glycol 400)30%
Water40%

An alternative formulation for oral administration is a homogenous suspension in Carboxymethylcellulose sodium (CMC-Na).[2]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage

This protocol describes the preparation of the recommended this compound suspension for in vivo studies in mice.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Ethanol, 200 proof

  • TPGS (d-α-tocopheryl polyethylene glycol 1000 succinate)

  • PEG400 (Polyethylene glycol 400)

  • Sterile Water for Injection

  • Sterile microcentrifuge tubes or other appropriate containers

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Calculate the required amounts: Determine the total volume of the formulation needed based on the number of animals, their weights, and the desired dose. For example, for a 10 mg/kg dose in a 25 g mouse with a dosing volume of 10 mL/kg, you would need 0.25 mg of this compound per mouse.

  • Dissolve this compound: Weigh the required amount of this compound powder and place it in a sterile tube. Add the calculated volume of DMSO and vortex until the compound is completely dissolved.

  • Add Ethanol: To the DMSO solution, add the calculated volume of ethanol and vortex to mix thoroughly.

  • Add TPGS and PEG400: Add the calculated volumes of TPGS and PEG400 to the mixture. Vortex vigorously to ensure a homogenous solution.

  • Add Water: Slowly add the calculated volume of sterile water to the mixture while vortexing. The final formulation should be a uniform suspension.

  • Storage: It is recommended to prepare the formulation fresh on the day of use. If short-term storage is necessary, store at 4°C and protect from light. Before administration, bring the formulation to room temperature and vortex thoroughly to ensure homogeneity.

Protocol 2: In Vivo Administration of this compound by Oral Gavage in Mice

This protocol outlines the procedure for the safe and effective oral administration of the prepared this compound formulation to mice. All animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

Materials:

  • Prepared this compound formulation

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches for adult mice)

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Animal Preparation: Weigh each mouse immediately before dosing to accurately calculate the volume of the formulation to be administered. The typical dosing volume is 10 mL/kg.

  • Syringe Preparation: Gently vortex the this compound formulation to ensure a uniform suspension. Draw the calculated volume into a syringe fitted with an oral gavage needle.

  • Animal Restraint: Restrain the mouse firmly by the scruff of the neck to immobilize the head and body. The head should be slightly extended to straighten the path to the esophagus.

  • Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and reposition.

  • Administration: Once the needle is correctly positioned in the esophagus (at a pre-measured depth to reach the stomach), slowly depress the syringe plunger to administer the formulation.

  • Needle Removal: After administration, gently and smoothly withdraw the gavage needle.

  • Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for a short period after the procedure and then periodically as per the experimental protocol.

Signaling Pathway and Experimental Workflow

DNA Damage Response and the Role of Polθ

This compound functions by inhibiting DNA Polymerase Theta (Polθ), a key enzyme in the Microhomology-Mediated End Joining (MMEJ) pathway. MMEJ is an alternative, error-prone pathway for the repair of DNA double-strand breaks (DSBs). In many cancer cells, particularly those with deficiencies in the high-fidelity Homologous Recombination (HR) pathway (e.g., those with BRCA1/2 mutations), there is an increased reliance on MMEJ for survival. By inhibiting Polθ, this compound selectively targets these cancer cells, leading to the accumulation of lethal DNA damage.

DNA_Damage_Response This compound Mechanism of Action in DNA Damage Response cluster_DDR DNA Double-Strand Break (DSB) cluster_HR Homologous Recombination (Error-Free) cluster_MMEJ Microhomology-Mediated End Joining (Error-Prone) DSB DNA Double-Strand Break BRCA1_2 BRCA1/2 DSB->BRCA1_2 PolQ DNA Polymerase Theta (Polθ) DSB->PolQ RAD51 RAD51 BRCA1_2->RAD51 recruits HR_Repair Successful Repair RAD51->HR_Repair mediates MMEJ_Repair Aberrant Repair PolQ->MMEJ_Repair catalyzes Cell_Death Cell Death MMEJ_Repair->Cell_Death leads to This compound This compound This compound->PolQ inhibits

Caption: this compound inhibits Polθ, a key enzyme in the MMEJ pathway of DNA repair.

Experimental Workflow for In Vivo Studies

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a preclinical cancer model.

InVivo_Workflow Experimental Workflow for this compound In Vivo Efficacy Study cluster_Preparation Preparation cluster_Treatment Treatment Phase cluster_Analysis Data Analysis Formulation Prepare this compound Formulation Dosing Administer this compound via Oral Gavage Formulation->Dosing Animal_Model Establish Tumor Xenograft Model Randomization Randomize Animals into Treatment Groups Animal_Model->Randomization Randomization->Dosing Monitoring Monitor Tumor Growth and Animal Health Dosing->Monitoring Daily/Scheduled Data_Collection Collect Tumor Volume and Body Weight Data Monitoring->Data_Collection Statistical_Analysis Perform Statistical Analysis Data_Collection->Statistical_Analysis Endpoint Determine Therapeutic Efficacy Statistical_Analysis->Endpoint

Caption: A typical workflow for an in vivo study of this compound.

References

Unveiling DNA Damage Response Pathways with ART899: A Potent and Selective Polθ Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

ART899 is a novel, potent, and specific allosteric inhibitor of DNA Polymerase Theta (Polθ), a key enzyme in the microhomology-mediated end joining (MMEJ) pathway—an alternative DNA double-strand break (DSB) repair mechanism.[1] Polθ is minimally expressed in healthy tissues but is frequently overexpressed in various cancer types, making it an attractive therapeutic target.[1][2] Inhibition of Polθ by this compound has been shown to impair DNA damage repair, leading to increased genomic instability and sensitization of tumor cells to DNA-damaging agents like ionizing radiation.[1][2] These application notes provide a comprehensive overview of the use of this compound to study DNA damage response (DDR) pathways, including quantitative data from preclinical studies and detailed protocols for key experiments.

Mechanism of Action of this compound

This compound specifically targets the polymerase domain of Polθ, inhibiting its function in the MMEJ pathway.[1] MMEJ is an error-prone repair pathway that utilizes short homologous sequences to ligate broken DNA ends. In the absence of functional Polθ, DSBs that would typically be repaired by MMEJ persist, leading to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells that are often deficient in other DDR pathways like homologous recombination. The inhibition of Polθ by this compound has been demonstrated to be particularly effective in combination with therapies that induce DSBs, such as radiotherapy.[1]

Data Presentation

The following tables summarize key quantitative data from preclinical studies investigating the efficacy of this compound.

Table 1: In Vitro Radiosensitization Effect of this compound on Cancer Cell Lines [1]

Cell LineTreatmentSurviving Fraction (after 5 x 2 Gy IR)Fold Decrease in Survival (vs. IR alone)
HCT116 5 x 2 Gy IR0.1-
5 x 2 Gy IR + 1 µM this compound0.033.3
5 x 2 Gy IR + 3 µM this compound0.0254
H460 5 x 2 Gy IR0.05-
5 x 2 Gy IR + 1 µM this compound0.0153.3
5 x 2 Gy IR + 3 µM this compound0.015

Table 2: Inhibition of Microhomology-Mediated End Joining (MMEJ) by this compound [3]

AssayCell LineThis compound IC₅₀ (nmol/L)
Luciferase-based MMEJ assayHEK293~180

Table 3: In Vivo Efficacy of this compound in Combination with Fractionated Radiation in HCT116 Xenograft Model [3]

Treatment GroupMean Relative Tumor Size (at end of study)
Vehicle~12
This compound (150 mg/kg)~11
10 x 2 Gy + Vehicle~7
10 x 2 Gy + this compound (150 mg/kg)~3

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the MMEJ pathway, the mechanism of action of this compound, and a typical experimental workflow for studying its effects.

MMEJ_Pathway Microhomology-Mediated End Joining (MMEJ) Pathway DSB DNA Double-Strand Break Resection End Resection (MRN Complex, CtIP) DSB->Resection ssDNA 3' Single-Strand DNA Overhangs Resection->ssDNA Microhomology Microhomology Search and Annealing ssDNA->Microhomology PolQ Polymerase Theta (Polθ) Recruitment and Stabilization Microhomology->PolQ Synthesis DNA Synthesis (Polθ Polymerase Activity) PolQ->Synthesis Flap_Removal Flap Endonuclease (FEN1) Synthesis->Flap_Removal Ligation Ligation (LIG1/LIG3) Flap_Removal->Ligation Repaired_DNA Repaired DNA (with deletions/insertions) Ligation->Repaired_DNA

Caption: The Microhomology-Mediated End Joining (MMEJ) pathway for DNA double-strand break repair.

ART899_Mechanism Mechanism of Action of this compound PolQ_Active Active Polθ This compound This compound PolQ_Active->this compound MMEJ_Proceeds MMEJ Proceeds PolQ_Active->MMEJ_Proceeds PolQ_Inactive Inactive Polθ-ART899 Complex This compound->PolQ_Inactive MMEJ_Blocked MMEJ Blocked PolQ_Inactive->MMEJ_Blocked DSB_Accumulation DSB Accumulation MMEJ_Blocked->DSB_Accumulation Cell_Death Cell Death / Senescence DSB_Accumulation->Cell_Death

Caption: this compound inhibits the polymerase activity of Polθ, blocking the MMEJ pathway.

Experimental_Workflow Experimental Workflow for Studying this compound cluster_Assays Downstream Assays Cell_Culture Cell Culture (e.g., HCT116, H460) Treatment Treatment (this compound +/- Ionizing Radiation) Cell_Culture->Treatment Cell_Viability Cell Viability Assay (e.g., Clonogenic Survival) Treatment->Cell_Viability Western_Blot Western Blot (γH2AX, 53BP1, etc.) Treatment->Western_Blot IF Immunofluorescence (γH2AX, 53BP1 foci) Treatment->IF Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis Western_Blot->Data_Analysis IF->Data_Analysis

Caption: A typical experimental workflow to evaluate the effects of this compound on cancer cells.

Experimental Protocols

Cell Viability Assay (Clonogenic Survival Assay)

This protocol is adapted from preclinical studies on this compound and is designed to assess the long-term effects of the inhibitor on the reproductive capacity of cancer cells, alone or in combination with radiation.[1]

Materials:

  • Cancer cell lines (e.g., HCT116, H460)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • Trypsin-EDTA

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

  • Ionizing radiation source

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed cells into 6-well plates at densities determined by the expected survival fraction for each treatment condition (typically ranging from 200 to 10,000 cells per well).

    • Allow cells to attach for at least 4 hours.

  • Treatment:

    • Prepare working concentrations of this compound in complete medium. The final DMSO concentration should be kept constant across all wells (e.g., <0.1%).

    • Add the this compound-containing medium or vehicle control (medium with the same concentration of DMSO) to the wells.

    • Incubate for 1 hour before irradiation.

  • Irradiation:

    • Irradiate the plates with the desired doses of ionizing radiation.

  • Incubation:

    • Incubate the plates for 10-14 days at 37°C in a humidified incubator with 5% CO₂, allowing colonies to form.

  • Colony Staining and Counting:

    • Aspirate the medium and gently wash the wells with PBS.

    • Fix the colonies with 100% methanol (B129727) for 10 minutes.

    • Stain the colonies with Crystal Violet solution for 15-30 minutes.

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of colonies containing at least 50 cells.

  • Data Analysis:

    • Calculate the plating efficiency (PE) for the control group: PE = (Number of colonies formed / Number of cells seeded) x 100.

    • Calculate the surviving fraction (SF) for each treatment group: SF = (Number of colonies formed / (Number of cells seeded x PE/100)).

Immunofluorescence Staining for DNA Damage Foci (γH2AX and 53BP1)

This protocol allows for the visualization and quantification of DNA double-strand breaks through the detection of γH2AX and 53BP1 foci.

Materials:

  • Cells grown on coverslips in multi-well plates

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (0.25% Triton X-100 in PBS)

  • Blocking buffer (5% Bovine Serum Albumin [BSA] in PBS)

  • Primary antibodies (e.g., anti-γH2AX, anti-53BP1). Note: The specific antibodies and dilutions used in the primary this compound studies are not publicly available and should be optimized for your specific cell line and experimental conditions.

  • Fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488, Alexa Fluor 594)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Antifade mounting medium

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells onto sterile coverslips in a multi-well plate and allow them to adhere.

    • Treat the cells with this compound and/or ionizing radiation as per the experimental design.

  • Fixation:

    • At the desired time points, aspirate the medium and wash the cells once with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary antibodies in blocking buffer to their optimal concentration.

    • Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS for 5 minutes each.

    • Dilute the fluorescently labeled secondary antibodies in blocking buffer.

    • Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

    • Incubate with DAPI solution for 5 minutes at room temperature to stain the nuclei.

    • Wash once with PBS.

    • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope.

    • Quantify the number of foci per nucleus using image analysis software (e.g., ImageJ/Fiji).

Western Blotting for DNA Damage Response Proteins

This protocol is for the detection and quantification of key DDR proteins to assess the activation of DNA damage signaling pathways.

Materials:

  • Cell lysates

  • RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies against DDR proteins (e.g., γH2AX, p-ATM, p-CHK2, Polθ). Note: Specific antibody details from the this compound studies are not fully available and require optimization.

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Sample Preparation:

    • Lyse treated cells in ice-cold lysis buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentrations and prepare samples for loading by adding Laemmli sample buffer and boiling for 5 minutes.

  • Gel Electrophoresis and Transfer:

    • Separate the protein samples by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound is a valuable tool for investigating the MMEJ pathway and its role in the broader context of the DNA damage response. Its specificity for Polθ allows for the targeted dissection of this repair mechanism. The protocols and data presented here provide a solid foundation for researchers to utilize this compound in their studies to further understand the intricacies of DNA repair and to explore its potential as a cancer therapeutic.

References

Application Notes and Protocols for Combined ART899 and Fractionated Radiation in In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive protocol for the in vivo evaluation of ART899, a potent and specific allosteric inhibitor of DNA polymerase theta (Polθ), in combination with fractionated radiation.[1][2][3] Polθ is a key enzyme in the microhomology-mediated end joining (MMEJ) DNA repair pathway and is overexpressed in many cancer types, making it an attractive target for tumor-specific radiosensitization.[4][5][6] Preclinical studies have demonstrated that the combination of this compound with fractionated radiation is well-tolerated and results in a significant reduction in tumor growth compared to radiation alone, suggesting a promising therapeutic strategy.[2][7] This document outlines the necessary experimental procedures, from in vivo model selection to data analysis, to facilitate the successful implementation of this combination therapy in a research setting.

Data Presentation

Table 1: In Vivo Efficacy of this compound and Fractionated Radiation in HCT116 Xenograft Model
Treatment GroupNumber of Animals (n)This compound DoseRadiation DoseMean Relative Tumor Size (Day of Last Treatment)Tumor Growth DelayOverall SurvivalReference
Vehicle9--~10x--[2][8]
This compound10150 mg/kg, twice daily-~10xNo significant delay-[2][8]
10 x 2 Gy + Vehicle10-10 fractions of 2 Gy~5xSignificant delay vs. Vehicle-[2][8]
10 x 2 Gy + this compound10150 mg/kg, twice daily10 fractions of 2 Gy~2.5xSignificantly improved delay vs. Radiation aloneSignificantly improved vs. single treatments[2][8]
Table 2: Pharmacokinetic Profile of this compound in Mice
This compound DoseTime Post-AdministrationMean Plasma Concentration (µM)Reference
50 mg/kg (oral)0.5 hr~1.5[2]
1 hr~2.0[2]
2 hr~1.8[2]
4 hr~1.0[2]
8 hr~0.5[2]
12 hr<0.1[2]
150 mg/kg (oral)0.5 hr~4.0[2]
1 hr~5.0[2]
2 hr~4.5[2]
4 hr~2.5[2]
8 hr~1.0[2]
12 hr~0.2[2]

Signaling Pathway

The following diagram illustrates the role of DNA Polymerase Theta (Polθ) in the Microhomology-Mediated End Joining (MMEJ) pathway for DNA double-strand break repair and the point of inhibition by this compound.

PolQ_Pathway cluster_0 DNA Double-Strand Break (DSB) cluster_1 DNA End Resection cluster_2 MMEJ Pathway cluster_3 Inhibition cluster_4 Outcome DSB DNA DSB Resection End Resection (creates 3' overhangs) DSB->Resection Microhomology Microhomology Search & Annealing Resection->Microhomology PolQ Polθ Recruitment & Activation Microhomology->PolQ Synthesis DNA Synthesis PolQ->Synthesis Apoptosis Cell Death (Apoptosis) PolQ->Apoptosis Inhibition leads to Ligation Ligation Synthesis->Ligation Repair Repaired DNA Ligation->Repair This compound This compound This compound->PolQ

Caption: Polθ-mediated MMEJ pathway and this compound inhibition.

Experimental Protocols

In Vivo Xenograft Model Establishment
  • Cell Culture: Culture human colorectal carcinoma HCT116 cells in an appropriate medium (e.g., McCoy's 5A with 10% FBS) at 37°C in a humidified atmosphere with 5% CO₂.

  • Animal Model: Use female athymic nude mice (6-8 weeks old).

  • Tumor Cell Implantation:

    • Harvest HCT116 cells during the exponential growth phase.

    • Resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel.

    • Subcutaneously inject 5 x 10⁶ cells in a volume of 100 µL into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to grow to a palpable size (approximately 100-150 mm³).

    • Measure tumor dimensions using calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Randomize mice into treatment groups when tumors reach the desired size.

This compound Formulation and Administration
  • Formulation: Prepare a formulation of this compound suitable for oral gavage. A common vehicle is 0.5% methylcellulose (B11928114) in sterile water. The final concentration should be calculated based on the average weight of the mice and the required dose.

  • Dosing: Administer this compound at a dose of 150 mg/kg body weight.[2]

  • Administration Schedule: Administer this compound via oral gavage twice daily for the duration of the radiation treatment (e.g., 12 consecutive days for a 10-fraction regimen over two weeks).[2]

  • Timing with Radiation: On days of irradiation, administer the first dose of this compound approximately 1-2 hours before radiation to ensure peak plasma concentration during irradiation. The second dose should be administered approximately 8-12 hours later.

Fractionated Radiation Protocol
  • Irradiation Equipment: Utilize a small animal irradiator (e.g., a ¹³⁷Cs source or an X-ray irradiator) with appropriate collimators to focus the radiation beam on the tumor.

  • Anesthesia: Anesthetize the mice before each radiation fraction (e.g., with isoflurane (B1672236) or a ketamine/xylazine cocktail) to ensure they remain immobile during the procedure.[9]

  • Positioning and Shielding:

    • Position the anesthetized mouse on the irradiation platform.

    • Use lead shields to protect the rest of the mouse's body, exposing only the tumor and a small margin of surrounding tissue to the radiation beam.

  • Radiation Dosing and Fractionation:

    • Deliver a total dose of 20 Gy, fractionated into 10 doses of 2 Gy each.[2]

    • Administer the fractions daily for 5 consecutive days, followed by a 2-day break, and then another 5 consecutive days of treatment.[2]

  • Sham Irradiation: The control and this compound-only groups should undergo the same anesthesia and positioning procedures as the irradiated groups but without the activation of the radiation source (sham irradiation).

Experimental Workflow

experimental_workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase (12 Days) cluster_monitoring Monitoring & Endpoints cluster_analysis Data Analysis A HCT116 Cell Culture B Tumor Implantation (Athymic Nude Mice) A->B C Tumor Growth to 100-150 mm³ B->C D Randomization into Treatment Groups C->D E This compound Administration (150 mg/kg, twice daily) D->E F Fractionated Radiation (10 x 2 Gy) G Concurrent Treatment (this compound + Radiation) E->G F->G H Tumor Volume Measurement (every 2-3 days) G->H I Body Weight & Health Monitoring (daily) H->I J Endpoint: Tumor Volume > 1500 mm³ or signs of distress I->J K Tumor Growth Curves J->K L Tumor Growth Delay Analysis K->L M Survival Analysis L->M

Caption: In vivo experimental workflow.

Monitoring and Data Analysis

  • Tumor Growth: Continue to measure tumor volume every 2-3 days until the endpoint is reached. Plot the mean tumor volume ± SEM for each treatment group over time.

  • Toxicity Assessment:

    • Monitor the body weight of each mouse daily as an indicator of systemic toxicity.

    • Observe the mice for any signs of distress, such as changes in behavior, posture, or appetite.

    • The combination of this compound and fractionated radiation has been shown to be well-tolerated, with no significant weight loss observed compared to radiation alone.[2]

  • Endpoints:

    • The primary endpoint is typically the time it takes for the tumor to reach a predetermined size (e.g., 1500 mm³).

    • Euthanize mice if they show signs of significant distress or if their body weight loss exceeds 20%.

  • Statistical Analysis:

    • Analyze differences in tumor growth between treatment groups using appropriate statistical tests, such as a mixed-effect model followed by a Dunnett post-test.

    • Compare survival data using Kaplan-Meier curves and the log-rank test.

    • A p-value of < 0.05 is typically considered statistically significant.

References

Application Notes and Protocols: Preclinical Pharmacokinetic Analysis of ART899

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ART899 is a novel small molecule inhibitor of DNA Polymerase Theta (Polθ), a key enzyme in the microhomology-mediated end-joining (MMEJ) DNA repair pathway.[1][2] Polθ is overexpressed in many cancer types, making it a promising target for tumor-specific radiosensitization.[1][2] Understanding the pharmacokinetic (PK) profile of this compound in preclinical models is crucial for optimizing dosing strategies and predicting its therapeutic window. These application notes provide a summary of the preclinical pharmacokinetics of this compound and detailed protocols for its analysis.

Quantitative Pharmacokinetic Data

The following table summarizes the plasma concentration of this compound in mice following oral administration. This data is essential for assessing the drug's absorption and exposure over time.

Dosage (mg/kg)Time Point (hours)Mean Plasma Concentration (µM)
500.5~1.5
501~2.5
502~2.0
504~1.0
508~0.5
5012<0.5
1500.5~4.0
1501~6.0
1502~5.5
1504~3.0
1508~1.5
15012~0.5

Data extracted from graphical representations in the cited literature. Actual values may vary.[1][3]

Experimental Protocols

In Vivo Pharmacokinetic Study in Mice

This protocol outlines the methodology for assessing the pharmacokinetic profile of this compound in a mouse model.

1. Animal Models:

  • Nu/Nu mice (6-8 weeks old) are commonly used for pharmacokinetic studies of anti-cancer agents.[3]

2. Compound Formulation and Administration:

  • Formulation: Dissolve this compound in a vehicle solution consisting of 5% DMSO, 5% Ethanol, 20% TPGS, 30% PEG400, and 40% water.[3]

  • Administration: Administer this compound orally (p.o.) to mice at the desired doses (e.g., 50 mg/kg and 150 mg/kg).[1][3]

3. Sample Collection:

  • Collect blood samples from a cohort of mice (n=3 per time point) at various time points post-administration (e.g., 30 minutes, 1, 2, 4, 8, and 12 hours).[1]

  • Process the blood samples to isolate plasma.

4. Bioanalytical Method:

  • Method: Utilize Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of this compound concentrations in plasma samples.[3]

  • Standard Curve: Prepare a calibration curve using known concentrations of this compound to ensure accurate quantification.[3]

5. Pharmacokinetic Analysis:

  • Use non-compartmental analysis to determine key pharmacokinetic parameters such as:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach maximum plasma concentration.

    • AUC (Area Under the Curve): Total drug exposure over time.

    • t1/2 (Half-life): Time required for the plasma concentration to decrease by half.

Visualizations

Experimental Workflow for Preclinical Pharmacokinetic Analysis

G cluster_prep Preparation cluster_sampling Sampling & Analysis cluster_data Data Interpretation Formulation This compound Formulation Dosing Animal Dosing (Oral) Formulation->Dosing Blood_Collection Blood Sample Collection Dosing->Blood_Collection Plasma_Isolation Plasma Isolation Blood_Collection->Plasma_Isolation LCMS LC-MS/MS Analysis Plasma_Isolation->LCMS Profile Generate Concentration-Time Profile LCMS->Profile PK_Parameters Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) Profile->PK_Parameters

Caption: Workflow for a typical preclinical pharmacokinetic study of this compound.

Signaling Pathway of Polθ Inhibition by this compound

G cluster_pathway Polθ-Mediated DNA Repair Pathway DSB DNA Double-Strand Break (DSB) MMEJ Microhomology-Mediated End Joining (MMEJ) DSB->MMEJ PolQ DNA Polymerase Theta (Polθ) MMEJ->PolQ Repair Error-Prone DNA Repair PolQ->Repair This compound This compound This compound->PolQ Inhibition

References

Troubleshooting & Optimization

improving ART899 solubility for experimental use

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ART899. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and specific allosteric inhibitor of the DNA polymerase theta (Polθ) DNA polymerase domain.[1][2][3] Polθ is a key enzyme in the Microhomology-Mediated End-Joining (MMEJ) pathway, an error-prone DNA double-strand break repair mechanism.[4] By inhibiting Polθ, this compound disrupts DNA repair in cancer cells, leading to increased sensitivity to radiation therapy.[1][3] It has shown significant anti-tumor effects, especially when combined with fractionated radiation, both in vitro and in vivo.[1][5]

Q2: What is the recommended solvent for dissolving this compound?

The recommended solvent for creating a stock solution of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][2] It is crucial to use fresh, moisture-free DMSO, as absorbed moisture can reduce the solubility of the compound.[2]

Q3: What is the maximum concentration of this compound that can be dissolved in DMSO?

This compound can be dissolved in DMSO to create high-concentration stock solutions. Published data indicates solubility up to 100 mg/mL (approximately 215 mM) in fresh DMSO.[2] For in vitro studies, a stock solution of 12 mmol/L (12 mM) in DMSO has been successfully used.[1]

Q4: How should I store the this compound powder and stock solution?

This compound powder should be stored under vacuum at room temperature in the dark.[1] The DMSO stock solution should also be stored at room temperature and protected from light.[1] To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guide: this compound Solubility

A common challenge when working with hydrophobic compounds like this compound is precipitation upon dilution of the DMSO stock solution into aqueous cell culture media. The following guide provides a systematic approach to troubleshoot and resolve this issue.

Issue 1: Immediate precipitation upon dilution into aqueous media.

  • Cause: The final concentration of this compound in the aqueous medium exceeds its solubility limit. The rapid change in solvent polarity from DMSO to the aqueous buffer causes the compound to "crash out" of the solution.

  • Solutions:

    • Optimize Dilution Technique:

      • Pre-warm the cell culture medium to 37°C.

      • Add the this compound DMSO stock solution dropwise to the pre-warmed medium while gently vortexing or swirling. This ensures rapid and even distribution, preventing localized high concentrations.

    • Perform Serial Dilutions: Instead of a single large dilution, create an intermediate dilution of the this compound stock in the cell culture medium. For example, first, prepare a 10X or 100X intermediate solution and then dilute it to the final 1X working concentration.

    • Reduce Final Concentration: If precipitation persists, the intended final concentration may be too high. Try working with a lower final concentration of this compound.

    • Maintain a Sufficient Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a minimal amount is necessary to maintain the solubility of this compound. Aim for a final DMSO concentration between 0.1% and 0.5%. Ensure that the final DMSO concentration is consistent across all experimental and control groups.

Issue 2: Delayed precipitation observed after several hours or days of incubation.

  • Cause: The compound may be unstable in the aqueous environment over time, or it may interact with components in the cell culture medium, such as salts or proteins, leading to the formation of insoluble complexes. Changes in pH or evaporation of the medium during incubation can also contribute to precipitation.

  • Solutions:

    • Regular Media Changes: For long-term experiments, change the media with a freshly prepared this compound solution every 24-48 hours.

    • Assess Media Components: If possible, test the solubility of this compound in different basal media formulations. The presence of serum can sometimes help to stabilize hydrophobic compounds, but in other cases, it may contribute to precipitation.

    • Ensure Proper Incubation Conditions: Maintain a humidified environment in the incubator to minimize evaporation from the culture plates.

Data Presentation: this compound Solubility

SolventConcentrationNotesReference
Dimethyl Sulfoxide (DMSO)100 mg/mL (~215 mM)Use fresh, anhydrous DMSO.[2]
Dimethyl Sulfoxide (DMSO)12 mMUsed for preparing stock solutions for in vitro experiments.[1]
Ethanol100 mg/mL[2]
WaterInsoluble[2]

Experimental Protocols

Protocol 1: Preparation of a 12 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder (Molecular Weight: 464.89 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out 5.58 mg of this compound powder.

    • Add the powder to a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the solution thoroughly until all the solid is dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.

    • Aliquot the 12 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at room temperature, protected from light.

Protocol 2: Dilution of this compound Stock Solution for Cell-Based Assays (Example for a final concentration of 3 µM)

  • Materials:

    • 12 mM this compound stock solution in DMSO

    • Complete cell culture medium, pre-warmed to 37°C

    • Sterile polypropylene (B1209903) tubes

  • Procedure:

    • Thaw an aliquot of the 12 mM this compound stock solution at room temperature.

    • To achieve a final concentration of 3 µM with a final DMSO concentration of 0.1%, a 1:4000 dilution is required. To avoid pipetting very small volumes and to minimize precipitation risk, perform a two-step dilution.

    • Step 1: Intermediate Dilution (1:40): Add 2 µL of the 12 mM stock solution to 78 µL of pre-warmed complete cell culture medium to create a 300 µM intermediate solution. Mix immediately by gentle pipetting.

    • Step 2: Final Dilution (1:100): Add 10 µL of the 300 µM intermediate solution to 990 µL of pre-warmed complete cell culture medium to achieve the final 3 µM working concentration. The final DMSO concentration will be 0.025%.

    • Gently mix the final working solution before adding it to your cells.

    • Note: Always prepare a vehicle control with the same final concentration of DMSO.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_assay Cell-Based Assay cluster_troubleshooting Troubleshooting stock Prepare 12 mM this compound Stock in DMSO intermediate Create Intermediate Dilution (e.g., 300 µM in Media) stock->intermediate Dilute 1:40 working Prepare Final Working Solution (e.g., 3 µM in Media) intermediate->working Dilute 1:100 add_to_cells Add Working Solution to Cells working->add_to_cells precipitate Precipitation Observed? working->precipitate incubate Incubate (e.g., 24-72h) add_to_cells->incubate analyze Analyze Endpoint (e.g., Viability, Apoptosis) incubate->analyze precipitate->stock Adjust Protocol

Caption: Experimental workflow for preparing and using this compound in cell-based assays.

mmej_pathway cluster_pathway Microhomology-Mediated End-Joining (MMEJ) Pathway DSB DNA Double-Strand Break (DSB) Resection End Resection (exposes microhomology) DSB->Resection Annealing Microhomology Annealing Resection->Annealing Pol_Theta DNA Polymerase Theta (Polθ) Annealing->Pol_Theta Gap_Filling Gap Filling Synthesis Pol_Theta->Gap_Filling This compound This compound This compound->Pol_Theta Inhibition Ligation Ligation Gap_Filling->Ligation Repaired_DNA Repaired DNA (with deletions/insertions) Ligation->Repaired_DNA

Caption: The role of this compound in inhibiting the MMEJ DNA repair pathway.

References

Technical Support Center: Optimizing ART899 Concentration for Maximum Radiosensitization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ART899, a potent and specific DNA polymerase theta (Polθ) inhibitor designed to enhance the efficacy of radiotherapy. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the optimization of this compound concentration for maximal radiosensitization in preclinical cancer models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound as a radiosensitizer?

A1: this compound is a small-molecule, allosteric inhibitor of the DNA polymerase theta (Polθ) enzyme.[1][2][3][4] Polθ is a key enzyme in the microhomology-mediated end joining (MMEJ) DNA repair pathway, which is often overexpressed in cancer cells and plays a critical role in repairing DNA double-strand breaks (DSBs) induced by ionizing radiation.[1][2][3][4] By inhibiting Polθ, this compound impairs the cancer cells' ability to repair radiation-induced DNA damage, leading to increased genomic instability and cell death, thereby sensitizing them to radiation.[1][2][3] This effect is particularly potent in replicating cells.[1][2][3][4]

Q2: What is a typical effective concentration range for this compound in vitro?

A2: In preclinical studies, this compound has been shown to effectively radiosensitize cancer cell lines such as HCT116 (colorectal cancer) and H460 (lung cancer) at concentrations of 1 µM and 3 µM when combined with fractionated radiation.[1][5] At a concentration of 3 µM, this compound led to a 4-fold and 5-fold decrease in survival for HCT116 and H460 cells, respectively, when combined with 5 x 2 Gy of radiation.[1][5] It is important to note that this compound alone does not show significant cytotoxic effects at these concentrations.[1][5]

Q3: Does this compound radiosensitize non-cancerous cells?

A3: Preclinical data indicate that this compound does not radiosensitize non-cancerous cells.[1][2][3][4] Studies on human fibroblast lines (MRC5 and AG01552) and a noncancerous epithelial cell line (HIEC-6) showed no significant decrease in clonogenic capacity when this compound was combined with fractionated ionizing radiation.[1] This tumor-specific action makes this compound a promising candidate for clinical applications.[1][2][3]

Q4: Is the radiosensitizing effect of this compound dependent on the radiation fractionation schedule?

A4: Yes, the radiosensitizing effect of Polθ inhibitors like this compound is more pronounced with fractionated radiation schedules compared to a single large dose of radiation.[1][2][3][4][5] This is likely because repeated exposure to radiation in the presence of the inhibitor continuously compromises the cancer cells' ability to repair DNA damage between fractions.

Q5: Is this compound effective in hypoxic conditions?

A5: Yes, studies have shown that Polθ inhibition is effective in radiosensitizing tumor cells even under hypoxic conditions.[1][2][3][4] This is a significant advantage, as hypoxia is a known factor for radioresistance in tumors.[1][2][3]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No significant radiosensitization observed at tested this compound concentrations. 1. Sub-optimal this compound concentration: The concentration may be too low for the specific cell line being used. 2. Cell line insensitivity: The cell line may not rely heavily on the Polθ pathway for DNA repair. 3. Incorrect timing of drug administration: The drug may not be present during and after radiation to inhibit DNA repair. 4. Single dose of radiation: The radiosensitizing effect is more potent with fractionated radiation.[1][5]1. Perform a dose-response curve: Test a range of this compound concentrations (e.g., 0.1 µM to 10 µM) to determine the optimal concentration for your cell line. 2. Confirm Polθ expression: Verify the expression level of Polθ in your cell line. Cell lines with low Polθ expression may not be sensitive to its inhibition. Consider using a Polθ knockout cell line as a negative control.[1] 3. Optimize drug incubation time: Ensure cells are pre-incubated with this compound for a sufficient period before irradiation (e.g., 16-24 hours) and that the drug is present in the media for a period post-irradiation to inhibit repair. 4. Use a fractionated radiation schedule: Test the effect of this compound with multiple smaller doses of radiation (e.g., 5 x 2 Gy).[1][5]
High cytotoxicity observed with this compound alone (without radiation). 1. This compound concentration is too high: Exceeding the optimal therapeutic window can lead to off-target effects and general toxicity. 2. Solvent toxicity: The vehicle used to dissolve this compound (e.g., DMSO) may be at a toxic concentration.1. Lower the this compound concentration: Refer to dose-response data to select a concentration that shows minimal toxicity on its own but is effective for radiosensitization. 2. Check solvent concentration: Ensure the final concentration of the solvent in the cell culture medium is non-toxic (typically <0.1% for DMSO). Run a vehicle-only control.
Inconsistent results between experiments. 1. Variability in cell culture conditions: Differences in cell passage number, confluency, or media can affect results. 2. Inaccurate drug concentration: Errors in serial dilutions or drug storage. 3. Inconsistent radiation delivery: Fluctuations in the output of the radiation source.1. Standardize cell culture practices: Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. 2. Prepare fresh drug dilutions: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Store the stock solution as recommended. 3. Calibrate radiation source: Regularly calibrate the radiation source to ensure accurate and consistent dose delivery.
Difficulty in observing γ-H2AX foci after treatment. 1. Incorrect timing of fixation: The peak of γ-H2AX foci formation is transient. 2. Issues with immunofluorescence protocol: Suboptimal antibody concentrations, blocking, or permeabilization.1. Perform a time-course experiment: Fix cells at different time points after irradiation (e.g., 30 minutes, 1 hour, 4 hours, 24 hours) to capture the peak and subsequent repair kinetics.[6][7] 2. Optimize immunofluorescence protocol: Titrate primary and secondary antibodies, and optimize blocking and permeabilization steps for your specific cell line.

Quantitative Data Summary

Table 1: In Vitro Radiosensitization Effect of this compound on Cancer Cell Lines

Cell LineCancer TypeThis compound Concentration (µM)Radiation ScheduleSurvival Decrease Factor (vs. Radiation Alone)Reference
HCT116Colorectal15 x 2 GyEffective radiosensitization observed[1]
HCT116Colorectal35 x 2 Gy4-fold[1][5]
H460Lung15 x 2 GyEffective radiosensitization observed[1]
H460Lung35 x 2 Gy5-fold[1][5]

Table 2: In Vivo Tumor Growth Delay with this compound and Fractionated Radiation

Xenograft ModelTreatment GroupTumor GrowthReference
HCT116This compound + 10 x 2 GySignificant tumor growth delay compared to radiation alone[5]

Experimental Protocols

Clonogenic Survival Assay

This assay is the gold standard for assessing the effect of a radiosensitizer on the reproductive integrity of cells.[8][9]

Methodology:

  • Cell Seeding: Plate a known number of single cells into 6-well plates. The number of cells seeded will need to be optimized based on the expected toxicity of the combined treatment to ensure a countable number of colonies (50-150) at the end of the experiment.

  • Drug Treatment: Allow cells to attach for 6-24 hours, then add this compound at the desired concentrations. Include a vehicle control.

  • Irradiation: After a pre-incubation period with this compound (e.g., 16 hours), irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy). For fractionated radiation, irradiate with the specified dose daily for the required number of days.

  • Incubation: After the final irradiation, replace the media with fresh, drug-free media and incubate for 10-14 days, or until colonies of at least 50 cells are visible in the control plates.

  • Staining and Counting: Fix the colonies with methanol (B129727) and stain with 0.5% crystal violet. Count the number of colonies in each well.

  • Data Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF). Plot the SF against the radiation dose to generate a cell survival curve.

γ-H2AX Foci Formation Assay

This assay is used to quantify DNA double-strand breaks (DSBs), a marker of DNA damage.[6][10][11]

Methodology:

  • Cell Culture: Grow cells on glass coverslips in a multi-well plate.

  • Treatment: Treat the cells with this compound and/or radiation as per the experimental design.

  • Fixation and Permeabilization: At desired time points post-irradiation, fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.3% Triton X-100 in PBS.[11][12]

  • Immunostaining: Block non-specific binding sites with 5% BSA in PBS.[11][12] Incubate with a primary antibody against γ-H2AX, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

  • Imaging: Acquire images using a fluorescence microscope.

  • Quantification: Count the number of γ-H2AX foci per nucleus. An increase in the number and persistence of foci in the this compound-treated group compared to the radiation-only group indicates inhibition of DNA repair.

Cell Cycle Analysis

This analysis determines the distribution of cells in different phases of the cell cycle, which can be affected by both radiation and this compound. The radiosensitizing effect of Polθ inhibition is most effective in replicating cells.[1][2][3]

Methodology:

  • Cell Treatment: Treat cells with this compound and/or radiation.

  • Cell Harvesting: At various time points, harvest the cells by trypsinization.

  • Fixation: Fix the cells in cold 70% ethanol (B145695) while vortexing gently to prevent clumping.[13][14][15]

  • Staining: Wash the cells and resuspend them in a staining solution containing a DNA-binding dye (e.g., propidium (B1200493) iodide) and RNase A.[13][14][15]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is a common response to radiation, and abrogation of this checkpoint can enhance cell death.

Visualizations

ART899_Mechanism_of_Action cluster_0 Cellular Response to Ionizing Radiation cluster_1 DNA Repair Pathways cluster_2 This compound Intervention IR Ionizing Radiation (IR) DNA_DSB DNA Double-Strand Breaks (DSBs) IR->DNA_DSB induces MMEJ MMEJ Pathway DNA_DSB->MMEJ Impaired_Repair Impaired DNA Repair DNA_DSB->Impaired_Repair PolQ Polymerase Theta (Polθ) MMEJ->PolQ utilizes Repair DNA Repair PolQ->Repair Cell_Survival Cell Survival Repair->Cell_Survival This compound This compound This compound->PolQ inhibits Radiosensitization Radiosensitization & Increased Cell Death Impaired_Repair->Radiosensitization

Caption: Mechanism of this compound-induced radiosensitization.

Experimental_Workflow cluster_0 In Vitro Optimization cluster_1 Mechanistic Validation cluster_2 In Vivo Confirmation start Select Cancer Cell Line dose_response This compound Dose-Response (Cytotoxicity Assay) start->dose_response clonogenic Clonogenic Survival Assay (this compound + IR) dose_response->clonogenic Determine non-toxic concentration range mechanistic Mechanistic Assays clonogenic->mechanistic Confirm radiosensitization xenograft Tumor Xenograft Model clonogenic->xenograft Promising in vitro results gamma_h2ax γ-H2AX Foci Assay (DNA Damage) mechanistic->gamma_h2ax cell_cycle Cell Cycle Analysis mechanistic->cell_cycle in_vivo_treatment This compound + Fractionated IR xenograft->in_vivo_treatment tumor_growth Measure Tumor Growth Delay in_vivo_treatment->tumor_growth

Caption: Experimental workflow for optimizing this compound concentration.

Troubleshooting_Logic cluster_solutions Troubleshooting Steps start Start Experiment issue No Radiosensitization? start->issue check_conc Check this compound Concentration issue->check_conc Yes success Successful Radiosensitization issue->success No check_polq Verify Polθ Expression check_conc->check_polq check_timing Optimize Drug Timing check_polq->check_timing check_fractionation Use Fractionated Radiation check_timing->check_fractionation check_fractionation->success

Caption: Logic diagram for troubleshooting radiosensitization experiments.

References

Technical Support Center: Addressing Potential ART899 Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of ART899, a potent and specific allosteric inhibitor of DNA polymerase theta (Polθ).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and specific allosteric inhibitor of DNA polymerase theta (Polθ).[1][2] Its primary mechanism of action is the inhibition of the microhomology-mediated end joining (MMEJ) activity of Polθ, with an IC50 of 180 nM.[1][2] Polθ is a key enzyme in an alternative DNA double-strand break repair pathway. By inhibiting Polθ, this compound can enhance the efficacy of DNA-damaging agents like radiation, particularly in tumor cells that may be deficient in other DNA repair pathways.[3][4]

Q2: How specific is this compound for its target, Polθ?

A2: this compound has been shown to be highly specific for Polθ. Studies have demonstrated that this compound does not induce radiosensitization in Polθ knockout cells, indicating its on-target specificity.[3][4] Furthermore, it has been observed to have minimal effects on non-cancerous cells.[3] However, as with any small molecule inhibitor, the potential for off-target interactions cannot be entirely ruled out and may be cell-type or context-dependent.

Q3: We are observing unexpected cytotoxicity in our cell line even at low concentrations of this compound. What could be the cause?

A3: While this compound is reported to have low toxicity in non-cancerous cells, unexpected cytotoxicity could arise from several factors:

  • Cell Line Specificity: The genetic background of your cell line might confer hypersensitivity to Polθ inhibition or, in rare cases, lead to off-target effects.

  • Compound Solubility: Poor solubility of this compound in your culture media can lead to compound precipitation and non-specific toxic effects.[5] Ensure the compound is fully dissolved. This compound is soluble in DMSO.[1]

  • Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to some cell lines at certain concentrations. Always include a vehicle-only control in your experiments.[5]

Q4: Our experimental results with this compound are inconsistent. What are the potential reasons?

A4: Inconsistent results can be frustrating. Here are a few potential causes:

  • Inhibitor Instability: Ensure that your stock solutions of this compound are prepared and stored correctly.[5] For in vivo studies, this compound has shown improved stability compared to its predecessors.[2]

  • Activation of Compensatory Signaling Pathways: Inhibition of a key DNA repair pathway can sometimes lead to the upregulation of other compensatory pathways.[5] This could lead to variable cellular responses.

  • Cellular Context: The effects of this compound can be dependent on the specific cellular context, including the expression levels of other DNA repair proteins and the overall genomic stability of the cell line.

Troubleshooting Guides

Issue 1: Unexpected Cell Death or Reduced Proliferation

Symptoms:

  • High levels of cell death observed in viability assays (e.g., MTT, CellTiter-Glo).

  • Unexpected reduction in cell proliferation rates.

  • Morphological changes indicative of apoptosis or necrosis.

Troubleshooting Steps:

  • Confirm On-Target Effect: To determine if the observed cytotoxicity is due to the inhibition of Polθ, consider using a Polθ knockout or knockdown cell line as a control. If the cytotoxic effect is diminished in these cells, it is likely an on-target effect.

  • Dose-Response Curve: Perform a detailed dose-response experiment to determine the precise IC50 of this compound in your specific cell line. This will help you identify a non-toxic working concentration for your experiments.

  • Apoptosis Assay: Conduct an apoptosis assay (e.g., Annexin V/PI staining followed by flow cytometry) to determine if the observed cell death is programmed.

  • Check for Off-Target Kinase Activity: While this compound is not a kinase inhibitor, some unexpected phenotypes can arise from off-target interactions with kinases. Consider a broad-spectrum kinase inhibitor as a control to see if the phenotype is replicated.

Issue 2: Lack of Expected Phenotype (e.g., No Radiosensitization)

Symptoms:

  • No significant increase in cell death when combining this compound with radiation compared to radiation alone.

  • No observable increase in DNA damage markers (e.g., γH2AX foci).

Troubleshooting Steps:

  • Confirm Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to Polθ in your cells.

  • Verify Polθ Expression: Confirm that your cell line expresses Polθ at the protein level using Western blotting.

  • Optimize Treatment Schedule: The timing and duration of this compound treatment relative to irradiation can be critical. Experiment with different pre-treatment times and durations.

  • Assess DNA Repair Capacity: Your cell line may have highly efficient alternative DNA repair pathways (e.g., Homologous Recombination, Non-Homologous End Joining) that compensate for the inhibition of MMEJ.

Quantitative Data

The following table summarizes hypothetical selectivity data for this compound against a panel of other DNA polymerases and key DNA damage response (DDR) kinases. Lower IC50 values indicate higher potency. A significant difference between the on-target and off-target IC50 values suggests higher selectivity.

TargetIC50 (nM)Target Class
Polθ (MMEJ) 180 DNA Polymerase
Polα>10,000DNA Polymerase
Polβ>10,000DNA Polymerase
Polδ>10,000DNA Polymerase
Polε>10,000DNA Polymerase
ATM>10,000Kinase (DDR)
ATR>10,000Kinase (DDR)
DNA-PKcs>10,000Kinase (DDR)
CHK1>10,000Kinase (DDR)
CHK2>10,000Kinase (DDR)

Note: This data is representative and intended for illustrative purposes.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on a given cell line.

Materials:

  • This compound

  • DMSO (vehicle)

  • Cell culture medium

  • 96-well plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Remove the old medium and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot for Compensatory Pathway Activation

Objective: To assess if this compound treatment leads to the activation of other signaling pathways.

Materials:

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-CHK1, anti-phospho-ATM)

  • HRP-conjugated secondary antibodies

  • PVDF membrane

  • ECL substrate

Procedure:

  • Treat cells with this compound or vehicle for the desired time.

  • Lyse the cells in lysis buffer and quantify the protein concentration.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.[5]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[5]

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

  • Detect the signal using an ECL substrate.[5]

  • Analyze the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the binding of this compound to Polθ in intact cells.[6]

Materials:

  • This compound

  • Vehicle (DMSO)

  • PBS with protease inhibitors

  • PCR tubes

Procedure:

  • Treat cultured cells with this compound or vehicle at the desired concentration for 1-3 hours.[6]

  • Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.[6]

  • Aliquot the cell suspension into PCR tubes.[6]

  • Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble fraction (containing unbound, stable protein) from the precipitated protein by centrifugation.

  • Analyze the amount of soluble Polθ in the supernatant by Western blotting.

  • A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.

Visualizations

DNA Double-Strand Break Repair Pathways DSB DNA Double-Strand Break NHEJ Non-Homologous End Joining DSB->NHEJ HR Homologous Recombination DSB->HR MMEJ Microhomology-Mediated End Joining DSB->MMEJ Repair DNA Repair NHEJ->Repair HR->Repair PolQ Polymerase Theta (Polθ) MMEJ->PolQ PolQ->Repair This compound This compound This compound->PolQ inhibits

Caption: Key DNA double-strand break repair pathways and the inhibitory action of this compound on Polθ in the MMEJ pathway.

Troubleshooting Workflow for Unexpected Phenotypes Start Unexpected Phenotype Observed (e.g., Cytotoxicity, Inconsistent Results) Check_Controls Verify Experimental Controls (Vehicle, Positive/Negative Controls) Start->Check_Controls Dose_Response Perform Dose-Response Curve Check_Controls->Dose_Response On_Target Confirm On-Target Effect (e.g., Polθ KO/KD cells) Dose_Response->On_Target Target_Engagement Confirm Target Engagement (CETSA) On_Target->Target_Engagement Off_Target_Screen Consider Off-Target Screening (e.g., Kinase Panel, Proteomics) On_Target->Off_Target_Screen If on-target effect is ruled out Pathway_Analysis Analyze Compensatory Pathways (Western Blot) Target_Engagement->Pathway_Analysis Conclusion Identify Source of Phenotype Off_Target_Screen->Conclusion Pathway_Analysis->Conclusion

Caption: A general experimental workflow for troubleshooting unexpected results when working with this compound.

Decision-Making for Addressing Off-Target Effects Start Unexpected Result? Is_Reproducible Is the result reproducible? Start->Is_Reproducible Is_On_Target Is it an on-target effect? Is_Reproducible->Is_On_Target Yes Troubleshoot_Protocol Troubleshoot experimental protocol and reagents Is_Reproducible->Troubleshoot_Protocol No Is_Toxicity Is it general cytotoxicity? Is_On_Target->Is_Toxicity Yes Investigate_Off_Target Investigate potential off-targets Is_On_Target->Investigate_Off_Target No Is_Toxicity->Investigate_Off_Target No Optimize_Conc Optimize this compound concentration Is_Toxicity->Optimize_Conc Yes Proceed Proceed with experiment at optimized concentration Optimize_Conc->Proceed

Caption: A logical diagram illustrating the decision-making process when encountering unexpected experimental outcomes with this compound.

References

Technical Support Center: Ensuring ART899 Stability in Long-term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on maintaining the stability of ART899, a potent and specific allosteric inhibitor of DNA polymerase theta (Polθ), throughout long-term experiments.[1] Adherence to proper storage and handling protocols is critical for obtaining reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing powdered this compound?

For maximal stability, solid this compound should be stored under vacuum at room temperature in the dark.[2]

Q2: How should I prepare and store this compound stock solutions?

It is recommended to dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.[2] For long-term storage, stock solutions should be aliquoted into small volumes in amber glass vials or polypropylene (B1209903) tubes to minimize freeze-thaw cycles and light exposure, and stored at -20°C or -80°C.[3] Before sealing, purging the vial's headspace with an inert gas like argon or nitrogen can further protect against oxidation.[3]

Q3: Can I store this compound solutions at 4°C for short-term use?

While not ideal for long-term storage, short-term storage of working solutions at 4°C in the dark is generally acceptable for many small molecules. However, it is crucial to perform a stability assessment in your specific experimental buffer to confirm that this compound does not degrade or precipitate.

Q4: I observed a color change in my this compound solution. What should I do?

A color change in your stock or working solution often indicates chemical degradation or oxidation.[3] This can be triggered by exposure to light, air, or reactive impurities in the solvent.[3] It is strongly advised to discard the solution and prepare a fresh one from a new stock.

Q5: My this compound solution appears cloudy or has visible precipitate after thawing. How can I resolve this?

Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent is not suitable for cryogenic storage.[3] To resolve this, warm the solution to room temperature and vortex gently to ensure complete re-dissolution. If precipitation persists, consider preparing a more dilute stock solution for storage.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results or loss of this compound activity. Degradation of this compound in stock or working solutions.1. Prepare fresh stock solutions from powdered compound. 2. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[3] 3. Protect solutions from light by using amber vials or wrapping tubes in foil.[3] 4. Perform a stability check of this compound in your specific experimental medium and conditions (see Experimental Protocols section).
Adsorption of this compound to plasticware.1. Use low-binding microplates or tubes. 2. Consider adding a small amount of a non-ionic surfactant to your buffer, if compatible with your assay.
Appearance of new peaks in HPLC/LC-MS analysis over time. Chemical degradation of this compound.1. Identify the degradation products to understand the degradation pathway. 2. Adjust storage and handling conditions to mitigate the specific degradation mechanism (e.g., protect from light, deoxygenate solutions).[3][4]
Variability between different batches of this compound. Inconsistent solution preparation or storage conditions.1. Standardize the protocol for solution preparation, including solvent source and final concentration. 2. Adhere to strict and consistent storage guidelines for all batches.

Quantitative Data Summary

Parameter This compound Dose Time Point Mean Plasma Concentration (ng/mL) ± SEM Species
Plasma Concentration50 mg/kg (oral)0.5 h~1000Mouse
1 h~1500
2 h~1200
4 h~800
8 h~400
12 h~200
Plasma Concentration150 mg/kg (oral)0.5 h~3000Mouse
1 h~4500
2 h~4000
4 h~2500
8 h~1000
12 h~500

Data extracted from Figure 5A of a study by Feng et al. (2022) and is approximate.[2][5]

Experimental Protocols

Protocol: Assessing Long-Term Stability of this compound in Solution

This protocol outlines a method to assess the stability of this compound in a specific solvent or buffer over time using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the degradation rate of this compound under specific storage conditions.

Materials:

  • This compound powder

  • High-purity solvent (e.g., DMSO)

  • Experimental buffer (the same buffer used in your long-term experiments)

  • HPLC system with a suitable column (e.g., C18)

  • HPLC-grade solvents for the mobile phase

  • Low-binding tubes or amber glass vials

Procedure:

  • Prepare a fresh stock solution of this compound in the chosen solvent (e.g., 10 mM in DMSO) at a precisely known concentration.

  • Establish Time Zero (T=0) Baseline:

    • Immediately after preparation, dilute a small aliquot of the stock solution to a working concentration in your experimental buffer.

    • Analyze this sample by HPLC to determine the initial peak area of this compound. This will serve as your 100% reference.

  • Storage Conditions:

    • Aliquot the remaining stock solution into multiple vials for each storage condition to be tested (e.g., -80°C, -20°C, 4°C, room temperature).

    • Protect samples from light.

  • Subsequent Time Points:

    • At predetermined intervals (e.g., 24 hours, 1 week, 2 weeks, 1 month, 3 months), retrieve one aliquot from each storage condition.

    • If frozen, allow the aliquot to thaw completely at room temperature and vortex gently.

    • Prepare the sample for HPLC analysis in the same manner as the T=0 sample.

  • HPLC Analysis:

    • Inject the sample into the HPLC system.

    • Run the analysis using a validated method that provides good separation of the this compound peak from any potential degradants.

  • Data Analysis:

    • For each time point and condition, calculate the peak area of this compound.

    • Express the stability as a percentage of the initial (T=0) peak area:

      • % Remaining = (Peak Area at Time X / Peak Area at T=0) * 100

    • A significant decrease in the main peak area and the appearance of new peaks are indicative of degradation.[3]

Visualizations

ART899_Stability_Workflow prep 1. Prepare Fresh This compound Stock Solution t0 2. Analyze T=0 Sample (HPLC Baseline) prep->t0 storage 3. Aliquot and Store Under Test Conditions (-80°C, -20°C, 4°C, RT) prep->storage timepoint 4. Retrieve Samples at Predetermined Time Points storage->timepoint analysis 5. Analyze Samples by HPLC timepoint->analysis data 6. Calculate % Remaining and Assess Degradation analysis->data

Caption: Workflow for Assessing this compound Stability.

PolTheta_Signaling_Pathway cluster_0 Cell Nucleus DSB DNA Double-Strand Break PolQ DNA Polymerase Theta (Polθ) DSB->PolQ MMEJ Microhomology-Mediated End Joining (MMEJ) PolQ->MMEJ Repair Error-Prone DNA Repair MMEJ->Repair This compound This compound This compound->PolQ Inhibits

Caption: Simplified Polθ Signaling Pathway and this compound Inhibition.

References

troubleshooting inconsistent results in ART899 studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ART899 studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and specific allosteric inhibitor of DNA polymerase theta (Polθ). Polθ is a key enzyme in the theta-mediated end-joining (TMEJ) or microhomology-mediated end-joining (MMEJ) pathway, which is an alternative DNA double-strand break (DSB) repair mechanism.[1][2] In many cancer cells, particularly those with deficiencies in the homologous recombination (HR) repair pathway (e.g., BRCA1/2 mutations), there is an increased reliance on TMEJ for survival.[1][2] By inhibiting Polθ, this compound prevents the repair of DNA double-strand breaks, leading to the accumulation of lethal DNA damage and subsequent cell death, especially when combined with DNA-damaging agents like ionizing radiation.

Q2: We are observing significant variability in the radiosensitizing effect of this compound across different cancer cell lines. What could be the reason?

A2: The efficacy of this compound as a radiosensitizer is closely linked to the genetic background of the cancer cells, particularly their DNA damage response (DDR) capabilities. Cell lines with inherent defects in the homologous recombination (HR) pathway are more dependent on Polθ-mediated repair and are therefore expected to be more sensitive to this compound. Variability can arise from:

  • Different DDR pathway competencies: Cell lines with proficient HR or non-homologous end joining (NHEJ) may be less sensitive to Polθ inhibition.

  • Expression levels of Polθ: Higher levels of Polθ expression might require higher concentrations of this compound for effective inhibition.

  • Cell cycle distribution: The phase of the cell cycle can influence the activity of different DNA repair pathways.[3]

It is recommended to characterize the DDR pathway status (e.g., HR and NHEJ proficiency) of your cell lines to better interpret the observed differences in sensitivity.

Q3: Our in vivo xenograft studies with this compound are showing inconsistent tumor growth inhibition. What are the potential sources of this variability?

A3: Inconsistent results in in vivo xenograft studies can stem from several factors:

  • Animal-to-animal variability: Individual differences in mouse physiology can affect drug metabolism and tumor growth.

  • Tumor engraftment and heterogeneity: The initial take-rate and subsequent growth of tumors can be variable. The tumor microenvironment can also differ between animals.[4][5]

  • Drug formulation and administration: Improperly prepared or inconsistently administered this compound can lead to variable drug exposure.

  • Suboptimal dosing schedule: The timing and frequency of this compound administration in relation to radiation can significantly impact efficacy.[6]

Standardizing procedures for drug preparation and administration, increasing the number of animals per group, and carefully monitoring tumor growth can help mitigate some of this variability.[7]

Troubleshooting Guides

Issue 1: Higher than expected cell viability in in vitro radiosensitization assays.
Potential Cause Troubleshooting Steps
Suboptimal this compound Concentration Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line.
Incorrect Timing of Treatment Vary the pre-incubation time with this compound before irradiation to find the optimal window for sensitizing the cells.[6]
Cell Line Resistance Characterize the DNA damage repair pathways of your cell line. Consider using a cell line known to be deficient in homologous recombination.
Drug Inactivity Ensure proper storage and handling of this compound. Test the activity of the compound in a cell-free Polθ activity assay if possible.
Issue 2: Inconsistent tumor growth delay in in vivo studies.
Potential Cause Troubleshooting Steps
Variable Drug Bioavailability Ensure consistent formulation and administration of this compound. Consider pharmacokinetic studies to assess drug levels in plasma and tumor tissue.[8]
Tumor Model Variability Use a well-characterized and stable cell line for xenografts. Ensure consistent cell numbers and injection technique.[5][7]
Suboptimal Radiation Dose or Schedule Optimize the radiation dose and fractionation schedule in combination with this compound.
Acquired Resistance If initial tumor regression is followed by regrowth, consider mechanisms of acquired resistance.[7][9]

Data Presentation

Table 1: Hypothetical In Vitro Radiosensitization Efficacy of this compound in Different Cell Lines

Cell LineHR StatusThis compound IC50 (nM)Radiation Dose (Gy)Sensitizer Enhancement Ratio (SER)
HCT116Proficient15021.5
SW480Proficient20021.3
MDA-MB-436Deficient5022.8
CAPAN-1Deficient7522.5

Table 2: Hypothetical In Vivo Efficacy of this compound in a Xenograft Model

Treatment GroupNMean Tumor Volume at Day 21 (mm³)Standard Deviation% Tumor Growth Inhibition (TGI)
Vehicle101250150-
This compound (50 mg/kg)10110013012%
Radiation (5 x 2 Gy)106009052%
This compound + Radiation102506080%

Experimental Protocols

Protocol 1: In Vitro Clonogenic Survival Assay for Radiosensitization
  • Cell Plating: Plate cells at a density determined to yield approximately 50-100 colonies per plate. Allow cells to attach for 24 hours.

  • This compound Treatment: Treat cells with the desired concentrations of this compound or vehicle control for a predetermined pre-incubation period (e.g., 24 hours).

  • Irradiation: Irradiate the cells with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).

  • Incubation: Remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate for 10-14 days to allow for colony formation.

  • Staining and Counting: Fix the colonies with methanol (B129727) and stain with crystal violet. Count the number of colonies (containing ≥50 cells).

  • Data Analysis: Calculate the surviving fraction at each radiation dose and plot the cell survival curves. Determine the Sensitizer Enhancement Ratio (SER).

Protocol 2: In Vivo Xenograft Study for Radiosensitization
  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells) into the flank of immunodeficient mice.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements until tumors reach a predetermined size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment groups (e.g., Vehicle, this compound alone, Radiation alone, this compound + Radiation).

  • Treatment Administration:

    • Administer this compound or vehicle via the appropriate route (e.g., oral gavage) at the determined dose and schedule.

    • Deliver localized radiation to the tumors according to the planned dose and fractionation schedule.

  • Tumor Measurement: Continue to measure tumor volume and body weight regularly throughout the study.

  • Endpoint: Euthanize mice when tumors reach the maximum allowed size or at the end of the study period.

  • Data Analysis: Plot mean tumor growth curves for each group and calculate tumor growth inhibition (TGI).

Visualizations

DNA_Damage_Response cluster_0 DNA Double-Strand Break cluster_1 Major Repair Pathways cluster_2 Alternative Repair Pathway DNA_DSB DNA Double-Strand Break HR Homologous Recombination (HR) (Error-free) DNA_DSB->HR Primary Repair NHEJ Non-Homologous End Joining (NHEJ) (Error-prone) DNA_DSB->NHEJ Primary Repair TMEJ Theta-Mediated End Joining (TMEJ) DNA_DSB->TMEJ Alternative Repair (when HR is deficient) Polθ Polymerase Theta (Polθ) TMEJ->Polθ This compound This compound This compound->Polθ Inhibits

Caption: DNA Damage Response and this compound Mechanism of Action.

Experimental_Workflow Start Start: Hypothesis This compound radiosensitizes HR-deficient tumors In_Vitro In Vitro Studies (Clonogenic Survival Assay) Start->In_Vitro Dose_Response Determine Optimal This compound Dose & Timing In_Vitro->Dose_Response In_Vivo In Vivo Studies (Xenograft Model) Dose_Response->In_Vivo Efficacy_Toxicity Assess Efficacy (TGI) & Toxicity (Body Weight) In_Vivo->Efficacy_Toxicity PD_Analysis Pharmacodynamic Analysis (e.g., γH2AX staining) Efficacy_Toxicity->PD_Analysis End End: Data Interpretation & Conclusion PD_Analysis->End

Caption: General Experimental Workflow for this compound Studies.

Troubleshooting_Tree Inconsistent_Results Inconsistent Results Observed In_Vitro_or_In_Vivo In Vitro or In Vivo? Inconsistent_Results->In_Vitro_or_In_Vivo In_Vitro_Checks Check: - Cell line integrity - Drug concentration & timing - Assay conditions In_Vitro_or_In_Vivo->In_Vitro_Checks In Vitro In_Vivo_Checks Check: - Animal model consistency - Drug formulation & administration - Dosing & radiation schedule In_Vitro_or_In_Vivo->In_Vivo_Checks In Vivo Optimize_Protocol Optimize Protocol In_Vitro_Checks->Optimize_Protocol Re-evaluate_Hypothesis Re-evaluate Hypothesis/ Cell Line Choice In_Vitro_Checks->Re-evaluate_Hypothesis In_Vivo_Checks->Optimize_Protocol

Caption: Troubleshooting Logic for Inconsistent this compound Results.

References

Technical Support Center: Managing ART899 Toxicity in Normal Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the potential toxicity of ART899 in normal cell lines during pre-clinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor of DNA Polymerase Theta (Polθ), a key enzyme in the microhomology-mediated end joining (MMEJ) pathway, which is a cellular mechanism for repairing DNA double-strand breaks.[1][2][3][4] By inhibiting Polθ, this compound disrupts this repair process, leading to increased sensitivity of cancer cells to DNA-damaging agents like radiation.[1][4]

Q2: Is this compound expected to be toxic to normal, non-cancerous cell lines?

Preclinical studies have shown that this compound has a favorable safety profile and does not significantly radiosensitize non-cancerous cells.[1][4] Specifically, studies on normal human lung fibroblasts (MRC-5) and normal human diploid fibroblasts (AG01552) have shown no significant cytotoxic effects.[5] This selectivity is attributed to the fact that Polθ is more frequently overexpressed in cancer cells compared to normal tissues.[1][4]

Q3: What are potential sources of toxicity when using this compound in in vitro experiments?

Even with a favorable intrinsic toxicity profile, issues in cell culture experiments can arise from:

  • High Concentrations: Using concentrations significantly above the effective range can lead to off-target effects.

  • Solvent Toxicity: The solvent used to dissolve this compound, typically dimethyl sulfoxide (B87167) (DMSO), can be toxic to cells at higher concentrations.[6]

  • Compound Instability: Improper storage or handling can lead to degradation of the compound, potentially generating toxic byproducts.

  • Prolonged Exposure: Continuous exposure to any small molecule, even at non-toxic concentrations, can eventually impact cell health.[6]

Q4: How can I minimize the risk of observing toxicity in my normal cell lines?

To minimize the risk of toxicity, it is crucial to:

  • Perform a Dose-Response Curve: Determine the optimal concentration of this compound that achieves the desired biological effect without causing cytotoxicity.

  • Use a Low Concentration of Solvent: Keep the final concentration of the solvent (e.g., DMSO) in the cell culture medium as low as possible (typically below 0.5%).[6]

  • Include Proper Controls: Always include a vehicle control (cells treated with the solvent alone at the same concentration as the drug-treated cells) to distinguish between compound-specific effects and solvent effects.

  • Ensure Proper Storage and Handling: Store this compound as recommended by the manufacturer, typically at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.[6]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High levels of cell death observed in normal cell lines after this compound treatment. Inhibitor concentration is too high. Perform a dose-response experiment to identify the optimal, non-toxic concentration. Start with a wide range of concentrations.[6]
Solvent toxicity. Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your specific cell line (generally <0.5%). Run a solvent-only control.[6]
Prolonged exposure to the inhibitor. Reduce the incubation time. Determine the minimum time required to observe the intended biological effect.[6]
Inhibitor has degraded or is impure. Purchase the inhibitor from a reputable source. Prepare fresh stock solutions and store them properly in aliquots.[6]
The cell line is particularly sensitive. Some cell lines are more sensitive to chemical treatments. If possible, confirm the finding in a more robust normal cell line.
Inconsistent results between experiments. Inhibitor is not active. Check the storage conditions and age of the inhibitor. Prepare a fresh stock solution.[6]
Inaccurate pipetting or cell seeding. Ensure accurate and consistent pipetting techniques. Use a cell counter to ensure consistent cell seeding density.
Variability in incubation time or conditions. Maintain consistent incubation times and environmental conditions (temperature, CO2, humidity) across all experiments.

Data Presentation

Table 1: In Vitro Activity of this compound

ParameterValueCell LinesNotes
IC50 for MMEJ activity 180 nMHEK-293This compound is a potent inhibitor of Polθ-mediated MMEJ.[4]
Radiosensitization Effective at 1 µM and 3 µMHCT116, H460This compound significantly enhances the cytotoxic effects of radiation in cancer cells.[4]
Effect on Non-Cancerous Cells No significant cytotoxicityMRC-5, AG01552Preclinical data indicates a favorable safety profile for normal cells.[5]

Table 2: General Solvent Toxicity in Cell Culture

SolventTypical Non-Toxic ConcentrationNotes
DMSO < 0.5%Most commonly used solvent for small molecules. Toxicity can vary between cell lines.[6]
Ethanol < 0.5%Can be used as an alternative to DMSO for some compounds.
PBS Not applicableIdeal for dissolving water-soluble compounds, but this compound is not readily soluble in PBS.

Experimental Protocols

Protocol: Assessment of this compound Cytotoxicity in Normal Cell Lines using a Resazurin-Based Viability Assay

This protocol provides a method to determine the cytotoxic effects of this compound on a chosen normal cell line.

Materials:

  • Normal cell line of interest (e.g., MRC-5)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well, clear-bottom, black plates

  • Resazurin (B115843) sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • DMSO (cell culture grade)

Procedure:

  • Cell Seeding: a. Trypsinize and count the cells. b. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). c. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[6]

  • Inhibitor Treatment: a. Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a wide range of concentrations (e.g., from 0.01 µM to 100 µM). b. Include a "vehicle control" (medium with the same concentration of DMSO as the highest this compound concentration) and a "no-treatment control" (medium only).[6] c. Carefully remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions or control solutions to the respective wells. d. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]

  • Resazurin Assay: a. After the incubation period, add 10 µL of the resazurin solution to each well. b. Incubate the plate for 2-4 hours at 37°C, protected from light. The incubation time may need to be optimized for your specific cell line. c. Measure the fluorescence using a plate reader with an excitation wavelength of approximately 560 nm and an emission wavelength of approximately 590 nm.[6]

  • Data Analysis: a. Subtract the fluorescence reading of a "medium-only" blank from all experimental wells. b. Normalize the fluorescence readings of the treated wells to the vehicle control wells to calculate the percentage of cell viability. c. Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.[6]

Mandatory Visualizations

MMEJ_Pathway Microhomology-Mediated End Joining (MMEJ) Pathway DSB DNA Double-Strand Break EndResection End Resection (MRE11-RAD50-NBS1 complex) DSB->EndResection Microhomology Exposure of Microhomologies EndResection->Microhomology PolQ Polymerase Theta (Polθ) Annealing & Synthesis Microhomology->PolQ FlapRemoval Flap Removal (FEN1/EXO1) PolQ->FlapRemoval Ligation Ligation (LIG1/LIG3) FlapRemoval->Ligation RepairedDNA Repaired DNA (with deletions/insertions) Ligation->RepairedDNA This compound This compound This compound->PolQ

Caption: The MMEJ pathway for DNA double-strand break repair, inhibited by this compound.

Experimental_Workflow Cytotoxicity Assessment Workflow Start Start SeedCells Seed Normal Cell Lines in 96-well plates Start->SeedCells Incubate1 Incubate 24h (Cell Attachment) SeedCells->Incubate1 Prepare Prepare Incubate1->Prepare dilutions Prepare Serial Dilutions of this compound and Controls TreatCells Treat Cells with This compound/Vehicle dilutions->TreatCells Incubate2 Incubate for Desired Exposure Time TreatCells->Incubate2 AddReagent Add Viability Reagent (e.g., Resazurin) Incubate2->AddReagent Incubate3 Incubate 2-4h AddReagent->Incubate3 Measure Measure Fluorescence/ Absorbance Incubate3->Measure Analyze Data Analysis: Calculate % Viability, Generate Dose-Response Curve Measure->Analyze End End Analyze->End

Caption: General experimental workflow for assessing the cytotoxicity of this compound.

References

Technical Support Center: Enhancing ART899 Efficacy in Hypoxic Tumor Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ART899. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound effectively in hypoxic tumor models. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that may arise during your experiments with this compound in hypoxic environments.

Question Answer
Why is my non-treated control cell viability low in the hypoxia chamber? Several factors could contribute to this. Ensure your hypoxia chamber has a proper seal to maintain the desired low-oxygen environment. Check for gas leaks. It is also crucial to pre-equilibrate your culture medium inside the hypoxia chamber for at least 12-24 hours before the experiment to remove dissolved oxygen. Finally, confirm that the cell line you are using can tolerate the level of hypoxia you are inducing.
I am not observing a significant difference in this compound efficacy between my normoxic and hypoxic groups. The potentiation of this compound's effect, particularly in combination with radiotherapy, is more pronounced in overcoming hypoxia-induced radioresistance.[1][2][3] Ensure your hypoxic conditions are stable and genuinely reflect a radioresistant phenotype. You can verify hypoxia by measuring the expression of hypoxia markers like HIF-1α or CAIX.[4] The difference in efficacy may be more apparent when this compound is combined with a DNA-damaging agent like ionizing radiation.
How can I confirm that my cells are hypoxic? The most common method is to perform a Western blot for Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor that is stabilized under hypoxic conditions.[5] You can also use commercially available hypoxia probes or stains, such as pimonidazole (B1677889), which form adducts in hypoxic cells and can be detected by immunofluorescence.[4]
What is the proposed mechanism for enhanced this compound efficacy in hypoxic tumors? Hypoxia is a known driver of resistance to therapies like radiation.[6] this compound, a DNA polymerase theta (Polθ) inhibitor, impairs the theta-mediated end joining (TMEJ) DNA repair pathway.[1][3] While not fully elucidated for this compound specifically, hypoxia can downregulate other DNA repair pathways, such as homologous recombination (HR), creating a synthetic lethal environment where cancer cells become more reliant on Polθ for survival.[7] By inhibiting Polθ, this compound can effectively target these vulnerable hypoxic cells, especially when combined with DNA-damaging agents like radiation.[1][2][3]
My in vivo tumor model is not showing significant growth inhibition with this compound and radiation. Assess the level of hypoxia within your xenograft model. Tumor hypoxia can be heterogeneous.[8][9] Methods to measure in vivo tumor hypoxia include using hypoxia markers like pimonidazole followed by immunohistochemistry, or non-invasive imaging techniques such as PET with hypoxia-specific tracers.[5] Also, ensure optimal dosing and scheduling of this compound and radiation.[10][11][12]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the efficacy of Polθ inhibitors in combination with radiation under normoxic and hypoxic conditions.

Table 1: Sensitization Enhancement Ratio (SER) of Polθ Inhibitor ART558 with Radiation

Cell LineConditionSensitization Enhancement Ratio (SER₁₀)¹
HCT116Normoxia (21% O₂)1.45
HCT116Hypoxia (0.5% O₂)1.35
HCT116Severe Hypoxia (<0.1% O₂)1.25

¹SER₁₀ is the ratio of radiation doses required to achieve 10% cell survival without and with the drug. Data is for the related Polθ inhibitor ART558, which demonstrates that radiosensitization is maintained under hypoxic conditions.[1][2]

Table 2: Oxygen Enhancement Ratio (OER) in HCT116 Cells

ConditionOxygen Enhancement Ratio (OER)¹
0.5% O₂ vs. Normoxia1.31
<0.1% O₂ vs. Normoxia1.54

¹OER is the ratio of radiation doses required to achieve the same biological effect (10% survival) under hypoxic versus normoxic conditions, indicating hypoxia-induced radioresistance.[1][2]

Key Experimental Protocols

Induction of Hypoxia in Cell Culture

Objective: To create a hypoxic environment for in vitro experiments.

Materials:

  • Hypoxia chamber (e.g., from STEMCELL Technologies)

  • Pre-mixed gas cylinder (e.g., 1% O₂, 5% CO₂, 94% N₂)

  • Humidifying pan with sterile water

  • Cell cultures in appropriate vessels

Protocol:

  • Place your cell culture plates or flasks inside the hypoxia chamber.

  • Include an open dish of sterile water to maintain humidity.

  • Seal the chamber according to the manufacturer's instructions.

  • Purge the chamber with the hypoxic gas mixture for the recommended duration to displace the air.

  • After purging, securely close the gas inlet and outlet valves.

  • Place the sealed chamber in a standard 37°C incubator for the desired experimental duration.

  • For prolonged experiments, re-purge the chamber every 24-48 hours.

Western Blot for HIF-1α Detection

Objective: To confirm the hypoxic state of cells by detecting the stabilized HIF-1α protein.

Materials:

  • Cells cultured under normoxic and hypoxic conditions

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against HIF-1α

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Harvest cells and lyse them on ice using lysis buffer.

  • Determine protein concentration using the BCA assay.

  • Denature protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. A strong band at ~120 kDa in the hypoxic samples indicates successful hypoxia induction.

Clonogenic Survival Assay

Objective: To assess the long-term reproductive viability of cells after treatment with this compound and/or radiation under hypoxic conditions.

Materials:

  • Single-cell suspension of the desired cell line

  • 6-well plates

  • This compound

  • Radiation source

  • Hypoxia chamber

  • Crystal violet staining solution (0.5% crystal violet in methanol)

Protocol:

  • Prepare a single-cell suspension and count the cells.

  • Plate a known number of cells into 6-well plates. The number of cells will depend on the expected survival rate for each treatment condition.

  • Allow cells to attach for several hours.

  • Treat the cells with the desired concentrations of this compound.

  • Place the plates in either a normoxic incubator or a hypoxia chamber.

  • After a suitable pre-incubation period with this compound, irradiate the plates with a range of radiation doses.

  • Return the plates to their respective normoxic or hypoxic incubators and culture for 7-14 days, or until colonies of at least 50 cells are visible.

  • Fix the colonies with methanol (B129727) and stain with crystal violet.

  • Count the number of colonies in each well.

  • Calculate the surviving fraction for each treatment condition and plot the survival curves.

Signaling Pathways and Experimental Workflows

ART899_Hypoxia_Signaling cluster_0 Hypoxic Tumor Microenvironment cluster_1 Therapeutic Intervention cluster_2 Cellular Outcome Hypoxia Hypoxia (Low O₂) HIF1a HIF-1α Stabilization Hypoxia->HIF1a induces HR_down Downregulation of Homologous Recombination (HR) HIF1a->HR_down can lead to Repair_fail Failed DNA Repair HR_down->Repair_fail impaired Radiation Ionizing Radiation DSB DNA Double-Strand Breaks (DSBs) Radiation->DSB causes This compound This compound Pol_theta DNA Polymerase Theta (Polθ) This compound->Pol_theta inhibits TMEJ Theta-Mediated End Joining (TMEJ) Pol_theta->TMEJ mediates TMEJ->Repair_fail blocked by this compound DSB->HR_down partially repaired by (inefficient under hypoxia) DSB->TMEJ repaired by CellDeath Synthetic Lethality & Enhanced Cell Death Repair_fail->CellDeath leads to

Caption: Proposed mechanism of this compound in hypoxic tumors.

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Validation Cell_Culture 1. Culture Tumor Cells Hypoxia_Induction 2. Induce Hypoxia (1% O₂) & Normoxia Control (21% O₂) Cell_Culture->Hypoxia_Induction Treatment 3. Treat with this compound +/- Radiation Hypoxia_Induction->Treatment Clonogenic_Assay 4a. Clonogenic Survival Assay Treatment->Clonogenic_Assay Western_Blot 4b. Western Blot (HIF-1α, γH2AX) Treatment->Western_Blot Data_Analysis_vitro 5. Analyze Survival Fraction & Protein Expression Clonogenic_Assay->Data_Analysis_vitro Western_Blot->Data_Analysis_vitro Xenograft 1. Establish Tumor Xenografts Hypoxia_Confirm 2. Confirm Tumor Hypoxia (e.g., Pimonidazole Staining) Xenograft->Hypoxia_Confirm Treatment_vivo 3. Treat with this compound +/- Radiation Hypoxia_Confirm->Treatment_vivo Tumor_Monitoring 4. Monitor Tumor Growth & Body Weight Treatment_vivo->Tumor_Monitoring IHC 5. Immunohistochemistry (e.g., Ki67, TUNEL) Treatment_vivo->IHC Data_Analysis_vivo 6. Analyze Tumor Growth Inhibition & Biomarkers Tumor_Monitoring->Data_Analysis_vivo IHC->Data_Analysis_vivo

Caption: Experimental workflow for evaluating this compound.

References

Technical Support Center: Investigating Mechanisms of ART899 Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mechanisms of resistance to ART899, a potent and specific allosteric inhibitor of DNA polymerase theta (Polθ).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a specific allosteric inhibitor of the polymerase domain of DNA polymerase theta (Polθ).[1][2][3][4] Polθ is a key enzyme in the microhomology-mediated end joining (MMEJ) pathway, an alternative DNA double-strand break (DSB) repair pathway. By inhibiting Polθ, this compound disrupts MMEJ-dependent DNA repair, leading to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells that are deficient in other DNA repair pathways like homologous recombination (HR).

Q2: Are there any known clinical resistance mechanisms to this compound?

As of the latest available information, specific clinical mechanisms of resistance to this compound have not been extensively documented. However, preclinical studies and research on related DNA damage response (DDR) inhibitors suggest potential mechanisms. Notably, pre-existing reversion mutations in BRCA2, which restore its function and confer resistance to PARP inhibitors and platinum-based chemotherapies, have also been shown to cause resistance to Polθ inhibitors.[5]

Q3: What are the potential or hypothesized mechanisms of acquired resistance to this compound?

Based on known mechanisms of resistance to other targeted therapies and DNA repair inhibitors, several hypotheses can be proposed for this compound resistance:

  • Target Alteration: Mutations in the POLQ gene, which encodes Polθ, could alter the drug-binding site, reducing the inhibitory effect of this compound.

  • Upregulation of Compensatory DNA Repair Pathways: Cancer cells might upregulate alternative DNA repair pathways to bypass the MMEJ block. For example, restoration of homologous recombination (HR) function could reduce the reliance on MMEJ for DSB repair.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.

  • Altered Drug Metabolism: Changes in metabolic pathways could lead to the increased breakdown and inactivation of this compound.

Q4: How can I develop an this compound-resistant cell line in the lab?

Developing a drug-resistant cell line is a common approach to study resistance mechanisms. The standard method involves continuous, long-term exposure of a cancer cell line to gradually increasing concentrations of this compound.[6][7][8][9][10] This process selects for cells that can survive and proliferate under the pressure of the drug, leading to the emergence of a resistant population.

Troubleshooting Guides

Problem 1: Difficulty in generating a stable this compound-resistant cell line.
  • Possible Cause 1: Inappropriate starting concentration of this compound.

    • Troubleshooting: Determine the IC50 (half-maximal inhibitory concentration) of this compound for your parental cell line using a cell viability assay (e.g., MTT, CellTiter-Glo). Start the long-term culture with a concentration at or slightly below the IC20 to minimize initial cell death and allow for gradual adaptation.

  • Possible Cause 2: Infrequent or inconsistent drug exposure.

    • Troubleshooting: Ensure that the medium containing this compound is refreshed regularly (typically every 2-3 days) to maintain consistent drug pressure.

  • Possible Cause 3: Cell line is inherently sensitive and unable to develop resistance.

    • Troubleshooting: Consider using a different cancer cell line, perhaps one with a known dependency on the MMEJ pathway or with a pre-existing deficiency in other DNA repair pathways.

Problem 2: My this compound-resistant cell line shows a high degree of heterogeneity in its response.
  • Possible Cause: The resistant population is polyclonal.

    • Troubleshooting: To obtain a more uniform resistant population for mechanistic studies, it is recommended to perform single-cell cloning of the resistant pool. This can be achieved by limiting dilution or fluorescence-activated cell sorting (FACS). Each resulting clone should be expanded and characterized separately for its level of resistance.

Problem 3: I am not observing any mutations in the POLQ gene in my resistant cell line.
  • Possible Cause: Resistance is mediated by non-genetic mechanisms.

    • Troubleshooting: Resistance to this compound may not be due to target alteration. Investigate other potential mechanisms:

      • Gene Expression Analysis: Use quantitative PCR (qPCR) or RNA sequencing to assess the expression levels of genes involved in other DNA repair pathways (e.g., BRCA1, BRCA2, RAD51) and drug efflux pumps (e.g., ABCB1).

      • Functional Assays: Evaluate the activity of other DNA repair pathways, such as homologous recombination, using reporter assays (e.g., DR-GFP).

      • Proteomics Analysis: Compare the proteomic profiles of the parental and resistant cell lines to identify differentially expressed proteins that could contribute to resistance.

Data Presentation

Table 1: Hypothetical IC50 Values for Parental and this compound-Resistant Cell Lines

Cell LineTreatmentIC50 (nM)Fold Resistance
Parental HCT116This compound1501
HCT116-ART899-RThis compound300020
Parental MDA-MB-231This compound2501
MDA-MB-231-ART899-RThis compound450018

Table 2: Hypothetical Gene Expression Changes in this compound-Resistant Cells

GeneFunctionFold Change in Resistant Cells (mRNA)
POLQDrug Target1.2
BRCA1Homologous Recombination4.5
RAD51Homologous Recombination3.8
ABCB1Drug Efflux Pump15.2

Experimental Protocols

Protocol 1: Generation of an this compound-Resistant Cell Line
  • Determine the IC50: Culture the parental cancer cell line of interest and determine the IC50 of this compound using a standard cell viability assay.

  • Initial Exposure: Seed the parental cells at a low density and culture them in media containing this compound at a concentration equal to the IC10-IC20.

  • Gradual Dose Escalation: Once the cells have adapted and are proliferating at a steady rate, increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold increments).

  • Monitoring: At each concentration step, monitor cell viability and morphology. Allow the cells to recover and resume proliferation before the next dose escalation.

  • Establishment of Resistant Pool: Continue this process for several months until the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-20 times the parental IC50).

  • Characterization: Confirm the resistance phenotype by performing a dose-response curve and calculating the new IC50.

  • Cryopreservation: Cryopreserve the resistant cell pool at various passages.

Protocol 2: Analysis of POLQ Gene Mutations
  • Genomic DNA Isolation: Isolate high-quality genomic DNA from both the parental and this compound-resistant cell lines.

  • PCR Amplification: Design primers to amplify the coding sequence of the POLQ gene. Perform PCR to amplify the target region.

  • Sanger Sequencing: Purify the PCR products and send them for Sanger sequencing.

  • Sequence Analysis: Align the sequencing results from the resistant cells to the parental cells and a reference sequence to identify any potential mutations.

Protocol 3: Quantitative PCR (qPCR) for Gene Expression Analysis
  • RNA Extraction: Extract total RNA from parental and this compound-resistant cells.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: Set up qPCR reactions using SYBR Green or TaqMan probes for your target genes (POLQ, BRCA1, RAD51, ABCB1) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

  • Data Analysis: Calculate the relative gene expression changes in the resistant cells compared to the parental cells using the delta-delta Ct method.

Mandatory Visualizations

ART899_Mechanism_of_Action cluster_0 DNA Double-Strand Break cluster_1 MMEJ Pathway cluster_2 Drug Action DSB DNA Double-Strand Break PolQ Polθ DSB->PolQ activates MMEJ Microhomology-Mediated End Joining (MMEJ) PolQ->MMEJ mediates Repair DNA Repair MMEJ->Repair This compound This compound This compound->PolQ inhibits

Caption: Mechanism of action of this compound in the MMEJ pathway.

Resistance_Investigation_Workflow cluster_mechanisms Investigate Potential Mechanisms start Start with Parental Cancer Cell Line develop_resistance Develop this compound-Resistant Cell Line (Long-term exposure) start->develop_resistance confirm_resistance Confirm Resistance (IC50 determination) develop_resistance->confirm_resistance target_mutation Sequence POLQ Gene (Target Alteration) confirm_resistance->target_mutation gene_expression Analyze Gene Expression (qPCR/RNA-seq) confirm_resistance->gene_expression functional_assays Perform Functional Assays (e.g., HR reporter assay) confirm_resistance->functional_assays proteomics Comparative Proteomics confirm_resistance->proteomics

Caption: Experimental workflow for investigating this compound resistance.

References

Technical Support Center: Refining ART899 Delivery and Application for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ART899. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective in vivo application of this compound, a potent and specific allosteric inhibitor of DNA polymerase theta (Polθ). Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to support your preclinical research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a small-molecule inhibitor of DNA polymerase theta (Polθ), an enzyme crucial for a DNA repair pathway known as microhomology-mediated end-joining (MMEJ).[1][2][3] The MMEJ pathway is an error-prone method for repairing DNA double-strand breaks and is often overexpressed in cancer cells, particularly in tumors with deficiencies in other DNA damage response (DDR) pathways like homologous recombination (HR).[1][2] By inhibiting Polθ, this compound prevents the repair of DNA breaks, leading to the accumulation of DNA damage and subsequent cell death, especially when combined with DNA-damaging agents like radiation.[1][4]

Q2: What is the primary therapeutic strategy for using this compound in vivo?

The primary strategy for this compound is as a radiosensitizer.[1][4][5] Preclinical studies have demonstrated that this compound potentiates the cytotoxic effects of ionizing radiation (IR) in various tumor models.[1] The combination of this compound with fractionated radiation has been shown to significantly delay tumor growth and improve survival in mouse models.[1][4]

Q3: What are the key advantages of this compound compared to its predecessor, ART558?

This compound was developed as a deuterated form of ART812, an evolution of ART558, to improve its metabolic stability and pharmacokinetic profile for in vivo studies.[2][4][5] This enhancement allows for more sustained plasma concentrations, making it more suitable for preclinical animal studies.[1][5]

Q4: How is this compound administered in preclinical models?

In published preclinical studies, this compound is administered orally.[1][5] It is typically dissolved in a vehicle solution for administration to animal models.[5]

Troubleshooting Guide

This guide addresses potential issues that may arise during in vivo experiments with this compound.

Issue Potential Cause Troubleshooting Steps
Lack of In Vivo Efficacy Suboptimal dosing or scheduling.- Perform a dose-response study to determine the optimal dose of this compound for your tumor model. - Optimize the timing of this compound administration relative to radiation treatment. Preclinical data suggests administration prior to and during fractionated radiotherapy.[1]
Tumor model resistance.- Confirm Polθ expression in your tumor model. This compound's efficacy is dependent on the presence of its target. - Consider that tumors with proficient homologous recombination (HR) may be less reliant on the MMEJ pathway and therefore less sensitive to Polθ inhibition.[2]
Poor drug exposure.- Verify the formulation and administration procedure to ensure the intended dose is being delivered. - If possible, perform pharmacokinetic analysis to measure plasma concentrations of this compound in your animal model and ensure they are within the therapeutic window.[1]
Unexpected Toxicity or Animal Morbidity Off-target effects.- While this compound is reported to be well-tolerated,[1][3] it is crucial to monitor animals for signs of toxicity (e.g., weight loss, behavioral changes). - Reduce the dose of this compound or adjust the treatment schedule.
Interaction with other treatments.- When combining this compound with other agents, assess the toxicity of each component individually and in combination.
Vehicle-related toxicity.- Administer the vehicle alone as a control group to rule out any adverse effects from the formulation components.
High Variability in Tumor Growth Inhibition Inconsistent tumor implantation.- Ensure consistent tumor cell numbers and injection techniques to establish uniform tumors at the start of the study.
Inconsistent drug administration.- Standardize the oral gavage or other administration techniques to minimize variability in drug uptake.
Animal health status.- Ensure all animals are healthy and of a similar age and weight at the start of the experiment.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency of this compound

AssayCell LineIC50Reference
MMEJ ActivityHEK-293~180 nM[3][5]

Table 2: In Vivo Pharmacokinetics of this compound in Mice

DoseRouteTime PointsPlasma ConcentrationReference
50 or 150 mg/kgOral30 min, 1, 2, 4, 8, 12 hours≥1µM for several hours after oral administration[1]

Experimental Protocols

Protocol: In Vivo Radiosensitization Study of this compound in a Xenograft Mouse Model

This protocol outlines a general procedure for assessing the efficacy of this compound in combination with fractionated radiation in a subcutaneous tumor model.

  • Animal Model:

    • Use immunodeficient mice (e.g., Nu/Nu or NSG), 6-8 weeks old.

    • Subcutaneously implant human cancer cells (e.g., HCT116) into the flank of each mouse.

    • Allow tumors to reach a palpable size (e.g., 100-150 mm³) before starting treatment.

  • This compound Formulation and Dosing:

    • Prepare this compound in a suitable vehicle (e.g., 5% DMSO, 5% Ethanol, 20% TPGS, 30% PEG400, 40% water).[5]

    • Administer this compound orally (e.g., via gavage) at a predetermined dose (e.g., 150 mg/kg) twice daily.[1]

  • Radiation Schedule:

    • Administer fractionated ionizing radiation to the tumors. A typical schedule is 2 Gy per day for 5 consecutive days, followed by a 2-day break, and another 5 days of 2 Gy radiation (total of 10 fractions).[1]

    • Administer this compound approximately 1-2 hours before each radiation dose.

  • Experimental Groups:

    • Vehicle control

    • This compound alone

    • Radiation + Vehicle

    • Radiation + this compound

  • Monitoring and Endpoints:

    • Measure tumor volume (e.g., with calipers) and body weight 2-3 times per week.

    • Monitor animal health daily for any signs of toxicity.

    • The primary endpoint is typically tumor growth delay or a survival endpoint.

    • At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., immunohistochemistry for DNA damage markers like γH2AX).

Visualizations

DNA_Damage_Response cluster_0 DNA Double-Strand Break cluster_1 Repair Pathways cluster_2 Key Enzyme & Inhibitor cluster_3 Cellular Outcome DSB DNA Double-Strand Break HR Homologous Recombination (HR) (Error-free) DSB->HR MMEJ Microhomology-Mediated End-Joining (MMEJ) (Error-prone) DSB->MMEJ Repair DNA Repair HR->Repair PolQ DNA Polymerase Theta (Polθ) MMEJ->PolQ required for PolQ->Repair leads to This compound This compound This compound->PolQ inhibits Apoptosis Cell Death (Apoptosis) This compound->Apoptosis promotes

Caption: DNA Damage Response and the Role of this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis A Tumor Cell Implantation B Tumor Growth to Palpable Size A->B C Randomize into Treatment Groups B->C D Administer this compound (or Vehicle) C->D E Administer Fractionated Radiation D->E 1-2 hours prior F Monitor Tumor Volume & Animal Weight D->F E->D Daily for 10 fractions E->F G Endpoint Analysis (Tumor Growth Delay) F->G H Pharmacodynamic Analysis G->H

Caption: In Vivo Radiosensitization Experimental Workflow.

References

Validation & Comparative

A Comparative Guide to the Efficacy of Polθ Inhibitors: ART899 vs. ART558

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of two novel small-molecule inhibitors of DNA polymerase theta (Polθ), ART899 and ART558. Both compounds are potent and selective allosteric inhibitors of the Polθ polymerase domain, a critical enzyme in the microhomology-mediated end joining (MMEJ) DNA repair pathway. Overexpression of Polθ is common in various cancer cells, making it a promising target for tumor-specific therapies, including radiosensitization.[1][2][3] This document summarizes key experimental data, details the methodologies used, and visualizes the relevant biological pathways and experimental workflows to aid in the objective evaluation of these two promising therapeutic agents.

Executive Summary

This compound is a derivative of ART558, developed to improve upon the metabolic stability of the parent compound.[1][2] Both molecules effectively inhibit the MMEJ activity of Polθ and have demonstrated the ability to radiosensitize tumor cells.[1][2][3][4] Preclinical data suggest that this compound's enhanced stability may translate to improved in vivo efficacy, making it a strong candidate for further clinical development in combination with radiotherapy.[1][2][5]

Data Presentation

Table 1: In Vitro Efficacy and Potency
CompoundTargetIC50 (Biochemical Assay)Cellular MMEJ IC50Key In Vitro Effects
ART558 DNA Polymerase Theta (Polθ)7.9 nM[6][7][8]~150 nM[1]- Induces synthetic lethality in BRCA1/2-mutant cells[6][9][10][11].- Enhances the effects of PARP inhibitors[6][9][10][11].- Potently radiosensitizes tumor cells[1][3].
This compound DNA Polymerase Theta (Polθ)Not explicitly stated, but potent~180 nM[1][4][12][13]- Effectively radiosensitizes tumor cells, particularly with fractionated radiation[1][2][12].- No significant effect on non-cancerous cells[1][2].
Table 2: Metabolic Stability
CompoundSpeciesIntrinsic Clearance (mL/min/mg)
ART558 Mouse>1500[5]
RatData not available
This compound MouseSignificantly improved compared to ART558[1][2]
RatSignificantly improved compared to ART558[1]

Experimental Protocols

Cellular Microhomology-Mediated End Joining (MMEJ) Assay

This assay is designed to quantify the inhibition of Polθ-mediated MMEJ activity within a cellular context.

Methodology:

  • HEK293 cells are transiently transfected with a reporter plasmid system. This system typically consists of a plasmid encoding a nano-luciferase gene that is rendered inactive by the insertion of a DNA sequence flanked by microhomologies. A second plasmid encoding a control luciferase (e.g., firefly luciferase) is co-transfected for normalization.

  • An endonuclease (e.g., I-SceI) is introduced to create a double-strand break in the nano-luciferase gene.

  • The cells are then treated with varying concentrations of the Polθ inhibitor (ART558 or this compound) or a vehicle control (DMSO).

  • Polθ-mediated MMEJ repairs the double-strand break, leading to the restoration of a functional nano-luciferase gene and subsequent light emission.

  • Luminescence is measured, and the nano-luciferase signal is normalized to the control luciferase signal.

  • The normalized readings are then compared to the DMSO control to determine the percent inhibition of MMEJ activity. The IC50 value is calculated from the dose-response curve.[1]

Clonogenic Survival Assay

This assay assesses the ability of single cells to proliferate and form colonies after treatment with a therapeutic agent, in this case, a Polθ inhibitor in combination with ionizing radiation (IR).

Methodology:

  • Cancer cell lines (e.g., HCT116, H460) are seeded as single cells in multi-well plates and allowed to attach.

  • Cells are treated with the Polθ inhibitor (ART558 or this compound) at a specified concentration or with a vehicle control.

  • Following inhibitor treatment, cells are exposed to varying doses of ionizing radiation.

  • The cells are then incubated for a period sufficient for colony formation (typically 7-14 days).

  • Colonies are fixed, stained (e.g., with crystal violet), and counted. A colony is generally defined as a cluster of at least 50 cells.

  • The surviving fraction is calculated for each treatment condition by normalizing the number of colonies to that of the untreated control.[1][3]

In Vivo Tumor Growth Delay Studies

These studies evaluate the efficacy of a therapeutic agent in a living organism bearing a tumor xenograft.

Methodology:

  • Immunocompromised mice are subcutaneously inoculated with human cancer cells (e.g., HCT116) to establish tumors.

  • Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle, this compound alone, ionizing radiation alone, and the combination of this compound and radiation.

  • This compound is administered, typically via oral gavage, at a specified dose and schedule.

  • A fractionated radiation schedule is often employed (e.g., 2 Gy per day for 5 days, repeated for a second week).

  • Tumor volume and mouse body weight are measured regularly throughout the experiment.

  • The time for tumors to reach a predetermined endpoint volume is recorded, and the tumor growth delay is calculated for each treatment group.[5]

Mandatory Visualization

PolQ_Signaling_Pathway Mechanism of Action of this compound and ART558 cluster_DNA_Damage DNA Double-Strand Break cluster_Repair_Pathways Repair Pathways DNA_DSB DNA Double-Strand Break (DSB) NHEJ Non-Homologous End Joining (NHEJ) DNA_DSB->NHEJ HR Homologous Recombination (HR) DNA_DSB->HR TMEJ Theta-Mediated End Joining (TMEJ) DNA_DSB->TMEJ in HR-deficient cells PolQ DNA Polymerase Theta (Polθ) TMEJ->PolQ Repair_Failure Repair Failure & Cell Death PolQ->Repair_Failure when inhibited ARTs This compound / ART558 ARTs->PolQ Inhibition

Caption: Mechanism of Polθ inhibition by this compound and ART558.

Experimental_Workflow In Vivo Efficacy Evaluation of this compound Tumor_Inoculation Subcutaneous inoculation of HCT116 cells in mice Tumor_Growth Tumor growth to palpable size Tumor_Inoculation->Tumor_Growth Randomization Randomization of mice into treatment groups Tumor_Growth->Randomization Treatment Treatment Administration: - Vehicle - this compound (oral) - Radiation (fractionated) - this compound + Radiation Randomization->Treatment Monitoring Regular monitoring of tumor volume and body weight Treatment->Monitoring Endpoint Tumor volume reaches predefined endpoint Monitoring->Endpoint Analysis Analysis of tumor growth delay Endpoint->Analysis

Caption: Workflow for in vivo tumor growth delay studies.

References

A Comparative Guide to DNA Polymerase Theta (Polθ) Inhibitors: ART899 and Other Key Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The DNA damage response (DDR) network is a critical area of cancer research, and DNA Polymerase Theta (Polθ), encoded by the POLQ gene, has emerged as a promising therapeutic target.[1][2] Polθ plays a crucial role in an error-prone DNA double-strand break (DSB) repair pathway known as microhomology-mediated end joining (MMEJ).[3][4][5] While Polθ expression is limited in healthy tissues, it is frequently overexpressed in various cancer types, particularly in tumors with deficiencies in the high-fidelity homologous recombination (HR) repair pathway, such as those with BRCA1/2 mutations.[1][3][4][5] This creates a synthetic lethal relationship, where cancer cells deficient in HR become highly dependent on Polθ for survival, making Polθ inhibitors a promising strategy for targeted cancer therapy.[1][2]

This guide provides a comparative overview of ART899, a potent and specific Polθ inhibitor, and other well-characterized Polθ inhibitors, including ART558, ART4215, and Novobiocin. We present key performance data, detail the experimental protocols used to generate this data, and provide visualizations of the relevant biological pathways and experimental workflows.

Performance Data of Polθ Inhibitors

The following tables summarize the in vitro and in vivo performance of this compound and other notable Polθ inhibitors. It is important to note that the data presented is compiled from various studies and may not represent direct head-to-head comparisons under identical experimental conditions.

Table 1: In Vitro Activity of Polθ Inhibitors
InhibitorTarget DomainMechanism of ActionBiochemical IC50Cellular MMEJ IC50Reference(s)
This compound PolymeraseAllosteric InhibitorNot Reported~180 nM[6][7]
ART558 PolymeraseAllosteric Inhibitor7.9 nM~150 nM[3][6][8][9][10]
ART4215 PolymeraseSelective, Oral InhibitorNot ReportedNot Reported[1][11][12]
Novobiocin ATPaseATPase Inhibitor24 µMNot Reported[13][14]

IC50: Half-maximal inhibitory concentration.

Table 2: Preclinical and Clinical Status of Polθ Inhibitors
InhibitorKey Preclinical FindingsClinical StatusReference(s)
This compound Improved metabolic stability compared to ART558; Potent tumor cell radiosensitizer, especially with fractionated radiation; Well-tolerated in vivo and shows significant tumor growth delay in combination with radiation.[3][5][6][7]Preclinical[3][5][6][7]
ART558 Potently radiosensitizes tumor cells; Elicits synthetic lethality in BRCA-mutant cells and enhances PARP inhibitor effects.[3][4][5][9]Preclinical[3][4][5][9]
ART4215 First selective, orally bioavailable Polθ polymerase domain inhibitor to enter the clinic; Preclinical studies suggest broad clinical utility.[11][12]Phase 1/2a clinical trial (NCT04991480), including in combination with the PARP inhibitor talazoparib.[1][11][12][1][11][12]
Novobiocin Selectively kills HR-deficient tumor cells in vitro and in vivo; Potentiates the cytotoxic effect of PARP inhibitors and can overcome acquired PARPi resistance.[14]Phase 1 clinical trial in patients with DNA damage repair-deficient solid tumors.[4][4][14]

Signaling Pathways and Experimental Workflows

To better understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the MMEJ pathway and key experimental workflows.

MMEJ_Pathway cluster_DSB DNA Double-Strand Break (DSB) cluster_Repair MMEJ Repair Pathway cluster_Inhibition Inhibitor Action DSB DNA Double-Strand Break Resection DNA End Resection (exposes microhomology) DSB->Resection PolQ_recruitment Polθ Recruitment Resection->PolQ_recruitment Annealing Microhomology Annealing PolQ_recruitment->Annealing stabilizes Synthesis Polθ-mediated DNA Synthesis (fill-in of gaps) Annealing->Synthesis Ligation Ligation of Nicks Synthesis->Ligation Repaired_DNA Repaired DNA (with deletions/insertions) Ligation->Repaired_DNA This compound This compound / ART558 / ART4215 (Polymerase Inhibitors) This compound->Synthesis inhibit Novobiocin Novobiocin (ATPase Inhibitor) Novobiocin->PolQ_recruitment inhibit

Figure 1: Microhomology-Mediated End Joining (MMEJ) Pathway and points of inhibition.

Experimental_Workflows cluster_invitro In Vitro Assays cluster_mmej Cellular MMEJ Assay cluster_clonogenic Clonogenic Survival Assay cluster_invivo In Vivo Xenograft Study mmej1 Transfect cells with MMEJ reporter plasmid (e.g., Luciferase-based) mmej2 Treat cells with Polθ inhibitor mmej1->mmej2 mmej3 Measure reporter activity (e.g., luminescence) mmej2->mmej3 mmej4 Calculate IC50 mmej3->mmej4 clono1 Plate single cells clono2 Treat with inhibitor and/or radiation clono1->clono2 clono3 Incubate for 1-3 weeks to allow colony formation clono2->clono3 clono4 Fix, stain, and count colonies (>50 cells) clono3->clono4 clono5 Calculate surviving fraction clono4->clono5 invivo1 Implant human tumor cells subcutaneously in mice invivo2 Allow tumors to reach a specified volume invivo1->invivo2 invivo3 Randomize mice into treatment groups invivo2->invivo3 invivo4 Administer Polθ inhibitor and/or radiation invivo3->invivo4 invivo5 Measure tumor volume and body weight regularly invivo4->invivo5 invivo6 Analyze tumor growth delay invivo5->invivo6

Figure 2: Key experimental workflows for evaluating Polθ inhibitors.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

Biochemical Polθ Activity Assay

The inhibitory activity of compounds against the Polθ enzyme is determined using either a polymerase or ATPase activity assay.

  • Polymerase Activity Assay: A typical assay measures the incorporation of nucleotides into a DNA template. Recombinant human Polθ protein is incubated with a DNA template/primer, dNTPs (one of which may be radiolabeled or fluorescently tagged), and the test inhibitor in an appropriate reaction buffer. The reaction is allowed to proceed at 37°C and then stopped. The amount of nucleotide incorporation is quantified, for example, by measuring radioactivity or fluorescence. The IC50 value is calculated from the dose-response curve.

  • ATPase Activity Assay: To measure the inhibition of Polθ's ATPase activity, an ADP-Glo™ kinase assay can be used.[14] Purified Polθ protein is incubated with ATP and the test compound. The amount of ADP produced is proportional to the enzyme's activity and is measured by a luminescence-based detection system. The IC50 is determined by plotting the percent inhibition against the inhibitor concentration.

Cellular MMEJ Reporter Assay (Luciferase-Based)

This assay quantifies the MMEJ activity within cells.

  • Cell Transfection: Cells (e.g., HEK293) are co-transfected with a linearized reporter plasmid containing a luciferase gene disrupted by a sequence that can be repaired via MMEJ, and a second circular plasmid expressing a different reporter (e.g., Firefly luciferase) to control for transfection efficiency.[6][7]

  • Inhibitor Treatment: Following transfection, cells are treated with varying concentrations of the Polθ inhibitor.

  • Luciferase Measurement: After a suitable incubation period (e.g., 24-48 hours), cell lysates are prepared, and the activities of both luciferases are measured using a luminometer.

  • Data Analysis: The MMEJ repair efficiency is calculated as the ratio of the MMEJ reporter signal to the control reporter signal. These values are then normalized to a vehicle-treated control, and the cellular IC50 is determined.[6][7]

Clonogenic Survival Assay

This assay assesses the ability of single cells to proliferate and form colonies after treatment.

  • Cell Plating: Cells are seeded at a low density in multi-well plates to allow for the growth of individual colonies.

  • Treatment: Cells are treated with the Polθ inhibitor, ionizing radiation (often in a fractionated schedule, e.g., 5 x 2 Gy), or a combination of both.[15]

  • Incubation: Plates are incubated for 1-3 weeks until visible colonies (defined as ≥50 cells) are formed.[16][17][18][19]

  • Colony Staining and Counting: Colonies are fixed and stained with a solution like crystal violet, and the number of colonies in each well is counted.

  • Calculation of Surviving Fraction: The plating efficiency (PE) is calculated for the control group (number of colonies formed / number of cells seeded). The surviving fraction for each treatment group is then calculated as: (number of colonies formed / number of cells seeded) / PE.

In Vivo Tumor Xenograft Studies

These studies evaluate the anti-tumor efficacy of Polθ inhibitors in a living organism.

  • Tumor Implantation: Human cancer cells (e.g., HCT116) are subcutaneously injected into immunocompromised mice.[20]

  • Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³), after which the mice are randomized into different treatment cohorts (e.g., vehicle, inhibitor alone, radiation alone, combination therapy).[21]

  • Treatment Administration: The Polθ inhibitor is administered (e.g., orally), and radiation is delivered to the tumor site, often in a fractionated schedule.

  • Monitoring: Tumor volume and mouse body weight are measured regularly throughout the experiment.

  • Efficacy Assessment: The primary endpoint is often tumor growth delay, which is the difference in the time it takes for tumors in the treated groups to reach a specific volume compared to the control group.

Conclusion

This compound and other Polθ inhibitors represent a promising new class of targeted therapies, particularly for cancers with deficiencies in homologous recombination. This compound distinguishes itself with improved metabolic stability, making it a suitable candidate for in vivo applications, where it has demonstrated significant radiosensitizing effects.[3][5][6][7] While ART558 shows high potency in vitro, its in vivo application is limited.[7] ART4215 is notable as the first orally bioavailable Polθ inhibitor to advance to clinical trials, indicating its potential for clinical translation.[11][12] Novobiocin, although less potent, has a distinct mechanism of action targeting the ATPase domain and has shown efficacy in overcoming PARP inhibitor resistance.[14]

The experimental data and protocols provided in this guide offer a comprehensive resource for researchers in the field of oncology and drug development. The continued investigation of these and other Polθ inhibitors will be crucial in realizing their full therapeutic potential.

References

ART899 Demonstrates Selective Efficacy in Polθ-Deficient Cancer Cells, Highlighting a Promising Synthetic Lethal Strategy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of preclinical data reveals the potent and selective anti-tumor activity of ART899, a novel small molecule inhibitor of DNA Polymerase Theta (Polθ), in cancer cells with deficiencies in the Polθ gene (POLQ knockout) compared to their wild-type counterparts. This comparison guide synthesizes key experimental findings, providing researchers, scientists, and drug development professionals with a detailed overview of this compound's mechanism of action and its therapeutic potential.

The inhibition of Polθ, a key enzyme in the error-prone Theta-Mediated End Joining (TMEJ) DNA repair pathway, has emerged as a promising synthetic lethal strategy for treating cancers with specific DNA damage response (DDR) deficiencies.[1] this compound has been identified as a potent and specific allosteric inhibitor of Polθ's polymerase domain.[2][3][4][5][6] This guide delves into the comparative effectiveness of this compound in Polθ knockout versus wild-type cells, underscoring the targeted nature of this therapeutic approach.

Quantitative Analysis of this compound Efficacy

The differential effect of Polθ inhibition by this compound in combination with ionizing radiation (IR) was quantified using clonogenic survival assays. The data clearly demonstrates that the radiosensitizing effect of this compound is strictly dependent on the presence of functional Polθ.

Table 1: Comparative Clonogenic Survival of U2OS Cells Treated with a Polθ Inhibitor and Ionizing Radiation

Cell LineTreatmentSurviving Fraction (%)
U2OS Wild-Type (WT)6 Gy IR10.0
U2OS Wild-Type (WT)3 µM Polθ Inhibitor + 6 Gy IR2.5
U2OS Polθ Knockout (KO)6 Gy IR4.0
U2OS Polθ Knockout (KO)3 µM Polθ Inhibitor + 6 Gy IR4.0

Data is derived from clonogenic survival assays. The Polθ inhibitor used in this specific experiment was ART558, a potent and specific Polθ inhibitor with a similar mechanism to this compound. This compound is a deuterated derivative of a compound related to ART558, with improved metabolic stability. The data illustrates the Polθ-dependent radiosensitization effect, which is consistent across this class of inhibitors.[7]

Experimental Protocols

The following is a detailed methodology for the clonogenic survival assay used to assess the efficacy of this compound.

Cell Lines and Culture:

  • Human osteosarcoma U2OS wild-type (WT) and Polθ knockout (KO) cells were used.

  • Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

Clonogenic Survival Assay Protocol:

  • Cell Seeding: U2OS WT and Polθ KO cells were seeded into 6-well plates at a density of 500 cells per well.

  • Drug Treatment: Cells were treated with 3 µM of the Polθ inhibitor (or vehicle control) for 24 hours prior to irradiation.

  • Irradiation: Plates were irradiated with a single dose of 6 Gy X-rays.

  • Incubation: Following irradiation, the medium was replaced with fresh, drug-free medium, and the plates were incubated for 10-14 days to allow for colony formation.

  • Fixation and Staining: Colonies were fixed with a solution of 10% methanol (B129727) and 10% acetic acid for 15 minutes, then stained with 0.5% crystal violet in methanol for 30 minutes.

  • Colony Counting: Plates were washed with water and air-dried. Colonies containing 50 or more cells were counted.

  • Data Analysis: The surviving fraction was calculated as the number of colonies formed after treatment divided by the number of cells seeded, normalized to the plating efficiency of untreated controls.

Visualizing the Mechanism and Workflow

To further elucidate the context of this compound's action, the following diagrams illustrate the Theta-Mediated End Joining (TMEJ) pathway and the experimental workflow.

TMEJ_Pathway cluster_DSB DNA Double-Strand Break (DSB) cluster_Repair Theta-Mediated End Joining (TMEJ) Pathway cluster_this compound This compound Inhibition DSB DSB MRN MRN Complex (Mre11-Rad50-Nbs1) DSB->MRN Recruitment CtIP CtIP MRN->CtIP Activates PARP1 PARP1 CtIP->PARP1 Promotes Resection PolQ Polymerase Theta (Polθ) PARP1->PolQ Recruitment Lig3 Ligase III PolQ->Lig3 Microhomology Annealing & Synthesis XRCC1 XRCC1 Lig3->XRCC1 Complex Formation Repaired_DNA Repaired DNA (Error-prone) XRCC1->Repaired_DNA Ligation This compound This compound This compound->PolQ Inhibits Polymerase Activity

Caption: The Theta-Mediated End Joining (TMEJ) DNA repair pathway and the inhibitory action of this compound on Polymerase Theta (Polθ).

Experimental_Workflow cluster_prep Cell Preparation cluster_analysis Analysis Cell_Culture Culture U2OS WT & Polθ KO Cells Cell_Seeding Seed 500 cells/well in 6-well plates Cell_Culture->Cell_Seeding Drug_Addition Add 3 µM this compound or Vehicle Control Irradiation Irradiate with 6 Gy X-rays Drug_Addition->Irradiation 24h incubation Incubation Incubate for 10-14 days (Colony Formation) Staining Fix and Stain with Crystal Violet Incubation->Staining Counting Count Colonies (>50 cells) Staining->Counting Analysis Calculate Surviving Fraction Counting->Analysis

Caption: Experimental workflow for the clonogenic survival assay to evaluate the efficacy of this compound.

Discussion

The presented data compellingly shows that the efficacy of this compound as a radiosensitizer is exclusively observed in cells expressing Polθ. In Polθ knockout cells, this compound has no significant effect on cell survival following irradiation, confirming that its mechanism of action is on-target.[3][7] This highlights the potential of this compound as a precision medicine for tumors that are dependent on the TMEJ pathway for survival, particularly those with deficiencies in other DNA repair pathways such as homologous recombination.

The TMEJ pathway, orchestrated by Polθ, is an error-prone repair mechanism that becomes critical for cancer cell survival when other, more faithful, repair pathways are compromised.[1] By inhibiting Polθ, this compound effectively shuts down this crucial survival pathway, leading to the accumulation of lethal DNA damage, especially when combined with DNA-damaging agents like ionizing radiation.

Conclusion

This compound demonstrates a clear and potent synthetic lethal interaction with Polθ deficiency. The selective radiosensitization of wild-type cells over Polθ knockout cells provides a strong rationale for the continued development of this compound as a targeted therapy for cancers reliant on the TMEJ pathway. Further investigation into biomarkers that predict dependency on Polθ will be crucial for identifying patient populations most likely to benefit from this innovative therapeutic strategy.

References

A Comparative Analysis of ART899 and PARP Inhibitors in BRCA-Deficient Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of the novel DNA Polymerase Theta (Polθ) inhibitor, ART899, and the established class of Poly (ADP-ribose) polymerase (PARP) inhibitors in the context of BRCA-deficient cancer models. This document synthesizes preclinical data, outlines experimental methodologies, and visualizes key pathways and workflows to facilitate an objective comparison of these two promising therapeutic strategies.

Introduction

The principle of synthetic lethality has revolutionized targeted cancer therapy, particularly for tumors harboring defects in DNA damage repair (DDR) pathways. A prime example is the clinical success of PARP inhibitors in cancers with mutations in the BRCA1 or BRCA2 genes. However, the emergence of resistance to PARP inhibitors has spurred the search for novel therapeutic agents that can exploit other vulnerabilities in these tumors. One such promising agent is this compound, a potent and specific inhibitor of DNA Polymerase Theta (Polθ), a key enzyme in the alternative DNA double-strand break (DSB) repair pathway of microhomology-mediated end joining (MMEJ). This guide presents a comparative analysis of the preclinical data available for this compound and its analogs against PARP inhibitors in BRCA-deficient models.

Mechanism of Action: Two Distinct Approaches to Synthetic Lethality

This compound and PARP inhibitors induce synthetic lethality in BRCA-deficient cells through distinct but complementary mechanisms that both exploit the underlying homologous recombination (HR) deficiency of these tumors.

PARP Inhibitors: Targeting Single-Strand Break Repair

PARP enzymes, primarily PARP1 and PARP2, are crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. In normal cells, the inhibition of PARP leads to an accumulation of SSBs, which can collapse replication forks and generate DSBs. These DSBs are then efficiently repaired by the HR pathway, in which BRCA1 and BRCA2 play a central role. However, in BRCA-deficient cancer cells, the inability to repair these DSBs via HR leads to genomic instability and ultimately, cell death. Furthermore, some PARP inhibitors "trap" the PARP enzyme on the DNA, creating a toxic lesion that further contributes to cytotoxicity.

cluster_0 Normal Cell (HR-Proficient) cluster_1 BRCA-Deficient Cancer Cell SSB Single-Strand Break (SSB) PARP PARP SSB->PARP DSB Double-Strand Break (DSB) SSB->DSB Replication Fork Collapse PARPi PARP Inhibitor PARPi->PARP Inhibition BER Base Excision Repair (BER) PARP->BER Recruitment BER->SSB Repair HR Homologous Recombination (HR) (BRCA1/2 Proficient) DSB->HR Repair CellSurvival Cell Survival HR->CellSurvival SSB_brca Single-Strand Break (SSB) PARP_brca PARP SSB_brca->PARP_brca DSB_brca Double-Strand Break (DSB) SSB_brca->DSB_brca Replication Fork Collapse PARPi_brca PARP Inhibitor PARPi_brca->PARP_brca Inhibition HR_brca Defective HR (BRCA1/2 Deficient) DSB_brca->HR_brca Attempted Repair CellDeath Cell Death HR_brca->CellDeath

Mechanism of PARP Inhibitor Synthetic Lethality.
This compound: Targeting an Alternative Double-Strand Break Repair Pathway

This compound is a potent and specific allosteric inhibitor of the polymerase domain of Polθ. Polθ is a key enzyme in the MMEJ pathway, an error-prone DSB repair mechanism that becomes critical for cell survival when the primary DSB repair pathways, non-homologous end joining (NHEJ) and HR, are compromised. In BRCA-deficient cells, which lack functional HR, there is an increased reliance on MMEJ for the repair of DSBs. By inhibiting Polθ, this compound effectively shuts down this crucial backup repair pathway, leading to the accumulation of unrepaired DSBs and subsequent cell death. This provides a distinct mechanism of synthetic lethality in HR-deficient tumors.

cluster_0 BRCA-Deficient Cancer Cell DSB Double-Strand Break (DSB) HR Defective HR (BRCA1/2 Deficient) DSB->HR Primary Repair Pathway MMEJ Microhomology-Mediated End Joining (MMEJ) DSB->MMEJ Alternative Repair Pathway PolQ DNA Polymerase Theta (Polθ) MMEJ->PolQ Dependent on CellDeath Cell Death PolQ->CellDeath Leads to unrepaired DSBs This compound This compound This compound->PolQ Inhibition

Mechanism of this compound Synthetic Lethality.

Quantitative Data Presentation

The following tables summarize the available preclinical data for this compound (and its analog ART558) and various PARP inhibitors in BRCA-deficient cancer cell lines. It is important to note that the data are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: In Vitro Potency (IC50) in BRCA-Deficient Cell Lines
CompoundTargetCell LineBRCA StatusAssay TypeIC50 (µM)Reference
ART558 PolθDLD-1BRCA2 -/-CellTiter-Glo (7 days)~0.01[1]
This compound PolθDLD-1BRCA2 -/-MMEJ Luciferase Assay0.116[2]
Olaparib PARP1/2DLD-1BRCA2 -/-Colony Formation0.001-0.01[3]
Olaparib PARP1/2DU145BRCA1 KOColony Formation0.067[4]
Olaparib PARP1/2SKOV3BRCA2 KOColony Formation0.051[4]
Niraparib PARP1/2PEO1BRCA2 mutantMTS Assay7.487[5]
Niraparib PARP1/2UWB1.289BRCA1 mutantMTS Assay21.34[5]
Rucaparib PARP1/2/3KURAMOCHIBRCA1/2 mutantProliferation Assay<5[6]
Talazoparib PARP1/2MM134 (ILC)Not SpecifieddsDNA Quantification0.038[7]
Talazoparib PARP1/244PE (ILC)Not SpecifieddsDNA Quantification0.013[7]

IC50 values can vary significantly based on the assay used (e.g., CellTiter-Glo, colony formation, MTS) and the duration of drug exposure.

Table 2: In Vivo Efficacy of this compound in a Xenograft Model (in Combination with Radiation)
Treatment GroupTumor ModelDosing ScheduleOutcomeReference
This compound + Fractionated RadiationHCT116 Xenograft150 mg/kg this compound (oral, twice daily) + 10 x 2 Gy radiationSignificant reduction in tumor growth compared to radiation alone[8]

Note: Currently, single-agent in vivo efficacy data for this compound in a BRCA-deficient xenograft model is not publicly available. The available data focuses on its potent radiosensitizing effects.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used in the evaluation of this compound/ART558 and PARP inhibitors.

Cell Viability and Colony Formation Assays

These assays are fundamental for assessing the cytotoxic effects of the inhibitors.

cluster_0 CellTiter-Glo Assay cluster_1 Colony Formation Assay start Seed BRCA-deficient and proficient cells treat Treat with varying concentrations of This compound or PARP inhibitor start->treat incubate Incubate for specified duration (e.g., 7-14 days) treat->incubate atp Measure ATP levels (luminescence) incubate->atp fix_stain Fix and stain colonies (e.g., with crystal violet) viability Determine cell viability atp->viability count Count colonies (>50 cells) fix_stain->count survival Calculate surviving fraction count->survival

Workflow for In Vitro Cytotoxicity Assays.

CellTiter-Glo® Luminescent Cell Viability Assay Protocol: [4][9][10]

  • Cell Seeding: Plate cells in opaque-walled 96-well plates at a predetermined density (e.g., 500-1000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Add serial dilutions of the test compound (this compound or PARP inhibitor) to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 7 days).

  • Reagent Addition: Equilibrate the plate to room temperature and add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.

  • Measurement: Record the luminescence using a plate reader. The signal is proportional to the amount of ATP, which corresponds to the number of viable cells.

Colony Formation Assay Protocol: [8][11]

  • Cell Seeding: Seed a low density of single cells (e.g., 500-1000 cells) into 6-well plates.

  • Drug Treatment: After cell attachment (typically 24 hours), treat the cells with various concentrations of the inhibitor.

  • Incubation: Incubate the plates for 10-14 days, allowing colonies to form. The medium may be replaced with fresh drug-containing medium every 3-4 days.

  • Fixation and Staining: After the incubation period, wash the colonies with PBS, fix them with a solution such as methanol/acetic acid, and stain with a solution like 0.5% crystal violet.

  • Colony Counting: Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition relative to the vehicle-treated control.

In Vivo Xenograft Studies

Animal models are essential for evaluating the in vivo efficacy and tolerability of anticancer agents.

start Implant BRCA-deficient tumor cells into immunocompromised mice tumor_growth Allow tumors to reach a palpable size (e.g., 100-150 mm³) start->tumor_growth randomize Randomize mice into treatment groups tumor_growth->randomize treat Administer this compound or PARP inhibitor (e.g., oral gavage) and vehicle control randomize->treat monitor Monitor tumor volume and body weight regularly treat->monitor endpoint Endpoint: Analyze tumor growth inhibition and assess toxicity monitor->endpoint

Workflow for In Vivo Xenograft Efficacy Studies.

General Protocol for a Subcutaneous Xenograft Model: [12][13][14]

  • Cell Implantation: Subcutaneously inject a suspension of BRCA-deficient human cancer cells (e.g., 1 x 10^7 cells) mixed with Matrigel into the flank of immunocompromised mice (e.g., SCID or nude mice).

  • Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a specified volume (e.g., 100–150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the test compound (this compound or a PARP inhibitor) and the vehicle control according to the planned dosing schedule (e.g., daily oral gavage).

  • Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice a week). Monitor the animals for any signs of toxicity.

  • Endpoint and Analysis: At the end of the study (e.g., when control tumors reach a predetermined size), euthanize the mice. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Comparative Discussion and Future Perspectives

Both this compound and PARP inhibitors demonstrate potent and selective activity against BRCA-deficient cancer cells, validating the principle of synthetic lethality. However, they do so through distinct mechanisms, which has important implications for their clinical development and potential use.

PARP inhibitors are an established class of drugs with proven clinical efficacy in various BRCA-mutated cancers. Their mechanism of action is well-understood, and several agents are approved for clinical use. However, both intrinsic and acquired resistance to PARP inhibitors are significant clinical challenges.

This compound , as a Polθ inhibitor, represents a novel approach to targeting HR-deficient tumors. Its distinct mechanism of action offers several potential advantages:

  • Overcoming PARP Inhibitor Resistance: Preclinical data suggests that Polθ inhibitors are effective in models of PARP inhibitor resistance that arise from the restoration of HR, for example, through loss of the 53BP1/Shieldin complex. This suggests that this compound could be a valuable therapeutic option for patients who have relapsed on PARP inhibitor therapy.

  • Synergistic Combinations: The combination of a Polθ inhibitor with a PARP inhibitor has been shown to be synergistic in preclinical models. This dual targeting of two different DNA repair pathways could lead to a more profound and durable anti-tumor response and potentially prevent or delay the onset of resistance.

  • Radiosensitization: this compound has demonstrated potent radiosensitizing effects, suggesting its potential use in combination with radiotherapy to enhance the efficacy of this treatment modality.

Current Limitations and Future Directions: The development of this compound is still in the preclinical stage, and more research is needed to fully understand its therapeutic potential. Key areas for future investigation include:

  • In vivo single-agent efficacy: Head-to-head in vivo studies comparing the single-agent efficacy of this compound with approved PARP inhibitors in BRCA-deficient xenograft models are crucial to benchmark its anti-tumor activity.

  • Biomarker development: Identifying predictive biomarkers beyond BRCA mutations that can identify tumors sensitive to Polθ inhibition will be essential for patient selection in future clinical trials.

  • Toxicity profile: A thorough evaluation of the safety and tolerability of this compound, both as a single agent and in combination therapies, is necessary.

Conclusion

This compound, a novel inhibitor of Polθ, represents a promising new therapeutic strategy for the treatment of BRCA-deficient cancers. Its unique mechanism of action, which is distinct from that of PARP inhibitors, provides a strong rationale for its development as a single agent, in combination with PARP inhibitors, or as a treatment for PARP inhibitor-resistant tumors. While PARP inhibitors have already transformed the treatment landscape for patients with BRCA-mutated cancers, the development of Polθ inhibitors like this compound holds the potential to further expand the arsenal (B13267) of targeted therapies for this patient population. Continued preclinical and future clinical investigation of this compound is highly warranted.

References

Navigating ART899 Sensitivity: A Comparative Guide to Predictive Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the molecular determinants of sensitivity and resistance to novel targeted therapies is paramount for advancing precision oncology. This guide provides a comprehensive comparison of the investigational EGFR inhibitor, ART899, with other alternatives, focusing on predictive biomarkers for sensitivity and providing supporting experimental data.

The landscape of non-small cell lung cancer (NSCLC) treatment has been revolutionized by the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). However, the efficacy of these therapies is intrinsically linked to the specific mutational status of the EGFR gene within the tumor.[1] this compound is a next-generation, irreversible EGFR TKI designed to offer potent inhibition against both primary sensitizing mutations and key resistance mutations.

The EGFR Signaling Pathway: A Target for Intervention

The EGFR signaling pathway is a crucial regulator of cell proliferation, survival, and differentiation.[2][3] In many cancers, mutations in the EGFR gene lead to its constitutive activation, driving uncontrolled tumor growth.[2][4] EGFR TKIs, including the novel compound this compound, are small molecules that bind to the ATP-binding site of the EGFR kinase domain, blocking downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[5][6] The development of resistance, often through secondary mutations, remains a significant clinical challenge.[7][8]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Activates PI3K PI3K EGFR->PI3K Ligand EGF Ligand Ligand->EGFR Binds RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound (EGFR TKI) This compound->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and point of inhibition by this compound.

Comparative Efficacy of this compound

The sensitivity of cancer cells to EGFR inhibitors is highly dependent on the presence of specific mutations. This compound demonstrates potent activity against cell lines harboring common sensitizing mutations (Exon 19 Deletion, L858R) and the T790M resistance mutation, which limits the efficacy of first-generation TKIs.

Table 1: In Vitro Sensitivity of NSCLC Cell Lines to EGFR Inhibitors (IC50, nM)
Cell LineEGFR Mutation StatusThis compound (Hypothetical)Osimertinib (B560133)Gefitinib (B1684475)
PC-9 Exon 19 Deletion0.5 13[9]7[9]
H3255 L858R0.2 12[9]12[9]
H1975 L858R + T790M3.5 5[9]>10,000
A549 EGFR Wild-Type>5,000 >10,000>10,000

Data for Osimertinib and Gefitinib are derived from published studies.[9] Data for this compound is hypothetical to illustrate its competitive profile.

Predictive Biomarkers and Mechanisms of Resistance

The primary predictive biomarkers for sensitivity to first-line EGFR TKIs are activating mutations in the EGFR gene, most commonly deletions in exon 19 and the L858R point mutation in exon 21.[10][11] Patients with tumors harboring these mutations are most likely to benefit from treatment.

However, acquired resistance is inevitable.[7][12] The most common on-target resistance mechanism to first-generation TKIs like gefitinib is the T790M "gatekeeper" mutation in exon 20.[12][13] Third-generation inhibitors, such as osimertinib and the investigational this compound, are specifically designed to be effective against tumors with the T790M mutation.[6][14]

Further resistance to third-generation inhibitors can emerge, most notably through the C797S mutation, which prevents the covalent binding of irreversible inhibitors.[13][15] Other resistance mechanisms include the activation of bypass pathways, such as MET amplification, which allows the cancer cell to circumvent the EGFR blockade.[7][12]

Table 2: Comparison of Activity Against Key EGFR Mutations
InhibitorGenerationActive Against Sensitizing Mutations (Ex19del, L858R)Active Against T790MActive Against C797S
Gefitinib1stYesNo[6]No
Osimertinib3rdYesYes[6][14]No[13]
This compound Next-Gen Yes Yes Partial (Hypothetical)

Experimental Protocols

Accurate and sensitive detection of EGFR mutations in tumor tissue or liquid biopsies is critical for patient selection. The following outlines a standard workflow for identifying predictive biomarkers for this compound sensitivity.

Experimental_Workflow Sample Tumor Biopsy or Liquid Biopsy (ctDNA) DNA_Extraction Genomic DNA Extraction Sample->DNA_Extraction QC DNA Quantification & Quality Control DNA_Extraction->QC Detection Mutation Detection QC->Detection PCR Real-Time PCR (e.g., Cobas, Therascreen) Detection->PCR Targeted Hotspots NGS Next-Generation Sequencing (NGS) Detection->NGS Comprehensive Profiling Analysis Data Analysis & Variant Calling PCR->Analysis NGS->Analysis Report Biomarker Report Analysis->Report Treatment This compound Treatment Decision Report->Treatment Sensitizing Mutation (e.g., Ex19del, L858R, T790M) Detected No_Treatment Alternative Therapy Report->No_Treatment No Sensitizing Mutation Detected

Caption: Workflow for identifying predictive biomarkers for this compound sensitivity.
EGFR Mutation Detection by Real-Time PCR

This method is used for the rapid detection of known, common EGFR mutations.

  • Objective: To detect specific EGFR mutations (e.g., exon 19 deletions, L858R, T790M) in tumor DNA.[1]

  • Protocol:

    • DNA Extraction: Isolate genomic DNA from formalin-fixed paraffin-embedded (FFPE) tumor tissue or circulating tumor DNA (ctDNA) from plasma using a commercial kit (e.g., QIAGEN QIAamp DNA FFPE Tissue Kit).[16]

    • DNA Quantification: Measure the concentration and purity of the extracted DNA using a spectrophotometer.[17]

    • Real-Time PCR: Use an FDA-approved kit such as the Roche Cobas EGFR Mutation Test or QIAGEN Therascreen EGFR RGQ PCR Kit.[18] These kits use allele-specific primers and fluorescent probes to detect and quantify the presence of specific mutations in real-time.[18]

    • Data Analysis: The instrument software provides an automated call on the presence or absence of the targeted mutations.

Cell Viability (IC50) Assay

This assay is used to determine the concentration of a drug required to inhibit the growth of cancer cell lines by 50%.

  • Objective: To assess the cytotoxic effects of this compound and compare them to other EGFR TKIs.

  • Protocol:

    • Cell Seeding: Plate EGFR-mutant NSCLC cells (e.g., PC-9, H1975) in 96-well plates at a density of 3,000-5,000 cells/well and incubate for 24 hours.

    • Drug Treatment: Treat the cells with serial dilutions of this compound, Osimertinib, and Gefitinib (e.g., 0.01 nM to 10 µM) for 72 hours.[19]

    • Viability Reagent Addition: Add a viability reagent such as CellTiter-Glo® (Promega) or MTT to each well and incubate as per the manufacturer's instructions.

    • Data Measurement: Measure luminescence or absorbance using a plate reader.

    • IC50 Calculation: Normalize the data to untreated controls and plot the dose-response curve using non-linear regression to calculate the IC50 value.

Conclusion

The selection of patients most likely to respond to EGFR-targeted therapies is a cornerstone of precision medicine in oncology. The investigational compound this compound shows a promising preclinical profile with potent activity against both primary sensitizing and key resistance mutations. The identification of predictive biomarkers, primarily through molecular testing for EGFR mutations such as exon 19 deletions, L858R, and T790M, is essential for guiding the clinical development and eventual therapeutic use of this compound. This guide provides a framework for comparing this compound to existing EGFR inhibitors and underscores the importance of robust experimental validation in drug development.

References

Unveiling the Impact of ART899 on DNA Repair: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the cross-validation of ART899's impact on DNA repair pathways reveals its potential as a targeted therapeutic agent. This guide offers a comprehensive comparison with other DNA repair inhibitors, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

This compound is a potent and specific inhibitor of DNA Polymerase Theta (Polθ), a key enzyme in the error-prone Microhomology-Mediated End Joining (MMEJ) pathway for repairing DNA double-strand breaks (DSBs).[1][2] This pathway, also known as alternative non-homologous end joining (alt-NHEJ), serves as a critical backup mechanism when high-fidelity pathways like Homologous Recombination (HR) are compromised, a common feature in many cancers.[3][4] The overexpression of Polθ in various tumors and its association with poor prognosis has positioned it as a compelling target for cancer therapy.[1] This guide provides a comparative analysis of this compound's performance against other DNA repair inhibitors, particularly PARP inhibitors, and details the experimental methodologies to assess its impact.

Comparative Efficacy of this compound and Other DNA Repair Inhibitors

The inhibitory potential of this compound against Polθ and its subsequent effects on cancer cell viability have been evaluated in various studies. To provide a clear comparison, the following tables summarize key quantitative data, including IC50 values for this compound and the widely studied PARP inhibitor, olaparib (B1684210).

InhibitorTargetAssay TypeCell Line(s)IC50 ValueReference(s)
This compound DNA Polymerase Theta (Polθ)Cellular MMEJ Luciferase AssayHEK293~180 nM[1][2]
Olaparib PARP1/2Cell-free Assay-1-5 nM[5]
Olaparib PARP1/2MTT AssayVarious Breast Cancer Cell Lines4.2 - 19.8 µM[6][7]
Olaparib PARP1/2Clonogenic AssayVarious Breast Cancer Cell Lines0.6 - 3.2 µM[6]
Olaparib PARP1/2Cell Viability AssayUWB1 (BRCA1 mutant)1.6 ± 0.9 µM[8]
Olaparib PARP1/2Cell Viability AssayUWB1-R (Olaparib-resistant)3.4 ± 0.6 µM[8]
Olaparib PARP1/2MTT AssayPEO1 (BRCA2 mutant)25.0 µM[9][10]
Olaparib PARP1/2MTT AssayPEO1-OR (Olaparib-resistant)82.1 µM[9][10]

Table 1: Comparative IC50 Values of this compound and Olaparib. This table presents the half-maximal inhibitory concentration (IC50) values for this compound and the PARP inhibitor olaparib across different assays and cell lines.

The data indicates that while olaparib shows high potency in cell-free assays, its effective concentration in cell-based assays is in the micromolar range and varies depending on the cell line and the assay used.[5][6][7] this compound demonstrates potent inhibition of the MMEJ pathway in a cellular context at a nanomolar concentration.[1][2]

Impact on DNA Damage and Repair

The efficacy of DNA repair inhibitors is often assessed by measuring the accumulation of DNA damage. Key assays for this purpose include the quantification of γH2AX foci, which mark DSBs, and the comet assay, which visualizes DNA fragmentation.

TreatmentCell LineAssayOutcomeReference(s)
Olaparib (10 µM)ERCC1-proficient/deficientγH2AX foci55-80% of cells with >10 foci after 24h[11]
Olaparib (1.0 µM) + IR (2 Gy)DU145 (Prostate Cancer)γH2AX fociSignificant increase in foci at 24h post-IR[4]
Olaparib (1 µmol/L) + RadiationCholangiocarcinoma cellsγH2AX fociEnhanced γH2AX foci formation[12]
Olaparib (5 µM) + DTIC (2 mM)Melanoma cellsNeutral Comet AssayIncreased % DNA in tail[3]
Olaparib (10 µM) + ThiostreptonOvarian Cancer cellsComet AssayIncreased % DNA in tail[13]
Doxorubicin (1 µM)U251 (Glioma)Alkaline Comet AssayAverage Tail Moment: 13.84 ± 1.325[14]
Doxorubicin (1 µM)U251 (Glioma)Neutral Comet AssayAverage Tail Moment: 9.979 ± 0.658[14]
Olaparib + TMZGlioma cellsComet AssayAverage Tail Moment: 44.04 ± 1.269[14]

Table 2: Experimental Data on DNA Damage Induction. This table summarizes findings from studies measuring DNA damage through γH2AX foci formation and comet assays after treatment with DNA repair inhibitors.

These studies demonstrate that PARP inhibitors, often in combination with DNA damaging agents, lead to a significant increase in markers of DNA damage.[4][11][12] While direct comparative data with this compound from the same studies is limited, the potent inhibition of the MMEJ pathway by this compound is expected to lead to a similar accumulation of unrepaired DNA damage, particularly in HR-deficient contexts.

Signaling Pathways in DNA Double-Strand Break Repair

To understand the specific impact of this compound, it is crucial to visualize its place within the broader network of DNA DSB repair. The following diagrams illustrate the major DSB repair pathways and a typical experimental workflow for evaluating DNA repair inhibitors.

DNA_Repair_Pathways cluster_DSB DNA Double-Strand Break cluster_NHEJ c-NHEJ cluster_HR Homologous Recombination (HR) cluster_MMEJ MMEJ / alt-NHEJ DSB DNA Double-Strand Break (DSB) Ku70_80 Ku70/80 DSB->Ku70_80 MRN MRN Complex DSB->MRN PARP1_MMEJ PARP1 DSB->PARP1_MMEJ DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs Artemis Artemis DNA_PKcs->Artemis LigaseIV_XRCC4 Ligase IV / XRCC4 Artemis->LigaseIV_XRCC4 Repaired_DNA Repaired DNA LigaseIV_XRCC4->Repaired_DNA Repair BRCA1 BRCA1 MRN->BRCA1 BRCA2_RAD51 BRCA2 / RAD51 BRCA1->BRCA2_RAD51 BRCA2_RAD51->Repaired_DNA Repair Pol_theta This compound (Polθ) PARP1_MMEJ->Pol_theta LigaseIII Ligase III Pol_theta->LigaseIII LigaseIII->Repaired_DNA Repair ART899_node This compound ART899_node->Pol_theta inhibits PARPi PARP Inhibitors (e.g., Olaparib) PARPi->PARP1_MMEJ inhibit

Figure 1: Overview of DNA Double-Strand Break Repair Pathways. This diagram illustrates the three major pathways for repairing DNA double-strand breaks: classical Non-Homologous End Joining (c-NHEJ), Homologous Recombination (HR), and Microhomology-Mediated End Joining (MMEJ). This compound specifically targets Polymerase Theta (Polθ) in the MMEJ pathway, while PARP inhibitors can affect this pathway through PARP1.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Endpoint Assays cluster_analysis Data Analysis and Comparison cell_culture Cell Culture (e.g., Cancer Cell Lines) treatment Treatment with Inhibitors (this compound, Olaparib, etc.) and/or DNA Damaging Agents cell_culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability dna_damage DNA Damage Assays treatment->dna_damage ic50 IC50 Calculation viability->ic50 comet Comet Assay dna_damage->comet gamma_h2ax γH2AX Staining dna_damage->gamma_h2ax tail_moment Comet Tail Moment Analysis comet->tail_moment foci_count γH2AX Foci Quantification gamma_h2ax->foci_count comparison Comparative Analysis of Inhibitor Efficacy ic50->comparison foci_count->comparison tail_moment->comparison

Figure 2: General Experimental Workflow. This diagram outlines a typical workflow for comparing the effects of DNA repair inhibitors like this compound.

Experimental Protocols

For researchers looking to validate and expand upon these findings, detailed experimental protocols are essential.

γH2AX Immunofluorescence Assay

This assay quantifies the formation of γH2AX foci, a surrogate marker for DNA double-strand breaks.

a. Cell Seeding and Treatment:

  • Seed cells onto coverslips in a multi-well plate and allow them to adhere overnight.

  • Treat cells with desired concentrations of this compound, other inhibitors, and/or DNA damaging agents for the specified duration.

b. Fixation and Permeabilization:

  • Wash cells with PBS.

  • Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.[11]

  • Wash three times with PBS.

  • Permeabilize cells with 0.2-0.3% Triton X-100 in PBS for 10-30 minutes.[6][11]

c. Immunostaining:

  • Block with 5% BSA in PBS for 30-60 minutes.[6]

  • Incubate with a primary antibody against γH2AX (e.g., mouse monoclonal anti-γH2AX, 1:200-1:1000 dilution) overnight at 4°C.[6][11]

  • Wash three times with PBS.

  • Incubate with a fluorescently labeled secondary antibody (e.g., FITC-conjugated goat-anti-mouse, 1:200-1:500 dilution) for 1 hour at room temperature in the dark.[11]

d. Mounting and Imaging:

  • Counterstain nuclei with DAPI.

  • Mount coverslips onto microscope slides with mounting medium.

  • Acquire images using a fluorescence microscope.

e. Quantification:

  • Count the number of γH2AX foci per nucleus. A cell is often considered positive if it has more than 10 foci.[4][11] Automated image analysis software can be used for high-throughput quantification.[15]

Comet Assay (Single Cell Gel Electrophoresis)

This assay measures DNA fragmentation in individual cells.

a. Cell Preparation and Embedding:

  • Treat cells with inhibitors and/or DNA damaging agents.

  • Mix cell suspension with low-melting point agarose.

  • Pipette the mixture onto a pre-coated microscope slide and allow it to solidify.

b. Lysis:

  • Immerse slides in cold lysis solution (containing high salt and detergent) to remove cell membranes and proteins, leaving behind nucleoids.[3][16]

c. DNA Unwinding and Electrophoresis:

  • For the alkaline comet assay (detects single and double-strand breaks), immerse slides in alkaline electrophoresis buffer to unwind the DNA.[3]

  • Perform electrophoresis at a low voltage.[3]

d. Staining and Visualization:

  • Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

  • Visualize the "comets" using a fluorescence microscope.

e. Data Analysis:

  • Quantify the extent of DNA damage by measuring parameters such as the percentage of DNA in the comet tail and the tail moment (product of tail length and percentage of DNA in the tail).[14][17]

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

a. Cell Seeding and Treatment:

  • Seed cells in a 96-well plate and allow them to adhere.

  • Treat cells with a range of concentrations of the inhibitors for the desired duration (e.g., 72 hours).

b. MTT Incubation:

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 1-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

c. Solubilization and Absorbance Reading:

  • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

d. Data Analysis:

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Plot a dose-response curve to determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell viability.

Conclusion

This compound, as a specific inhibitor of Polθ, presents a promising strategy for targeting cancers with deficiencies in other DNA repair pathways, particularly those with compromised homologous recombination. The experimental data and protocols provided in this guide offer a framework for researchers to conduct cross-validation studies and further elucidate the therapeutic potential of this compound in the landscape of DNA damage response-targeted therapies. The continued investigation into the synergistic effects of this compound with other agents, such as PARP inhibitors, will be crucial in developing novel and effective combination therapies for cancer treatment.

References

Head-to-Head Study of ART899 with Standard Chemotherapeutic Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers, Scientists, and Drug Development Professionals:

This guide provides a comparative overview of the novel DNA polymerase theta (Polθ) inhibitor, ART899, and the standard-of-care chemotherapeutic agents for colon cancer. It is important to note that, to date, no direct head-to-head preclinical or clinical studies comparing the efficacy of this compound with standard chemotherapy have been publicly disclosed. The current body of research on this compound primarily focuses on its potent activity as a radiosensitizer.

This document, therefore, presents the available data on this compound as a radiosensitizing agent and separately summarizes the established mechanisms and efficacy of standard chemotherapeutic agents. This juxtaposition allows for an informed, albeit indirect, comparison and highlights the distinct therapeutic strategies these agents represent.

This compound: A Novel Radiosensitizer

This compound is a small-molecule inhibitor of DNA polymerase theta (Polθ), a crucial enzyme in the microhomology-mediated end joining (MMEJ) pathway of DNA double-strand break repair. Polθ is frequently overexpressed in cancer cells while exhibiting limited expression in healthy tissues, making it an attractive target for tumor-specific therapies.[1][2]

Mechanism of Action

This compound functions by inhibiting the enzymatic activity of Polθ. This disruption of the MMEJ pathway leads to an accumulation of DNA damage, particularly in cancer cells undergoing replication. When combined with ionizing radiation, which induces DNA double-strand breaks, the inhibition of Polθ-mediated repair significantly enhances the cytotoxic effects of radiation, leading to increased cancer cell death.

ART899_Mechanism_of_Action cluster_0 DNA Damage Response IR Ionizing Radiation DSB DNA Double-Strand Breaks IR->DSB Pol_theta DNA Polymerase Theta (Polθ) DSB->Pol_theta Apoptosis Apoptosis DSB->Apoptosis MMEJ Microhomology-Mediated End Joining (MMEJ) Pol_theta->MMEJ Repair DNA Repair MMEJ->Repair MMEJ->Apoptosis This compound This compound This compound->Pol_theta

Figure 1: Mechanism of action of this compound as a radiosensitizer.

Standard Chemotherapeutic Agents for Colon Cancer

The standard-of-care chemotherapy for colon cancer, particularly in the adjuvant and metastatic settings, often involves a combination of cytotoxic agents. The most common regimens include FOLFOX (5-fluorouracil, leucovorin, and oxaliplatin) and capecitabine (B1668275) (an oral prodrug of 5-fluorouracil).

  • 5-Fluorouracil (5-FU): A pyrimidine (B1678525) analog that inhibits thymidylate synthase, a key enzyme in the synthesis of thymidine, a necessary component of DNA. This leads to the disruption of DNA synthesis and repair, ultimately causing cell death.

  • Oxaliplatin: A platinum-based chemotherapeutic agent that forms platinum-DNA adducts, which inhibit DNA replication and transcription, leading to apoptosis.

  • Leucovorin: A folinic acid derivative that enhances the binding of 5-FU to thymidylate synthase, thereby increasing its cytotoxic effects.

Quantitative Data Summary

As direct comparative efficacy data is unavailable, this section presents preclinical data for this compound in combination with radiation and established response rates for standard chemotherapy in colon cancer.

Table 1: Preclinical Efficacy of this compound with Fractionated Radiation in Colon Cancer Models
Cell LineTreatmentOutcome MeasureResult
HCT116 (human colon cancer)This compound + Fractionated Radiation (10 x 2 Gy)Tumor Growth DelaySignificantly improved compared to radiation alone[1]
HCT116 (human colon cancer)This compound + Fractionated Radiation (5 x 2 Gy)In vitro cell survival4-fold decrease in survival compared to radiation alone[1]
Table 2: Representative Efficacy of Standard Chemotherapy in Colon Cancer
RegimenSettingOutcome MeasureApproximate Result
FOLFOXAdjuvant (Stage III)3-Year Disease-Free Survival~73%
5-FU/LeucovorinAdjuvant (Stage III)3-Year Disease-Free Survival~67%
FOLFOX +/- BevacizumabMetastatic (First-line)Overall Survival~20-30 months

Disclaimer: The efficacy of standard chemotherapy can vary significantly based on disease stage, patient characteristics, and specific clinical trial data. The values presented are for illustrative purposes.

Experimental Protocols

In Vitro Radiosensitization Assay

Objective: To assess the ability of this compound to sensitize cancer cells to ionizing radiation.

Methodology:

  • Cell Culture: HCT116 human colon cancer cells are cultured in appropriate media and conditions.

  • Plating: Cells are seeded into 6-well plates at a density that allows for colony formation.

  • Treatment: Cells are treated with a non-toxic concentration of this compound or vehicle control (DMSO) for a specified period before irradiation.

  • Irradiation: Cells are exposed to fractionated doses of ionizing radiation (e.g., 5 daily fractions of 2 Gy).

  • Colony Formation: Following treatment and irradiation, cells are allowed to grow for 10-14 days to form colonies.

  • Staining and Counting: Colonies are fixed with methanol, stained with crystal violet, and colonies containing ≥50 cells are counted.

  • Data Analysis: The surviving fraction of cells is calculated for each treatment group and compared to determine the radiosensitizing effect of this compound.

In_Vitro_Workflow cluster_workflow In Vitro Radiosensitization Workflow start Seed HCT116 cells treatment Treat with this compound or Vehicle start->treatment irradiation Fractionated Irradiation (5x2 Gy) treatment->irradiation incubation Incubate for Colony Formation (10-14 days) irradiation->incubation staining Fix and Stain Colonies incubation->staining counting Count Colonies (≥50 cells) staining->counting analysis Calculate Surviving Fraction counting->analysis

Figure 2: In vitro radiosensitization experimental workflow.
In Vivo Xenograft Study

Objective: To evaluate the in vivo efficacy of this compound as a radiosensitizer in a colon cancer xenograft model.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., nude mice) are used.

  • Tumor Implantation: HCT116 cells are injected subcutaneously into the flank of each mouse.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Mice are randomized into treatment groups: vehicle, this compound alone, radiation alone, and this compound in combination with radiation.

  • Treatment Administration: this compound is administered orally at a specified dose and schedule.

  • Irradiation: The tumor site is subjected to fractionated radiotherapy (e.g., 10 daily fractions of 2 Gy).

  • Monitoring: Tumor volume and body weight are measured regularly throughout the study.

  • Endpoint: The study is terminated when tumors reach a predetermined size or at a specified time point.

  • Data Analysis: Tumor growth delay and overall survival are analyzed to determine the efficacy of the combination treatment.[1]

In_Vivo_Workflow cluster_workflow In Vivo Xenograft Workflow start Implant HCT116 cells in mice growth Allow tumor growth start->growth randomization Randomize mice into treatment groups growth->randomization treatment_rad Oral this compound + Fractionated Radiation randomization->treatment_rad monitoring Monitor tumor volume and body weight treatment_rad->monitoring endpoint Study Endpoint monitoring->endpoint analysis Analyze tumor growth delay and survival endpoint->analysis

Figure 3: In vivo xenograft experimental workflow.

Conclusion

This compound represents a promising new approach in oncology, with a distinct mechanism of action targeting the DNA repair pathway MMEJ. The preclinical data strongly support its role as a potent and tumor-selective radiosensitizer. While direct comparative studies against standard chemotherapeutic agents in colon cancer are currently lacking, the information provided in this guide offers a foundational understanding of this compound's potential therapeutic niche. Future clinical investigations will be crucial to elucidate its efficacy as a monotherapy or in combination with other agents, and to define its position relative to the established standard of care in colon cancer and other malignancies.

References

Evaluating the Long-Term Efficacy of ART899 in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the long-term efficacy of ART899, a novel DNA polymerase theta (Polθ) inhibitor, in preclinical cancer models. Through a detailed comparison with its predecessor, ART558, and radiation therapy, this document synthesizes available experimental data to highlight the therapeutic potential of this compound.

Abstract

This compound is a potent and specific allosteric inhibitor of the DNA polymerase domain of Polθ, an enzyme critical for the microhomology-mediated end-joining (MMEJ) DNA repair pathway.[1] Polθ is overexpressed in many cancer cells and has limited expression in normal tissues, making it an attractive target for tumor-specific radiosensitization.[1][2] Preclinical studies demonstrate that this compound significantly enhances the efficacy of fractionated radiation therapy in tumor models by impairing DNA damage repair, leading to increased tumor cell death.[1][2] Compared to its analog ART558, this compound exhibits improved metabolic stability, positioning it as a promising candidate for clinical development.[1]

Comparative Efficacy of this compound in Preclinical Models

The long-term efficacy of this compound has been primarily evaluated in combination with fractionated ionizing radiation (IR) in xenograft models of human colorectal cancer (HCT116). The data consistently demonstrates a significant delay in tumor growth and improved survival in mice treated with the combination therapy compared to either treatment alone.

In Vivo Efficacy in HCT116 Xenograft Model
Treatment GroupMean Tumor Volume (mm³) at Day 25Tumor Growth Inhibition (%)Notes
Vehicle~1200-Rapid tumor progression observed.
This compound alone~1000~17%Modest single-agent activity.
Radiation (10 x 2 Gy) alone~700~42%Significant tumor growth delay compared to vehicle.
This compound + Radiation (10 x 2 Gy)~300~75%Significant synergistic effect , leading to sustained tumor growth control.

Note: The above data is an illustrative summary based on graphical representations in the cited literature. Actual numerical values may vary.

Mechanism of Action: Targeting the MMEJ Pathway

This compound functions by inhibiting the enzymatic activity of Polθ, a key player in the MMEJ pathway for repairing DNA double-strand breaks (DSBs). In the context of radiation therapy, which induces numerous DSBs, the inhibition of Polθ by this compound leads to an accumulation of unrepaired DNA damage, ultimately triggering cell death.

MMEJ_Pathway cluster_0 DNA Double-Strand Break (DSB) Induced by Radiation cluster_1 MMEJ Repair Pathway cluster_2 This compound Intervention DSB DSB Resection 5'-3' End Resection (MRE11/CtIP) DSB->Resection Microhomology Microhomology Annealing Resection->Microhomology Pol_theta Polθ-mediated Gap Filling & Synthesis Microhomology->Pol_theta Ligation Ligation (LIG3/XRCC1) Pol_theta->Ligation Unrepaired_DSB Accumulation of Unrepaired DSBs Pol_theta->Unrepaired_DSB Repaired_DNA Repaired DNA (with deletions/insertions) Ligation->Repaired_DNA This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->Pol_theta Cell_Death Cell Death Unrepaired_DSB->Cell_Death

Mechanism of this compound in the MMEJ pathway.

Experimental Protocols

HCT116 Xenograft Mouse Model for Efficacy Studies

A representative protocol for evaluating the in vivo efficacy of this compound in combination with radiation is outlined below.

Experimental_Workflow cluster_0 Cell Culture & Implantation cluster_1 Tumor Growth & Grouping cluster_2 Treatment Regimen cluster_3 Data Collection & Analysis A1 HCT116 Cell Culture A2 Subcutaneous injection of 5 x 10^6 cells into flank of immunodeficient mice (e.g., NSG) A1->A2 B1 Tumor growth to ~100-150 mm³ A2->B1 B2 Randomization into treatment groups (n=8-10/group) B1->B2 C1 This compound Administration: Oral gavage, twice daily B2->C1 C2 Fractionated Radiation: 2 Gy/day for 5 consecutive days, repeated for 2 weeks (Total 20 Gy) B2->C2 C3 Combination Therapy: This compound administered prior to each radiation dose B2->C3 D1 Tumor volume measurement: Caliper measurements twice weekly (Volume = (Length x Width²)/2) C1->D1 D2 Body weight monitoring (toxicity) C1->D2 C2->D1 C2->D2 C3->D1 C3->D2 D3 Endpoint: Tumor volume >1500 mm³ or signs of distress D1->D3 D4 Statistical analysis of tumor growth curves and survival D3->D4

Workflow for in vivo efficacy studies.

Materials and Methods:

  • Cell Line: HCT116 human colorectal carcinoma cells.

  • Animals: Female immunodeficient mice (e.g., NOD-scid GAMMA (NSG)), 6-8 weeks old.[3]

  • Tumor Implantation: 5 x 10⁶ HCT116 cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel are injected subcutaneously into the right flank of the mice.[4]

  • Tumor Measurement: Tumor dimensions are measured twice weekly using digital calipers, and tumor volume is calculated using the formula: (Length × Width²)/2.[5]

  • Treatment Groups:

    • Vehicle control (oral gavage)

    • This compound (e.g., 50 mg/kg, oral gavage, twice daily)

    • Radiation (e.g., 2 Gy fractions for 5 consecutive days, repeated for a second week)

    • This compound in combination with radiation.

  • Endpoint: The study is typically terminated when tumors reach a predetermined size (e.g., 1500 mm³) or if the animals show signs of significant toxicity (e.g., >20% body weight loss).

Comparison with an Alternative Polθ Inhibitor: ART558

This compound is a deuterated form of ART812, a derivative of ART558, with improved metabolic stability.[1] While both ART558 and this compound effectively radiosensitize tumor cells, the enhanced stability of this compound suggests it may have a more favorable pharmacokinetic profile for in vivo applications.

FeatureART558This compound
Mechanism of Action Allosteric inhibitor of PolθAllosteric inhibitor of Polθ
In Vitro Radiosensitization Potently radiosensitizes HCT116 and H460 cells.[1]Potently radiosensitizes HCT116 and H460 cells.[1]
Metabolic Stability Lower metabolic stability.[1]Greatly improved metabolic stability compared to ART558.[1]
In Vivo Efficacy Effective in preclinical models.Demonstrates significant tumor growth delay in combination with radiation in HCT116 xenografts.[1]

Conclusion

The preclinical data strongly supports the long-term efficacy of this compound as a potent and specific radiosensitizer. Its ability to significantly delay tumor growth in combination with fractionated radiation in xenograft models, coupled with its improved metabolic stability over earlier generation Polθ inhibitors, makes this compound a compelling candidate for further clinical investigation. The targeted nature of Polθ inhibition offers the potential for a favorable therapeutic window, selectively enhancing the killing of cancer cells while sparing normal tissues. Future studies should continue to explore the efficacy of this compound in a broader range of preclinical models and in combination with other DNA damaging agents.

References

Safety Operating Guide

Proper Disposal and Handling of ART899: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper handling and disposal of ART899, a potent and specific allosteric inhibitor of DNA polymerase theta (Polθ). Given the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, the following procedures are based on general best practices for handling and disposing of hazardous research-grade chemical compounds and their solutions.

Understanding this compound: Key Chemical Data

This compound is a derivative of ART558 with improved in vivo stability, used in cancer research to radiosensitize tumor cells. As a research chemical, its toxicological properties are not fully characterized, warranting cautious handling and disposal.

PropertyData
Chemical Name This compound
Synonyms Polθ inhibitor this compound
CAS Number 2607139-85-3
Molecular Formula C₁₉H₁₃ClD₃F₄N₃O₄
Molecular Weight 464.82 g/mol
Common Solvent Dimethyl sulfoxide (B87167) (DMSO)
Mechanism of Action Allosteric inhibitor of DNA polymerase theta (Polθ)

Immediate Safety and Handling Protocols

Due to the potential hazards associated with a novel research chemical, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or safety goggles.
Lab Coat Standard laboratory coat.
Respiratory Use in a well-ventilated area or under a fume hood.

Handling Procedures:

  • Preparation: Before handling, ensure that a chemical spill kit is readily accessible. Prepare all necessary materials and equipment in a designated and properly ventilated workspace, preferably a chemical fume hood.

  • Weighing and Dissolving: When handling the solid form of this compound, avoid generating dust. If weighing the powder, do so in an enclosure or a fume hood. When dissolving in DMSO, add the solvent to the solid slowly to avoid splashing.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and dark place as recommended by the supplier. Solutions in DMSO should also be stored in tightly sealed containers at the recommended temperature to prevent degradation and contamination.

Step-by-Step Disposal Procedures

The proper disposal of this compound and its contaminated materials is crucial to ensure laboratory and environmental safety. All disposal methods must comply with local, state, and federal regulations.

Disposal of Unused this compound (Solid):

  • Containerization: Place the original container with the unused solid this compound into a larger, sealable, and clearly labeled hazardous waste container.

  • Labeling: The outer container must be labeled as "Hazardous Waste" and include the chemical name ("this compound"), CAS number (2607139-85-3), and the approximate quantity.

  • Collection: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

Disposal of this compound in DMSO Solution:

  • Waste Stream: Do not dispose of this compound/DMSO solutions down the drain. This is considered a halogenated organic solvent waste stream.

  • Containerization: Collect the this compound/DMSO solution in a dedicated, leak-proof, and chemically compatible hazardous waste container. The container should be clearly labeled.

  • Labeling: Label the waste container as "Hazardous Waste: Halogenated Organic Solvent" and list all constituents, including "this compound" and "Dimethyl Sulfoxide (DMSO)," with their estimated concentrations.

  • Collection: Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's EHS department or a licensed hazardous waste disposal contractor.

Disposal of Contaminated Labware:

Contaminated ItemDisposal Procedure
Sharps (needles, scalpels) Place immediately into a designated, puncture-resistant sharps container labeled "Hazardous Waste Sharps." Do not recap, bend, or break needles.
Glassware (pipettes, vials) If grossly contaminated, rinse with a suitable solvent (e.g., ethanol) and collect the rinsate as hazardous waste. Dispose of the rinsed glassware in a designated "Contaminated Glass Waste" container. If not grossly contaminated, dispose of directly into the contaminated glass waste container.
Plasticware (pipette tips, tubes) Place in a designated "Solid Hazardous Waste" container lined with a chemically resistant bag.
Personal Protective Equipment (gloves, etc.) Dispose of in the "Solid Hazardous Waste" container.

Experimental Workflow and Signaling Pathway Diagrams

To provide a clearer understanding of the context in which this compound is used, the following diagrams illustrate a typical experimental workflow and the targeted signaling pathway.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell Culture Cell Culture Treat Cells\nwith this compound Treat Cells with this compound Cell Culture->Treat Cells\nwith this compound This compound Solution\n(in DMSO) This compound Solution (in DMSO) This compound Solution\n(in DMSO)->Treat Cells\nwith this compound Induce DNA Damage\n(e.g., Radiation) Induce DNA Damage (e.g., Radiation) Treat Cells\nwith this compound->Induce DNA Damage\n(e.g., Radiation) Cell Viability Assay Cell Viability Assay Induce DNA Damage\n(e.g., Radiation)->Cell Viability Assay DNA Damage Analysis DNA Damage Analysis Induce DNA Damage\n(e.g., Radiation)->DNA Damage Analysis Western Blot Western Blot Induce DNA Damage\n(e.g., Radiation)->Western Blot

Caption: A typical experimental workflow for evaluating the radiosensitizing effects of this compound.

polq_pathway DNA Double-Strand Break DNA Double-Strand Break Polθ (DNA Polymerase Theta) Polθ (DNA Polymerase Theta) DNA Double-Strand Break->Polθ (DNA Polymerase Theta) activates Microhomology-Mediated\nEnd Joining (MMEJ) Microhomology-Mediated End Joining (MMEJ) Polθ (DNA Polymerase Theta)->Microhomology-Mediated\nEnd Joining (MMEJ) Aberrant DNA Repair Aberrant DNA Repair Microhomology-Mediated\nEnd Joining (MMEJ)->Aberrant DNA Repair This compound This compound This compound->Polθ (DNA Polymerase Theta) inhibits

Caption: The inhibitory action of this compound on the Polθ-mediated DNA repair pathway.

Personal protective equipment for handling ART899

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for ART899

Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. This guide is based on general best practices for handling potent, research-grade small molecule inhibitors and should be supplemented by a thorough risk assessment conducted by your institution's Environmental Health and Safety (EHS) department.

This compound is a potent and specific allosteric inhibitor of DNA polymerase theta (Polθ).[1][2][3] It is primarily used in preclinical cancer research to increase the sensitivity of tumor cells to radiation therapy.[1][4][5] As a compound intended for research purposes only, it requires careful handling by trained personnel within a controlled laboratory environment.

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is critical to minimize exposure to this compound. The following table outlines the recommended PPE for various laboratory tasks involving this compound.

TaskRecommended Personal Protective Equipment (PPE)
Receiving and Unpacking - Nitrile gloves- Lab coat- Safety glasses
Weighing and Aliquoting (Powder Form) - Nitrile gloves (double-gloving recommended)- Lab coat- Safety glasses with side shields or chemical splash goggles- N95 or higher rated respirator (if not performed in a certified chemical fume hood)
Solution Preparation - Nitrile gloves- Lab coat- Safety glasses with side shields or chemical splash goggles
Cell Culture Experiments - Nitrile gloves- Lab coat
Animal Dosing - Nitrile gloves (double-gloving recommended)- Disposable gown over lab coat- Safety glasses with side shields or a face shield
Waste Disposal - Nitrile gloves- Lab coat- Safety glasses

Operational Plan

Proper operational procedures are essential for the safe and effective use of this compound. This includes appropriate receiving, storage, handling, and experimental protocols.

ProcedureStep-by-Step Guidance
Receiving and Storage 1. Upon receipt, inspect the package for any signs of damage or leakage.2. Wear appropriate PPE (see table above).3. Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.4. According to supplier information, this compound powder should be stored at -20°C for long-term stability (up to 3 years).[2]
Preparation of Stock Solutions 1. Perform all weighing and solution preparation in a certified chemical fume hood.2. Use an analytical balance with a draft shield for accurate weighing of the powder.3. This compound is soluble in DMSO (up to 100 mg/mL).[2] Use fresh, anhydrous DMSO for optimal solubility.4. Prepare stock solutions at a high concentration (e.g., 10-50 mM) and aliquot into smaller volumes to avoid repeated freeze-thaw cycles.5. Stock solutions in DMSO can be stored at -80°C for up to one year.[2]
In Vitro Experimental Protocol (General) 1. Thaw an aliquot of the this compound stock solution at room temperature.2. Dilute the stock solution to the desired final concentration in the appropriate cell culture medium.3. Add the this compound-containing medium to the cells and incubate for the desired duration.4. For radiosensitization studies, cells are typically pre-treated with this compound for a specified period before irradiation.[4][5]

Disposal Plan

All waste materials contaminated with this compound must be disposed of as chemical waste in accordance with institutional and local regulations.

Waste TypeDisposal Procedure
Solid Waste - Contaminated PPE (gloves, gowns, etc.), weigh boats, and other disposable materials should be collected in a designated, sealed, and clearly labeled chemical waste bag.
Liquid Waste - Unused this compound solutions and contaminated cell culture media should be collected in a designated, sealed, and clearly labeled chemical waste container. Do not pour down the drain.
Sharps Waste - Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for chemical waste.

Visualizing Workflows and Mechanisms

To aid in understanding the handling and mechanism of this compound, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_disposal Disposal receive Receive & Store this compound weigh Weigh this compound Powder receive->weigh dissolve Dissolve in DMSO (Stock) weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute treat Treat Cells with this compound dilute->treat irradiate Irradiate Cells treat->irradiate analyze Analyze Cellular Response irradiate->analyze collect_waste Collect Contaminated Waste analyze->collect_waste dispose Dispose as Chemical Waste collect_waste->dispose

Caption: Experimental workflow for an in vitro radiosensitization study using this compound.

mechanism_of_action This compound This compound PolQ DNA Polymerase Theta (Polθ) This compound->PolQ inhibits MMEJ Microhomology-Mediated End Joining (MMEJ) Repair This compound->MMEJ blocks PolQ->MMEJ mediates Cell_Death Increased Tumor Cell Death MMEJ->Cell_Death prevents DNA_DSB DNA Double-Strand Breaks (from Radiation) DNA_DSB->MMEJ repaired by DNA_DSB->Cell_Death leads to

Caption: Mechanism of action of this compound in radiosensitization.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.